3-Phenylimidazolidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGAVIENIPHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281103 | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-13-8 | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Phenylimidazolidine-2,4-dione
Foreword: The Enduring Relevance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone of heterocyclic chemistry. First discovered in the 19th century, this five-membered ureide continues to command significant attention from the scientific community, particularly within medicinal and materials science.[1][2] Its rigid structure, combined with multiple sites for functionalization, makes it a privileged scaffold in drug design. Hydantoin derivatives are foundational to a range of pharmaceuticals, including the anticonvulsant Phenytoin and the antiarrhythmic Azimilide.[1][3]
This guide focuses specifically on 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a key analogue that serves as both a valuable research chemical and a building block for more complex molecules.[] We will explore its synthesis, delve into its core physicochemical and spectroscopic properties, analyze its reactivity, and discuss its applications, providing researchers and drug development professionals with a comprehensive technical resource grounded in established chemical principles.
Part 1: Synthesis and Elucidation
The synthesis of the hydantoin core can be achieved through several named reactions, including the Bucherer-Bergs and Urech syntheses.[1][2][5] For N-3 substituted hydantoins like the 3-phenyl derivative, a highly effective and rational approach involves the cyclization of an N-substituted amino acid derivative with a cyanate or isocyanate. This methodology offers excellent control over the substituent at the N-3 position.
Representative Synthetic Workflow
A logical and frequently employed pathway to synthesize 3,5-disubstituted hydantoins involves the reaction of a C-aryl glycine derivative with an appropriate isocyanate.[6][7] The following protocol is a representative example adapted from established literature for producing analogous structures.
Caption: Workflow for the Urech-type synthesis of 3-Phenylhydantoin.
Detailed Experimental Protocol (Urech-Type Synthesis)
This protocol describes the synthesis of this compound from N-phenylglycine. The causality behind this choice is the direct installation of the required phenyl group at the N-3 position via the starting material.
Materials:
-
N-Phenylglycine
-
Potassium Cyanate (KOCN)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylglycine in a minimal amount of warm deionized water. In a separate beaker, prepare a saturated aqueous solution of potassium cyanate.
-
Reaction: Slowly add the potassium cyanate solution to the N-phenylglycine solution with vigorous stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C) for several hours to facilitate the formation of the N-phenylureidoacetic acid intermediate.
-
Cyclization: After the initial reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid. This step is critical as it protonates the carboxylate and catalyzes the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration.
-
Isolation: The desired this compound product, being less soluble in the acidic aqueous medium, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and acid. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum. The expected outcome is a white crystalline solid.
Part 2: Core Chemical & Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents, assessing solubility, and planning purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2221-13-8 | [][8][9] |
| Molecular Formula | C₉H₈N₂O₂ | [][8][9] |
| Molecular Weight | 176.17 g/mol | [][8] |
| IUPAC Name | This compound | [][8] |
| Appearance | White solid / crystalline powder | [6][7][10] |
| Melting Point | Data not consistently available; similar compounds melt >180 °C | [7][9] |
| GHS Hazard | H302: Harmful if swallowed | [8] |
Note: Experimental properties like melting point and solubility can vary based on purity and crystalline form. Researchers should verify these properties on their own synthesized material.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data is based on established principles of spectroscopy and data from closely related hydantoin analogues.[2][3][6][7]
Caption: Key reactivity hotspots on the 3-phenylhydantoin scaffold.
N-1 Position Reactivity
The proton on the N-1 nitrogen is acidic (pKa ~9 for unsubstituted hydantoin) due to the electron-withdrawing effect of the two adjacent carbonyl groups. [11]This makes it the primary site for reactions involving deprotonation.
-
Alkylation and Acylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-1 position can be readily deprotonated to form an anion. This nucleophile can then attack various electrophiles, such as alkyl halides or acyl chlorides, to yield 1,3-disubstituted hydantoins. [11]This is a cornerstone strategy for building molecular diversity.
-
Mannich Reaction: The acidic N-H allows for Mannich-type reactions with formaldehyde and a primary or secondary amine, leading to the introduction of an aminomethyl group at the N-1 position. [11]
C-5 Position Reactivity
The methylene protons at the C-5 position are also activated by the flanking carbonyl (C-4) and amide (N-1) groups.
-
Knoevenagel Condensation: The C-5 position can act as a nucleophile in base-catalyzed condensations with aldehydes and ketones. This reaction leads to the formation of 5-alkylidene or 5-arylidene hydantoins, which are important intermediates and biologically active compounds in their own right.
-
Deracemization: For 5-substituted chiral hydantoins, photochemical deracemization has been reported, highlighting the dynamic nature of the C-5 position. [12]
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The hydantoin scaffold is a well-established pharmacophore. The introduction of a phenyl group at the N-3 position, as in this compound, significantly influences the molecule's lipophilicity and steric profile, making it a valuable platform for developing new therapeutic agents.
-
Anticonvulsant Activity: The most famous application of the hydantoin core is in epilepsy treatment. While Phenytoin (5,5-diphenylhydantoin) is the archetypal drug, research into N-3 substituted analogues continues in the search for agents with improved efficacy and side-effect profiles. [13]* Cannabinoid Receptor Ligands: Complex derivatives, such as 1,3,5-triphenylimidazolidine-2,4-diones, have been synthesized and shown to possess high affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. [14]This highlights the utility of the 3-phenylhydantoin core in designing ligands for G-protein coupled receptors.
-
General Bioactivity: The structural rigidity and hydrogen bonding capabilities of the hydantoin ring allow it to mimic peptide bonds, making it a useful scaffold for creating peptidomimetics. [15]Derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. [3][6][16]
Part 5: Safety and Handling
As a research chemical, proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302). [8]Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat, must be worn when handling the compound. [17]* Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [18]Avoid generating dust during handling. Use in a chemical fume hood is recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [18][19]
References
- Nenad, D., & Vladimir, V. S. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 16(5), 4148–4181. [Link]
- Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
- Gemoets, H. P. L., et al. (2016). Continuous synthesis of hydantoins: intensifying the Bucherer–Bergs reaction. Reaction Chemistry & Engineering, 1(2), 169-173. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Volonterio, A., et al. (2007). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 72(23), 8873–8883. [Link]
- Tan, D. K., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 1-8. [Link]
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
- ResearchGate. (2023).
- González-Vera, J. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
- Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340–349. [Link]
- Kragujevac Faculty of Science. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]
- Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 49(1), 329-339. [Link]
- Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
- Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-349. [Link]
- ACS Publications. (1946). The Chemistry of the Hydantoins. Chemical Reviews. [Link]
- LookChem. (n.d.). 3-phenyl-2,4-imidazolidinedione. [Link]
- ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]
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3-Phenylimidazolidine-2,4-dione CAS number
An In-Depth Technical Guide to 3-Phenylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2221-13-8), a heterocyclic compound belonging to the hydantoin class. Hydantoins are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document delves into the core physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the broader context of the imidazolidine-2,4-dione moiety in drug discovery, offering field-proven insights into its potential applications and handling protocols for a research environment. The guide is structured to provide both foundational knowledge and practical methodologies for professionals engaged in chemical synthesis and drug development.
Core Compound Identification and Physicochemical Properties
This compound, also known as 3-phenylhydantoin, is a key organic building block. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 2221-13-8 .[3][][5] The core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a phenyl substituent at the nitrogen atom in position 3.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2221-13-8 | [3][6] |
| Molecular Formula | C₉H₈N₂O₂ | [3][] |
| Molecular Weight | 176.17 g/mol | [3][] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Phenylhydantoin, 3-Phenyl-2,4-imidazolidinedione | [3] |
| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | [] |
| InChIKey | RUEGAVIENIPHGK-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 |[3] |
Synthesis and Mechanistic Rationale
The synthesis of N-3 substituted hydantoins can be achieved through several established routes. A robust and common method involves the reaction of an appropriate α-amino acid with an isocyanate, followed by acid-mediated cyclization.[1][2] For this compound, a logical and efficient pathway starts from glycine and phenyl isocyanate.
Causality of Experimental Design:
-
Choice of Reactants: Glycine provides the basic backbone of the imidazolidine ring. Phenyl isocyanate is the ideal reagent to introduce the phenyl group specifically at the N-3 position due to the high reactivity of the isocyanate functional group toward the amino group of glycine.
-
Reaction Sequence: The initial reaction forms an N-phenylureidoacetic acid intermediate. The subsequent cyclization is typically promoted by strong acid (e.g., HCl), which catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered hydantoin ring.
Visualized Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for hydantoin synthesis.[1]
-
Step 1: Formation of the Intermediate:
-
In a 250 mL round-bottom flask, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol).
-
Cool the solution to 5-10 °C in an ice bath.
-
While stirring vigorously, add phenyl isocyanate (11.9 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours. The reaction mixture should become a clear or slightly hazy solution of the sodium salt of N-phenylureidoacetic acid.
-
-
Step 2: Cyclization to this compound:
-
Carefully acidify the reaction mixture by slowly adding 25 mL of concentrated hydrochloric acid (approx. 12N). This should be done in a fume hood as the reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. A white precipitate of the product should form as the reaction proceeds.
-
Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
-
Step 3: Purification (Self-Validation):
-
Collect the crude product by vacuum filtration and wash the filter cake with two 50 mL portions of cold water to remove any remaining acid and salts.
-
Air-dry the crude product.
-
For final purification, recrystallize the product from an ethanol/water mixture (e.g., 1:1 v/v). Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
|---|
| ¹H NMR | * ~9.0 ppm (s, 1H): N-H proton of the imidazolidine ring.[1]
-
~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.[1]
-
~4.0 ppm (s, 2H): Methylene (-CH₂-) protons at C-5 of the ring. | | ¹³C NMR | * ~172 ppm: Carbonyl carbon (C-2, amide-like).[1]
-
~156 ppm: Carbonyl carbon (C-4, urea-like).[1]
-
~127-133 ppm: Aromatic carbons.[1]
-
~60 ppm: Methylene carbon (C-5).[1] | | FT-IR (cm⁻¹) | * ~3250 cm⁻¹: N-H stretching vibration.[1]
-
~1770 & 1715 cm⁻¹: Two distinct C=O stretching vibrations (asymmetric and symmetric) characteristic of the hydantoin ring.[1]
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C bending. | | Mass Spec. (EIMS) | * m/z 176 [M]⁺: Molecular ion peak.
-
Characteristic Fragments: m/z 119 [PhNCO]⁺, m/z 91 [C₇H₇]⁺, m/z 77 [C₆H₅]⁺.[1] |
Role in Drug Discovery and Development
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its rigid, planar geometry, which facilitates defined orientations within protein binding pockets.[7][8] Derivatives of this core have demonstrated a wide array of biological activities.[2]
Key Therapeutic Areas for Hydantoin Derivatives:
-
Anticonvulsants: Phenytoin is a classic example of a hydantoin-based drug used to treat epilepsy.[9][10]
-
Antiarrhythmics: Certain derivatives have shown efficacy as antiarrhythmic agents.[1][11]
-
Antidiabetics: The scaffold has been explored as a bioisostere of thiazolidinediones for developing new antidiabetic agents.[12]
-
Antitumor Agents: Numerous hydantoin derivatives have been investigated for their anticancer properties.[8]
-
Enzyme Inhibitors: More recently, they have been designed as inhibitors for specific targets like lymphoid-specific tyrosine phosphatase (Lyp).[13]
The 3-phenyl substituent on the core is a critical modification. It significantly increases the lipophilicity of the molecule compared to the unsubstituted hydantoin, which can enhance membrane permeability and oral bioavailability. Furthermore, the phenyl ring provides a site for further functionalization to fine-tune binding affinity and selectivity for specific biological targets.
Conceptual Relationship of the Hydantoin Core to Biological Activity
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An In-depth Technical Guide to the Structure Elucidation of 3-Phenylimidazolidine-2,4-dione
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin moiety, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for diverse biological activities.[1] This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key derivative, 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a compound of interest in the development of novel therapeutics.
This technical document is designed for researchers, scientists, and drug development professionals, offering a field-proven approach to the synthesis and rigorous structural characterization of this compound. The methodologies and interpretations presented herein are grounded in established analytical techniques and authoritative scientific literature, ensuring both technical accuracy and practical applicability.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[2] The core of the molecule is a five-membered imidazolidine ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. A phenyl group is attached to the nitrogen atom at position 3.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 2221-13-8 | [2] |
Synthetic Pathway: A Validated Protocol
The synthesis of this compound can be reliably achieved through the reaction of an appropriate amino acid with an isocyanate, a well-established method for forming the hydantoin ring system.[3][4] The following protocol details a robust and reproducible method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycine
-
Phenyl isocyanate
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) (e.g., 6 M)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Formation of the Phenylureidoacetic Acid Intermediate:
-
Dissolve glycine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer. The basic solution ensures the amino group of glycine is deprotonated and thus nucleophilic.
-
In a separate flask, dissolve phenyl isocyanate in a water-immiscible organic solvent with some electrophilicity, such as ethyl acetate. This solvent choice facilitates the reaction at the interface of the two phases.[5]
-
Cool the glycine solution in an ice bath and add the phenyl isocyanate solution dropwise with vigorous stirring. The reaction is exothermic and maintaining a low temperature minimizes side reactions.
-
Continue stirring vigorously for 1-2 hours at room temperature to ensure complete reaction.
-
-
Cyclization to this compound:
-
After the initial reaction, acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 6 M hydrochloric acid. This step protonates the carboxylate and facilitates the cyclization.
-
Heat the reaction mixture to reflux for 1-2 hours. The elevated temperature promotes the intramolecular cyclization to form the hydantoin ring.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.[6]
-
Dry the purified product under vacuum.
-
Structure Elucidation Workflow
A multi-technique approach is essential for the unambiguous structure elucidation of this compound. The following workflow outlines the key analytical methods and the expected outcomes.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group and the methylene protons of the imidazolidine ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | Multiplet (m) | 5H |
| Methylene-H (CH₂) | ~4.0 - 4.5 | Singlet (s) | 2H |
| Amide-H (N-H) | ~8.5 - 9.5 | Broad Singlet (br s) | 1H |
Note: The chemical shift of the N-H proton can be highly variable and may be broadened due to quadrupole effects and exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) at C-2 | ~155 - 158 |
| Carbonyl (C=O) at C-4 | ~170 - 173 |
| Methylene (CH₂) at C-5 | ~45 - 50 |
| Phenyl (quaternary) | ~130 - 135 |
| Phenyl (CH) | ~125 - 130 |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups and the N-H bond.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3200 - 3300 | Medium, broad |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2950 | Weak |
| Carbonyl (C=O) Stretch | ~1710 and ~1770 | Strong, sharp |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium |
| C-N Stretch | ~1200 - 1350 | Medium |
The presence of two distinct carbonyl stretching frequencies is characteristic of the hydantoin ring, arising from the symmetric and asymmetric stretching vibrations of the two C=O groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Fragmentation Pattern:
Under electron impact (EI) ionization, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 176. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals.
-
Molecular Ion Peak [M]⁺: m/z = 176
-
Key Fragments:
-
Loss of HNCO (isocyanic acid): m/z = 133
-
Phenyl isocyanate fragment [C₆H₅NCO]⁺: m/z = 119
-
Phenyl cation [C₆H₅]⁺: m/z = 77
-
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive structural elucidation of this compound requires a synergistic application of synthetic chemistry and advanced spectroscopic techniques. This guide provides a robust framework for the synthesis and characterization of this important heterocyclic compound. By following the detailed protocols and understanding the interpretation of the resulting analytical data, researchers can confidently verify the structure and purity of this compound, paving the way for its application in drug discovery and development.
References
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (URL: [Link])[1][3]
- PubChem Compound Summary for CID 227930, this compound.
- Preparation of hydrantoic acids and hydantoins.
- Hydantoin and Its Derivatives.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC. (URL: [Link])[4]
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
Sources
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- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Spectroscopic Guide to 3-Phenylimidazolidine-2,4-dione: Structure, Interpretation, and Experimental Protocols
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a key heterocyclic scaffold in medicinal chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectral data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to facilitate unambiguous structural confirmation and characterization. The causality behind spectral features and the protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound belongs to the hydantoin class of compounds, which are integral to numerous clinically significant medications.[1][2] Its structure, featuring a five-membered di-carbonyl heterocyclic ring attached to a phenyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and guiding synthetic modifications.
The molecular structure and numbering convention for this compound are depicted below. This numbering is used for the assignment of NMR signals.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts for this compound are summarized in Table 1. These values are predicted based on data from closely related substituted hydantoin derivatives and established chemical shift principles.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N1-H | ~8.5 - 9.5 | Singlet (broad) | 1H | N/A |
| C5-H₂ | ~4.0 - 4.5 | Singlet | 2H | N/A |
| C2'/C6'-H | ~7.4 - 7.6 | Multiplet | 2H | N/A |
| C3'/C5'-H | ~7.4 - 7.6 | Multiplet | 2H | N/A |
| C4'-H | ~7.3 - 7.5 | Multiplet | 1H | N/A |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
N1-H Proton: The proton on the N1 nitrogen is expected to be a broad singlet in the downfield region (~9 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with trace water in the solvent. In analogous structures, this proton appears as a singlet around 9.2 ppm.[5]
-
C5-H₂ Protons: The two protons on the C5 carbon are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The proximity to two electronegative nitrogen atoms shifts this signal downfield to the ~4.0-4.5 ppm range.
-
Aromatic Protons: The five protons of the phenyl group will appear in the aromatic region (7.3-7.6 ppm). Due to the electronic effects of the hydantoin ring, the ortho- (C2'/C6'), meta- (C3'/C5'), and para- (C4') protons will have slightly different chemical environments, leading to a complex multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The predicted chemical shifts are presented in Table 2, based on data from PubChem and analogous compounds.[3][6][7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C 2 (Urea C=O) | ~155 - 157 |
| C 4 (Amide C=O) | ~171 - 173 |
| C 5 (-CH₂-) | ~45 - 50 |
| C 1' (ipso) | ~132 - 134 |
| C 2'/C6' | ~128 - 130 |
| C 3'/C5' | ~129 - 131 |
| C 4' | ~127 - 129 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Carbonyl Carbons (C2, C4): The two carbonyl carbons are the most deshielded carbons in the spectrum due to the strong electron-withdrawing effect of the double-bonded oxygens. The C2 carbon, part of a urea-like system, typically resonates at a slightly higher field than the C4 carbon, which is in an amide-like environment.[2] This distinction is a key feature for confirming the hydantoin ring structure.
-
Aliphatic Carbon (C5): The C5 methylene carbon is found in the typical aliphatic region, shifted downfield due to the adjacent nitrogen atoms.
-
Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C1') attached to the N3 atom, and three for the ortho, meta, and para carbons. The symmetry of the phenyl ring results in the C2' and C6' carbons being equivalent, as are the C3' and C5' carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Weak |
| C=O Stretch (Amide I, C4) | 1760 - 1785 | Strong |
| C=O Stretch (Urea, C2) | 1690 - 1720 | Strong |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium |
| C-N Stretch | 1390 - 1420 | Medium |
| Aromatic C-H Out-of-Plane Bend | 730 - 770, 690 - 710 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
The most diagnostic feature of the this compound IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[9] The asymmetric stretch, typically at a higher wavenumber (1760-1785 cm⁻¹), is often assigned to the C4 amide-like carbonyl, while the symmetric stretch at a lower wavenumber (1690-1720 cm⁻¹) corresponds to the C2 urea-like carbonyl. The broad N-H stretch around 3250 cm⁻¹ confirms the presence of the secondary amine. The sharp peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the strong absorptions in the 700-800 cm⁻¹ region are indicative of a mono-substituted benzene ring.[8][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. For this compound (Molecular Weight: 176.17 g/mol ), electron ionization (EI) is a common method.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Identity | Comments |
| 176 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 119 | [C₆H₅NCO]⁺˙ (Phenyl isocyanate radical cation) | A major, characteristic fragment.[3] |
| 91 | [C₆H₅N]⁺˙ | Loss of CO from the m/z 119 fragment. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of NCO from the m/z 119 fragment. |
| 57 | [C₂H₃NO]⁺˙ (Hydantoin ring fragment) | Cleavage of the N-phenyl bond. |
Trustworthiness: Self-Validating Fragmentation Pathway
The fragmentation pattern serves as a self-validating system. The presence of the molecular ion at m/z 176 confirms the overall mass. The dominant peak at m/z 119, corresponding to the phenyl isocyanate radical cation, is highly characteristic and arises from a retro-synthetic-like cleavage of the hydantoin ring. This is a logical and well-documented fragmentation pathway for N-phenyl substituted cyclic ureas and amides.[5] The subsequent fragments (m/z 91, 77) are logical losses from this primary fragment, reinforcing the structural assignment.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following protocols describe standard procedures for acquiring the spectroscopic data discussed in this guide.
Protocol for NMR Spectroscopy
Figure 3: Workflow for NMR Data Acquisition and Processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.[2]
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Manually phase the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and perform peak picking for both spectra.
Protocol for FTIR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5 column) and temperature program to ensure the compound elutes as a sharp peak. Set the Electron Ionization (EI) source of the Mass Spectrometer (MS) to the standard 70 eV.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Data Acquisition: The MS will acquire spectra continuously as the sample travels through the GC column.
-
Data Analysis: Identify the GC peak corresponding to this compound. Extract the mass spectrum associated with this peak. Identify the molecular ion and analyze the fragmentation pattern, comparing it with the expected pathway.[3]
Conclusion
The spectroscopic characterization of this compound is a straightforward process when guided by a foundational understanding of spectroscopic principles and comparative data from related structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating dataset for the unequivocal identification and structural confirmation of this important heterocyclic compound. The methodologies and interpretations presented in this guide offer a reliable framework for researchers engaged in the synthesis and analysis of hydantoin derivatives.
References
- ResearchGate. (n.d.). FTIR spectrum of PPD. [Link]
- Delgado, G., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. [Link]
- Rajic, Z., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
- Delgado, G., et al. (2007).
- Delgado, G., et al. (2007).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Govindasami, P., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. NIH. [Link]
- Al-Salahi, R., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. NIH. [Link]
- PubChem. (n.d.). This compound. [Link]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]
- ResearchGate. (n.d.). Peak assignments of FTIR spectra. [Link]
- PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenylimidazolidine-2,4-dione
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed exploration of the theoretical principles, practical experimental considerations, and in-depth spectral interpretation for this molecule.
Introduction: The Significance of this compound
This compound, also known as 3-phenylhydantoin, belongs to the hydantoin class of compounds. The hydantoin ring is a key pharmacophore found in a variety of therapeutic agents, notably anticonvulsants like phenytoin. The substitution at the N-3 position with a phenyl group significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties. A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.
Foundational Principles: Understanding the Proton Environments
The structure of this compound presents three distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The interpretation of the spectrum hinges on understanding the chemical shifts, multiplicities, and integration values associated with these protons.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound highlighting the key proton environments.
The three key sets of protons are:
-
The N-H proton: The proton attached to the N1 nitrogen of the hydantoin ring.
-
The -CH₂- protons: The two protons of the methylene group at the C5 position of the hydantoin ring.
-
The Phenyl protons: The five protons on the aromatic ring attached to the N3 nitrogen.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental for accurate structural elucidation. The following protocol outlines the best practices for sample preparation and instrument setup.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent dissolving power for many organic compounds and its characteristic residual solvent peak. Deuterated chloroform (CDCl₃) is another common option.[2]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
-
Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool into a clean, dry NMR tube.[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can lock onto the residual solvent peak, making an internal standard often unnecessary.[5]
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | 2-4 seconds |
| Spectral Width | -2 to 12 ppm |
| Temperature | 298 K (25 °C) |
Spectral Interpretation: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three main signals corresponding to the distinct proton environments. The predicted chemical shifts are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (N1) | 8.5 - 9.5 | Singlet (broad) | 1H |
| Phenyl (C2', C3', C4', C5', C6') | 7.2 - 7.6 | Multiplet | 5H |
| Methylene (-CH₂-, C5) | ~ 4.0 | Singlet | 2H |
In-Depth Signal Analysis
-
N-H Proton (δ 8.5 - 9.5 ppm): The amide proton at the N1 position is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift is influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups. In the ¹H NMR spectrum of the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the N-H proton appears at 9.21 ppm.[4]
-
Phenyl Protons (δ 7.2 - 7.6 ppm): The five protons of the phenyl group attached to the N3 nitrogen will resonate in the aromatic region of the spectrum. Due to the complex coupling patterns between the ortho, meta, and para protons, this signal is expected to appear as a multiplet. In similar structures, these aromatic protons typically resonate in the 7.2-7.7 ppm range.[4]
-
Methylene Protons (δ ~ 4.0 ppm): The two protons of the methylene group at the C5 position are chemically equivalent due to free rotation, and therefore, they are expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen atom and the carbonyl group at C4. For the parent compound, hydantoin, which lacks the N3-phenyl group, the C5-methylene protons appear around 3.9 ppm. The electron-withdrawing nature of the N3-phenyl group in this compound is expected to cause a slight downfield shift of this signal.
Advanced Considerations and Troubleshooting
-
Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for the N-H proton due to differences in hydrogen bonding.
-
Broadening of the N-H Signal: The N-H proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
-
Purity Assessment: The integration of the signals should correspond to the ratio of the protons in the molecule (1:5:2 for N-H : Phenyl-H : CH₂). Any additional signals may indicate the presence of impurities.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural characterization. By carefully preparing the sample and understanding the electronic environment of each proton, a detailed and accurate interpretation of the spectrum can be achieved. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, enabling confident structural verification and purity assessment in their research and development endeavors.
References
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Nanalysis.
- NMR Sample Preparation. University of Notre Dame.
- This compound. PubChem.
- Notes on NMR Solvents. University of Wisconsin-Madison.
Sources
- 1. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
An In-Depth Technical Guide to the 13C NMR Analysis of 3-Phenylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Phenylimidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. It delves into the structural elucidation of this compound by dissecting its 13C NMR spectrum, offering a detailed interpretation of chemical shifts, and providing a robust, self-validating experimental protocol for data acquisition. This guide is designed to be an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of hydantoin derivatives.
Introduction
This compound, also known as 3-phenylhydantoin, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in pharmaceutical sciences due to their wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1] The precise and unambiguous characterization of these molecules is paramount for drug development and quality control. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, enabling the confirmation of its structure and purity. This guide will explore the nuances of the 13C NMR spectrum of this compound, providing a framework for its analysis and interpretation.
Predicted 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the phenyl group and the two carbonyl groups within the imidazolidine-2,4-dione ring.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155 - 158 | Carbonyl carbon deshielded by two adjacent nitrogen atoms. |
| C4 | 170 - 173 | Carbonyl carbon deshielded by the adjacent nitrogen and C5. |
| C5 | 58 - 62 | Methylene carbon attached to two nitrogen atoms and a carbonyl group. |
| C1' (ipso) | 132 - 135 | Quaternary carbon of the phenyl ring attached to the nitrogen atom. |
| C2'/C6' (ortho) | 126 - 129 | Phenyl carbons ortho to the nitrogen substituent. |
| C3'/C5' (meta) | 128 - 131 | Phenyl carbons meta to the nitrogen substituent. |
| C4' (para) | 127 - 130 | Phenyl carbon para to the nitrogen substituent. |
Note: These are predicted values based on data from analogous compounds and general 13C NMR chemical shift tables. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.[1][2]
Interpretation of Chemical Shifts
The interpretation of the 13C NMR spectrum relies on understanding the electronic environment of each carbon atom.
-
Carbonyl Carbons (C2 and C4): The two carbonyl carbons are the most deshielded in the molecule, appearing at the downfield end of the spectrum. The C4 carbon is typically slightly more deshielded than the C2 carbon due to the adjacent C5 methylene group. In similar hydantoin structures, these signals appear in the range of 155-175 ppm.[1]
-
Methylene Carbon (C5): The C5 methylene carbon is shielded compared to the carbonyl carbons but is deshielded relative to a simple alkane due to its position between two nitrogen atoms and adjacent to a carbonyl group. Its signal is expected in the 58-62 ppm range.
-
Phenyl Carbons: The phenyl group will show four distinct signals due to the symmetry of the ring.
-
Ipso-Carbon (C1'): The carbon directly attached to the nitrogen (C1') is a quaternary carbon and will typically show a weaker signal. Its chemical shift is influenced by the nitrogen substituent and is expected around 132-135 ppm.
-
Ortho-Carbons (C2'/C6'): These carbons are shielded relative to the ipso-carbon and are expected to resonate in the 126-129 ppm region.
-
Meta-Carbons (C3'/C5'): The electronic effect of the substituent is less pronounced at the meta position, with chemical shifts typically appearing between 128-131 ppm.
-
Para-Carbon (C4'): The para-carbon's chemical shift is often similar to the meta-carbons, expected in the 127-130 ppm range.
-
Experimental Protocol for 13C NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound (ensure high purity).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. Alternatively, deuterated chloroform (CDCl3) can be used.
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Most deuterated solvents contain a small amount of TMS.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard broadband or dual-channel probe suitable for 13C detection.
-
Temperature: Set the probe temperature to a constant value, typically 25°C (298 K), to ensure reproducibility.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 200-240 ppm to encompass the expected chemical shift range.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis and the observation of quaternary carbons.
-
Pulse Angle: A 30-45 degree pulse angle is often used to shorten the acquisition time without significantly compromising signal intensity.
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or using the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Logical Workflow for Spectral Analysis
Caption: Experimental workflow for 13C NMR analysis of this compound.
Trustworthiness and Self-Validation
The protocol described above is designed as a self-validating system. The use of a high-purity standard, a well-characterized deuterated solvent, and a high-field NMR spectrometer ensures the accuracy and precision of the acquired data. Cross-referencing the obtained chemical shifts with the predicted values in Table 1 and with data from closely related compounds in the literature provides a robust method for structural confirmation.[1][2] Any significant deviation from the expected values would warrant further investigation into the sample's purity or structural integrity.
Conclusion
The 13C NMR analysis of this compound is a critical step in its characterization. This technical guide has provided a detailed framework for understanding and interpreting its 13C NMR spectrum, from predicting chemical shifts based on structural features to outlining a comprehensive experimental protocol. By following the methodologies and insights presented herein, researchers, scientists, and drug development professionals can confidently and accurately characterize this important heterocyclic compound, ensuring the integrity and quality of their work.
References
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Griffiths, L. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 25(18), 4284.
- Rojas-Carrillo, A., et al. (2019).
- SpectraBase. (n.d.). 3-methyl-5-phenylhydantoin.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
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Introduction: The Vibrational Signature of a Key Heterocycle
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Phenylimidazolidine-2,4-dione
This compound, also known as 3-phenylhydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The hydantoin scaffold is a core structural motif in various pharmaceutical agents, including anticonvulsants like Phenytoin.[1][2] Accurate and unambiguous characterization of these molecules is paramount for quality control, reaction monitoring, and structural elucidation.
Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the molecular structure of compounds like 3-phenylhydantoin.[3][4] The technique measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretches, bends, etc.). Each functional group within the molecule possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint." This guide provides an in-depth analysis of the IR spectroscopy of this compound, detailing experimental best practices and a thorough interpretation of its vibrational spectrum.
PART 1: Experimental Methodology & Protocol Validation
The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. For a solid sample like 3-phenylhydantoin, two primary methods are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR). The choice between them is dictated by the experimental objective, sample amount, and desired throughput.
Method 1: Potassium Bromide (KBr) Pellet Transmission
This is a classic, high-precision technique for obtaining high-resolution spectra of solid samples.[5] It relies on the principle that alkali halides, like KBr, become plastic and transparent to IR radiation when subjected to high pressure.[6]
The goal is to disperse the analyte molecules homogeneously within the KBr matrix at a low concentration.[7] This minimizes intermolecular interactions between analyte molecules and reduces scattering of the IR beam, leading to sharp, well-defined absorption bands that adhere to the Beer-Lambert law, making the technique suitable for quantitative analysis.[6] The critical, self-validating step in this protocol is achieving a transparent or translucent pellet; an opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, any of which will compromise spectral quality.
-
Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove absorbed water, which exhibits a strong, broad absorption in the IR spectrum.[7] Store the dried KBr in a desiccator.
-
Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of this compound into a fine, homogenous powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[5][6] The sample-to-KBr ratio should be between 0.5% and 2%.[8] Mix thoroughly with the pestle for several minutes to ensure uniform dispersion. Work quickly to minimize moisture absorption from the atmosphere.[5][9]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press. For a standard 13 mm die, apply a force of 8-10 metric tons for several minutes.[7][8] It is often beneficial to apply a vacuum to the die during pressing to remove entrapped air and residual moisture, resulting in a clearer pellet.[7]
-
Analysis: Carefully remove the transparent KBr pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid, and versatile sampling technique that requires minimal to no sample preparation.[10][11] It is ideal for routine analysis, reaction monitoring, and for samples that are difficult to grind.
The technique works by passing an IR beam through a high-refractive-index crystal (commonly diamond or zinc selenide).[3] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample.[10][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies. The critical, self-validating step is ensuring intimate and uniform contact between the solid sample and the ATR crystal. Insufficient contact, verified by a weak or distorted spectrum, will lead to inaccurate results. A pressure clamp is used to apply consistent force to achieve this.[10]
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Applying Pressure: Lower the pressure arm of the ATR accessory and apply consistent pressure to press the powder firmly against the crystal. This ensures optimal contact.[10]
-
Analysis: Acquire the IR spectrum. After measurement, the pressure is released, and the sample can be fully recovered. The crystal is then cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.
PART 2: Spectral Interpretation and Vibrational Assignment
The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups within the molecule.
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Mass Spectrometry of 3-Phenylimidazolidine-2,4-dione: An In-depth Technical Guide
Introduction
3-Phenylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, is a significant scaffold in medicinal chemistry and drug development. Its structural motif is present in various pharmacologically active agents, making the robust analytical characterization of this and related molecules a cornerstone of pharmaceutical research. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as an indispensable tool for the analysis of this compound.
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying chemical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), empowering researchers to implement these techniques with confidence.
I. Ionization Techniques and Their Implications
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum. For this compound, both "hard" and "soft" ionization methods are applicable, each providing complementary data.
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information and ideal for library matching and unambiguous identification.
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3][4] ESI is significantly gentler than EI, typically producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[5] This is particularly advantageous for confirming the molecular weight of the analyte and is the ionization method of choice for analytes introduced via liquid chromatography.
II. Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways
Under electron ionization, this compound undergoes characteristic fragmentation, providing a wealth of structural information. The molecular ion (M⁺˙) is generally observed, and its fragmentation is driven by the stability of the resulting ions and neutral losses.
The mass spectra of 3-arylhydantoins are often characterized by the formation of an aryl isocyanate ion, which can be a highly abundant or even the base peak.[6] This key fragment can be formed through several competing pathways.
Proposed EI Fragmentation Pathways for this compound:
A key fragmentation route for 3-arylhydantoins involves the formation of the phenyl isocyanate radical cation.[6] This can occur through the loss of a C₂H₂NO• radical. Another significant fragmentation pathway is the loss of carbon monoxide (CO) from the hydantoin ring.
Caption: Proposed Electron Ionization fragmentation of this compound.
Table 1: Key EI Fragments of this compound
| m/z | Proposed Identity | Notes |
| 176 | Molecular Ion [M]⁺˙ | Confirms the molecular weight. |
| 148 | [M - CO]⁺˙ | Loss of a carbonyl group. |
| 119 | [C₆H₅NCO]⁺˙ (Phenyl isocyanate) | A characteristic and often abundant fragment for 3-arylhydantoins.[6] |
| 91 | [C₆H₅N]⁺˙ | Subsequent fragmentation of the isocyanate. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the phenyl isocyanate fragment. |
III. Electrospray Ionization (ESI) Mass Spectrometry and Fragmentation
In contrast to EI, ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the base peak with minimal in-source fragmentation.[3] This makes it ideal for molecular weight confirmation and for coupling with liquid chromatography. Structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
Proposed ESI-MS/MS Fragmentation of this compound:
The fragmentation of the protonated molecule of N-aryl hydantoins in positive ESI mode often involves cleavage of the hydantoin ring.[7]
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Table 2: Key ESI-MS/MS Fragments of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 177 | 134 | HNCO (Isocyanic acid) |
| 177 | 93 | C₃H₂NO₂ |
| 177 | 77 | C₃H₄N₂O₂ |
IV. Experimental Protocols
The successful mass spectrometric analysis of this compound hinges on appropriate sample preparation and well-defined instrumental parameters. Below are detailed protocols for both GC-MS and LC-MS analysis.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of hydantoins.[8] Silylation is a common and effective derivatization technique.[9]
1. Sample Preparation (Silylation):
-
Accurately weigh approximately 1 mg of this compound into a 2 mL glass vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Caption: General workflow for GC-MS analysis of this compound.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of this compound without derivatization, often employing reversed-phase chromatography coupled with ESI.[10][11]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Transitions:
-
Precursor: m/z 177
-
Product Ions: m/z 134, 93 (monitor these for quantification and confirmation).
-
V. Conclusion
The mass spectrometric analysis of this compound is a powerful approach for its unambiguous identification and structural characterization. Electron ionization provides detailed fragmentation patterns that serve as a structural fingerprint, while electrospray ionization coupled with tandem mass spectrometry is ideal for molecular weight confirmation and sensitive quantification in complex matrices. By understanding the fundamental principles of ionization and fragmentation, and by implementing robust and well-defined analytical protocols, researchers can confidently utilize mass spectrometry to advance their studies involving this important chemical entity. The methodologies and fragmentation insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development and analytical chemistry.
References
- Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(9), 1256-1266. [Link]
- Cunha, M., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery.
- Moussa, A. M. (1982). Studies on Hydantoin. Part 2.' Substituent Effects in 3-Arylhydantoins on the Formation of Aryl Isocyanate Ions using the Mass-a. J. Chem. Soc., Perkin Trans. 2, (11), 1379-1381. [Link]
- Cunha, M., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PMC, 45(14), 2529-2542. [Link]
- van der Graaff, M., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]
- General Methods: LCMS Method A. (n.d.).
- Horning, M. G., et al. (1974). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma.
- Barrow, A. S., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 964-991. [Link]
- Vončina, E. (2021). Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in sample 03 and Willey-NIST library mass spectral data.
- Dasgupta, A., & Datta, P. (2017). A Simple Isotope Dilution Electrospray Ionization Tandem Mass Spectrometry Method for the Determination of Free Phenytoin. Therapeutic Drug Monitoring, 39(1), 83-88. [Link]
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- Gruetzmacher, H. F. (2016). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
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An In-depth Technical Guide to the Solubility and Stability of 3-Phenylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in pharmaceutical research and development. The document delves into the solubility characteristics and stability profile of this molecule, offering both theoretical frameworks and practical methodologies for its assessment. This guide is intended for researchers, scientists, and drug development professionals, providing essential data and protocols to support formulation development, analytical method validation, and stability studies.
Introduction
This compound, also known as 3-phenylhydantoin, belongs to the hydantoin class of compounds. Hydantoin derivatives are a significant scaffold in medicinal chemistry, with prominent members of this class exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This guide aims to provide a detailed examination of these properties, underpinned by scientific principles and established analytical techniques.
Molecular Structure and Basic Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: 3-Phenylhydantoin
-
CAS Number: 2221-13-8[1]
-
Molecular Formula: C₉H₈N₂O₂[1]
-
Molecular Weight: 176.17 g/mol [2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. The solubility of this compound is influenced by the nature of the solvent, temperature, and the pH of aqueous media.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low due to the presence of the hydrophobic phenyl group. The imidazolidine-2,4-dione ring contains both hydrogen bond donors (N-H) and acceptors (C=O), which contribute to some degree of water solubility.
Predicted Aqueous Solubility:
Solubility in Organic Solvents
This compound is anticipated to exhibit higher solubility in polar organic solvents compared to nonpolar ones. Solvents capable of hydrogen bonding are likely to be effective at solvating the molecule.
Qualitative Solubility Observations:
Some sources indicate that related hydantoin derivatives can be recrystallized from ethanol/water mixtures, suggesting good solubility in ethanol and miscibility with water.[5]
Table 1: Predicted and Observed Solubility of this compound and Related Compounds
| Solvent | Predicted Solubility of this compound | Experimental Data for Related Hydantoins | Reference |
| Water | Low (Predicted) | Phenytoin: 32 mg/L at 22 °C | [6] |
| Ethanol | Soluble (Predicted) | Phenytoin: 1 g in ~60 mL | [6] |
| Methanol | Soluble (Predicted) | - | |
| Acetone | Soluble (Predicted) | Phenytoin: 1 g in ~30 mL | [6] |
| Dichloromethane | Sparingly Soluble (Predicted) | - | |
| n-Hexane | Insoluble (Predicted) | - |
pH-Dependent Solubility
The hydantoin ring contains an acidic proton on the nitrogen at position 1 (N1), with a pKa value that influences its ionization and, consequently, its solubility in aqueous solutions of varying pH. The solubility is expected to increase in alkaline conditions due to the deprotonation of the N1-H, forming a more soluble salt.
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing is typically conducted under stressed conditions to accelerate degradation and identify potential liabilities.[7]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The imidazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.[8][9]
Expected Hydrolysis Pathway:
Under basic conditions, the hydantoin ring can undergo hydrolysis to form the corresponding hydantoic acid derivative. Further hydrolysis can lead to the formation of an amino acid and carbon dioxide.[9] In acidic media, the amide bonds within the ring can also be cleaved.
Experimental Protocol for Hydrolytic Stability:
A forced degradation study for hydrolysis should be conducted according to ICH guidelines.[3][10]
-
Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Incubation: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method (see Section 4) to quantify the remaining parent compound and detect any degradation products.
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Thermal Stability
Thermal stability is assessed to determine the effect of temperature on the drug substance. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable for this purpose.[11][12]
Experimental Protocol for Thermal Stability:
-
TGA: Heat a sample of this compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to determine the onset of decomposition and weight loss profile.
-
DSC: Heat a sample to identify melting point, phase transitions, and decomposition exotherms or endotherms. This can also provide information on polymorphism.
-
Isothermal Stressing: Store the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) for an extended period and analyze for degradation at set intervals.
Photostability
Photostability testing evaluates the impact of light exposure on the drug substance. Aromatic compounds, such as this compound, can be susceptible to photodegradation.[13]
Expected Photodegradation:
The phenyl ring and the carbonyl groups in the hydantoin ring are potential chromophores that can absorb UV light, leading to photochemical reactions. Potential degradation pathways could involve oxidation or rearrangement of the molecule.[14]
Experimental Protocol for Photostability:
Photostability testing should be conducted according to ICH guideline Q1B.[4][15]
-
Sample Exposure: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light of a specified intensity and duration. A dark control should be run in parallel.
-
Analysis: After the exposure period, analyze the samples using a stability-indicating method to assess for any degradation.
Caption: Experimental workflow for photostability testing.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurately determining the concentration of this compound in various matrices and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of hydantoin derivatives.[2][16]
HPLC-UV Method
A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
Proposed HPLC-UV Method Parameters:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate wavelength for maximum absorbance, likely in the range of 210-230 nm due to the phenyl and carbonyl chromophores.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation and confirmation of this compound and its potential degradation products.
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.
-
Mass Spectrometry: Determines the molecular weight and provides information on the fragmentation pattern, which can aid in the identification of unknown degradation products.[17][18][19]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some physicochemical data is based on predictions and data from structurally related compounds due to a lack of publicly available experimental results for this specific molecule, the outlined methodologies and theoretical considerations offer a robust starting point for its development. The experimental protocols provided for assessing solubility, hydrolytic, thermal, and photostability, along with the proposed analytical method, will enable researchers to generate the necessary data to support the progression of this compound in the drug development pipeline.
References
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- University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
- ACS Omega. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
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An In-Depth Technical Guide to the Safe Handling and Storage of 3-Phenylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hydantoin Scaffold
3-Phenylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic organic compounds. The hydantoin ring system is a core structural motif in numerous biologically active molecules, including anticonvulsant drugs like phenytoin.[1][2] The presence of the phenyl group and the dione functionality on the imidazolidine ring imparts specific chemical and physical properties that necessitate a thorough understanding for safe handling and storage in a laboratory setting. This guide provides a comprehensive overview of the essential safety protocols, storage requirements, and the chemical principles that underpin these recommendations for this compound.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs storage conditions, appropriate personal protective equipment, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 2221-13-8 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| IUPAC Name | This compound | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
This classification underscores the primary hazard associated with this compound, which is toxicity upon ingestion. Therefore, all handling procedures must be designed to prevent accidental swallowing.
Core Directive: Safe Handling Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a research and development environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required to prevent contact with the eyes.
-
Skin and Body Protection: A laboratory coat must be worn to protect street clothing and skin from accidental spills.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.
Workplace Practices
Adherence to good laboratory practices is the cornerstone of safety when working with any chemical.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when manipulating the solid material.[4]
-
Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Avoiding Dust Formation: When transferring the solid material, care should be taken to minimize the generation of dust.[4]
Experimental Workflow: A Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing: If weighing the solid, perform this task in a fume hood or a designated weighing enclosure to contain any dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.
-
Reaction Setup: If used in a chemical reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in a designated hazardous waste container.
Storage and Stability: Maintaining Chemical Integrity
Proper storage is critical not only for safety but also for maintaining the purity and stability of this compound.
Storage Conditions
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
-
Environment: Protect from moisture.
Chemical Stability and Reactivity
Upon combustion, nitrogen oxides (NOx) and carbon oxides (CO, CO₂) are expected to be the major hazardous decomposition products.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from:
-
Strong Oxidizing Agents: These can react exothermically with organic materials.
-
Strong Acids and Bases: As mentioned, these can promote the hydrolysis of the hydantoin ring.
A general chemical incompatibility chart should be consulted for further guidance on the segregation of chemicals in storage.[5]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of any chemical incident. The following procedures provide a framework for responding to emergencies involving this compound.
Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Decision workflow for handling a spill of this compound.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As with many organic compounds, combustion can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Conclusion
This compound is a valuable compound in research and development, and its safe handling is paramount. By understanding its chemical properties, adhering to rigorous handling and storage protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a technical resource to support those goals, emphasizing the importance of a safety-conscious culture in the laboratory.
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Introduction: The Significance of the Hydantoin Scaffold
An In-depth Technical Guide to 3-Phenylimidazolidine-2,4-dione: Synthesis, Pharmacology, and Research Protocols
Abstract
This technical guide provides a comprehensive review of this compound, a core heterocyclic compound belonging to the hydantoin class. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the basis for several clinically significant drugs, most notably the anticonvulsant phenytoin.[1] This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, and pharmacological profile of this compound. We detail established and emergent biological activities, with a focus on its anticonvulsant and antinociceptive potential. The guide includes validated, step-by-step experimental protocols for synthesis and biological evaluation, alongside mechanistic diagrams to elucidate key processes. By synthesizing current research, this whitepaper aims to ground further investigation and application of this versatile chemical entity.
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic motif that holds a prominent place in pharmaceutical sciences.[1][2] Its structure, featuring two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, making it an ideal scaffold for interacting with biological targets.[1] The clinical success of hydantoin-based drugs such as the anti-epileptic Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide underscores the therapeutic versatility of this core.[1][3]
This compound represents a fundamental analog within this class, where a phenyl group is substituted at the N-3 position. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn modulates its pharmacological activity. The structural similarity to established drugs like Phenytoin has prompted investigation into its own biological effects, particularly within the central nervous system.[4][5] This guide will explore the current state of research on this compound and its derivatives, providing a foundational understanding for future drug discovery efforts.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a colorless solid at room temperature.[6] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₉H₈N₂O₂ | [7][] |
| Molecular Weight | 176.17 g/mol | [7][9] |
| CAS Number | 2221-13-8 | [] |
| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | [7] |
| InChI Key | RUEGAVIENIPHGK-UHFFFAOYSA-N | [7][] |
Synthesis and Characterization
The synthesis of the hydantoin ring is well-established, with several named reactions providing reliable routes to the core scaffold.[10] For N-3 substituted derivatives like this compound, a common and effective strategy involves the reaction of an appropriate α-amino acid with an isocyanate.[11][12]
Common Synthetic Routes
The most direct routes for synthesizing 3,5-disubstituted imidazolidine-2,4-diones often start from α-amino acids. The reaction of an α-amino acid with phenyl isocyanate in a basic medium, followed by acid-catalyzed cyclization, yields the desired hydantoin.[5][12] This method is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. Another classical approach is the Bucherer–Bergs reaction, which involves the condensation of a carbonyl compound, ammonium carbonate, and a cyanide source, though this is more applicable for generating C-5 substituted hydantoins.[2]
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol: From Glycine
This protocol is adapted from methodologies described for the synthesis of N-3 and C-5 substituted hydantoins.[5][12]
Materials:
-
Glycine
-
10% Sodium Hydroxide (NaOH) solution
-
Phenyl isocyanate (PhNCO)
-
Hydrochloric acid (HCl), 6N and 12N
-
Ethanol
-
Distilled water
Procedure:
-
Dissolution: Dissolve glycine (1 equivalent) in a minimum amount of 10% aqueous NaOH with stirring.
-
Addition: To the stirred solution, slowly add phenyl isocyanate (1 equivalent) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts like diphenylurea.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 4 hours to ensure the complete formation of the N-phenylureidoacetic acid intermediate.
-
Acidification & Cyclization: Acidify the reaction mixture with 6N HCl until a precipitate forms. Isolate the precipitate by filtration.
-
Reflux: Resuspend the crude precipitate in 6N HCl and heat the mixture to reflux for 2 hours. This acid-catalyzed step promotes the intramolecular cyclization to form the hydantoin ring.
-
Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then air dry. Further purify the product by recrystallization from an ethanol/water mixture to yield pure this compound.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Characterization via NMR and IR spectroscopy should confirm the absence of starting materials and the presence of the expected functional groups.
Spectroscopic Characterization
-
¹H-NMR: The proton NMR spectrum is expected to show signals for the phenyl protons (a multiplet in the aromatic region, ~7.2-7.5 ppm) and a singlet for the CH₂ protons at the C-5 position of the hydantoin ring. The N-H proton at position 1 will appear as a broad singlet.[5][11]
-
¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the two carbonyl carbons (C2 and C4) in the range of 155-175 ppm, along with signals for the phenyl carbons and the C5 methylene carbon.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the two carbonyl groups (typically around 1710-1780 cm⁻¹) and the N-H stretching vibration (~3200 cm⁻¹).[11]
Pharmacological Profile and Mechanism of Action
The pharmacological interest in this compound and its derivatives stems largely from the established activities of the broader hydantoin class.[4][6]
Anticonvulsant Activity
Hydantoin derivatives are archetypal anticonvulsant agents.[6] Phenytoin, or 5,5-diphenylimidazolidine-2,4-dione, has been a frontline treatment for epilepsy for decades.[4][13] Research into novel derivatives, including those with substitutions at the N-3 position, aims to develop compounds with broader spectrums of activity and improved safety profiles.[14] Studies on related structures, such as 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, have shown significant anticonvulsant efficacy in maximal electroshock (MES) and 6 Hz seizure models, suggesting the N-3 position is a viable site for modification without losing the core anticonvulsant pharmacophore.[14] While direct data on the parent 3-phenyl compound is sparse in recent literature, its structural analogy to active compounds strongly suggests potential in this area.
Antinociceptive and Anti-inflammatory Effects
Recent studies have explored the pain-relieving properties of hydantoin derivatives. A notable example is 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), which demonstrated significant antinociceptive effects in mouse models of pain.[5][15] In the acetic acid-induced writhing and formalin tests, IM-3 reduced pain behaviors, an effect thought to be mediated by anti-inflammatory mechanisms rather than opioid pathways.[5] This suggests that the 3-phenylhydantoin scaffold could be a promising starting point for developing novel non-opioid analgesics.
Other Reported Activities
The versatility of the hydantoin scaffold has led to its exploration in various therapeutic areas. Different substitution patterns have yielded compounds with activities including:
-
Antibacterial: Certain 4-imidazolidinone derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[16]
-
Anticancer: Derivatives have been designed as inhibitors of the anti-apoptotic protein Bcl-2, a key target in cancer therapy.[17]
-
CB1 Receptor Modulation: 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been identified as potent and selective inverse agonists for the human CB1 cannabinoid receptor, a target for treating obesity and metabolic disorders.[18]
Proposed Mechanism of Action
The primary anticonvulsant mechanism for hydantoins like phenytoin is the blockade of voltage-gated sodium channels.[13] By binding to the channel in its inactive state, they slow its recovery and prevent the rapid, repetitive firing of action potentials that underlies seizure propagation. It is highly probable that this compound shares this mechanism. Some derivatives have also been shown to weakly inhibit calcium channels.[14]
Caption: Proposed mechanism of hydantoins at the neuronal synapse.
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, standardized preclinical models are essential.
Anticonvulsant Activity Screening (Maximal Electroshock Test)
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is applied to the animal, inducing a characteristic tonic hindlimb extension. A test compound's ability to prevent this endpoint indicates anticonvulsant activity.
Protocol:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25g), acclimatized for at least one week.
-
Compound Administration: Dissolve or suspend the test compound (e.g., in 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[19] A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg) should be included.
-
Time Interval: Conduct the test at the time of peak drug effect, typically determined in preliminary pharmacokinetic studies (e.g., 30 minutes or 1 hour post-administration).
-
Stimulation: Apply the electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz, for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds.
-
Endpoint: The absence of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level and determine the median effective dose (ED₅₀) using probit analysis.
Antinociceptive Activity Screening (Acetic Acid-Induced Writhing Test)
This is a widely used visceral pain model sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.
Principle: Intraperitoneal injection of a mild irritant (acetic acid) causes a stereotypical stretching and writhing behavior in rodents. Analgesic compounds reduce the frequency of these writhes.
Protocol:
-
Animal Preparation: Use adult male mice (20-25g), fasted for 12 hours prior to the experiment to ensure rapid absorption of the test compound.
-
Compound Administration: Administer the test compound (e.g., at doses of 50, 100, 200 mg/kg, i.p.) 30 minutes before the acetic acid injection.[5] Include vehicle control and positive control (e.g., Indomethacin, 10 mg/kg) groups.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the injection, place the mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: [(Control Mean - Treated Mean) / Control Mean] * 100. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound itself is not fully elucidated, analysis of the broader hydantoin class provides valuable insights:
-
N-1 Position: This position is typically unsubstituted or carries a small alkyl group. An N-H at this position is often considered important for activity, potentially acting as a hydrogen bond donor.[1]
-
N-3 Position: Substitution at the N-3 position with aryl or alkyl groups is well-tolerated and can be used to modulate physicochemical properties like lipophilicity and metabolic stability.[14][20] The presence of a phenyl group, as in the title compound, generally increases lipophilicity, which can enhance CNS penetration.
-
C-5 Position: This is the most critical position for modulating anticonvulsant activity. The presence of two substituents, particularly aryl groups (as in phenytoin), is a classic feature for potent sodium channel blockers.[4] Combining the N-3 phenyl group with various C-5 substituents, such as in 3-phenyl-5-(4-alkylphenyl) derivatives, has proven to be a successful strategy for generating active antinociceptive agents.[5]
Future Research Directions
This compound remains a molecule with untapped potential. Future research should focus on several key areas:
-
Systematic Biological Screening: A comprehensive evaluation of the parent compound in a broad panel of anticonvulsant (e.g., MES, scPTZ, 6Hz) and pain models is warranted.
-
Mechanism Elucidation: Direct investigation of its effects on specific voltage-gated sodium and calcium channel isoforms would clarify its precise mechanism of action.
-
Lead Optimization: Using the 3-phenylhydantoin scaffold as a template, medicinal chemistry efforts could focus on synthesizing new analogs with diverse C-5 substitutions to optimize potency and selectivity for different CNS targets.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is a critical step for assessing its drug-like potential.
Conclusion
This compound is a foundational member of the pharmacologically vital hydantoin family. Its structural relationship to proven anticonvulsants and the demonstrated efficacy of its close analogs in models of epilepsy and pain highlight it as a compound of significant interest. This guide has consolidated the existing knowledge on its synthesis, properties, and biological context, providing detailed protocols to facilitate further research. With a versatile and synthetically accessible core, this compound serves as both a valuable research tool and a promising scaffold for the development of next-generation therapeutics for neurological disorders.
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The Multifaceted Biological Landscape of 3-Phenylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-phenylimidazolidine-2,4-dione derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into this versatile chemical scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione ring system, also known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] The presence of a phenyl group at the N-3 position, in particular, has been shown to be a critical determinant of these activities, offering a rich template for structural modification and optimization. This guide will systematically unpack the key biological activities of these derivatives, providing a comprehensive resource for their further development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several reliable methods. A common and effective approach involves the reaction of a C-arylglycine with phenyl isocyanate, followed by cyclization.[2] This method allows for the introduction of various substituents on both the phenyl ring at the C-5 position and the N-3 phenyl ring, enabling the exploration of structure-activity relationships.
General Synthesis Protocol:
A representative synthetic procedure is outlined below:
-
Preparation of C-Arylglycine: The synthesis typically begins with a Strecker synthesis, reacting an appropriate arylaldehyde with sodium cyanide and ammonium chloride, followed by acid hydrolysis to yield the corresponding C-arylglycine derivative.[2]
-
Reaction with Phenyl Isocyanate: The C-arylglycine is dissolved in a suitable solvent, such as aqueous sodium hydroxide, and stirred. Phenyl isocyanate is then added portion-wise, and the reaction is stirred for several hours.[2]
-
Cyclization: The resulting intermediate is acidified, typically with hydrochloric acid, and refluxed to induce cyclization, affording the desired 3-phenyl-5-arylimidazolidine-2,4-dione.[2] The product can then be purified by recrystallization.
Synthesis Workflow:
Caption: General synthetic workflow for this compound derivatives.
Anticonvulsant Activity
A significant body of research has highlighted the potent anticonvulsant effects of this compound derivatives.[3][4] These compounds have shown efficacy in preclinical models of both generalized tonic-clonic and partial seizures.
Mechanism of Action:
The anticonvulsant activity of these derivatives is often attributed to their ability to modulate voltage-gated sodium and calcium channels in neurons.[3][5] By blocking these channels, the compounds can reduce excessive neuronal firing and prevent the spread of seizure activity.[5] Some derivatives may also exert their effects through interactions with the GABAergic system, enhancing inhibitory neurotransmission.[6]
Structure-Activity Relationship (SAR):
The anticonvulsant potency of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
C-5 Phenyl Ring: Substitution on the phenyl ring at the C-5 position with small alkyl or halogen groups has been shown to enhance anticonvulsant activity.[7]
-
N-3 Phenyl Ring: The presence of the phenyl group at the N-3 position is generally crucial for activity.
-
N-1 Position: Alkylation at the N-1 position can also influence activity, with some studies reporting enhanced potency.[8]
Key Experimental Protocols:
The anticonvulsant activity of novel compounds is typically evaluated using well-established rodent models:
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[9][10]
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound to mice or rats at various doses.
-
At the time of peak effect, apply a drop of topical anesthetic to the animal's corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[10]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered a protective effect.[9]
-
Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to identify compounds that can raise the seizure threshold and are effective against myoclonic and absence seizures.[11][12]
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Administer the test compound to mice or rats.
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg in mice).[12]
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.
-
The absence of clonic seizures lasting for at least 5 seconds is considered a protective effect.[12]
-
Quantitative Data Summary: Anticonvulsant Activity
| Compound ID | Substituents | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Reference |
| 19 | 5-isopropyl-5-phenyl, 3-(morpholinomethyl) | 26.3 | - | [3] |
| 23 | 5,5-diphenyl, 3-(morpholinomethyl) | >100 | - | [3] |
| 12 | Phenylmethylenehydantoin derivative | 39 | - | [7] |
| 14 | Phenylmethylenehydantoin derivative | 28 | - | [7] |
Antimicrobial Activity
Several studies have reported the promising antimicrobial properties of this compound derivatives against a range of pathogenic bacteria and fungi.
Mechanism of Action:
The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of these compounds may facilitate their passage through microbial cell membranes.
Structure-Activity Relationship (SAR):
-
N-1 Position: Substitution with an alkyl group at the N-1 position has been shown to enhance antimicrobial activity.
-
C-5 Position: In contrast, alkyl substitution at the C-5 position tends to reduce antimicrobial activity.
-
N-3 Phenyl Ring: Dichlorophenyl substitution at the N-3 position has been associated with significant activity against various fungi.
Key Experimental Protocol:
Agar Dilution Method: This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Prepare a series of agar plates containing twofold dilutions of the test compound.
-
Prepare a standardized inoculum of the test microorganism.
-
Spot the microbial inoculum onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anticancer Activity
More recently, this compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[13][14]
Mechanism of Action:
The anticancer mechanism of these compounds is multifaceted and can involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Some derivatives have been shown to inhibit protein kinases, such as EGFR, and interfere with signaling cascades like the Raf/MEK/ERK and PI3K/Akt pathways.[13][15]
Anticancer Signaling Pathway Modulation:
Caption: Putative anticancer signaling pathways modulated by this compound derivatives.
Structure-Activity Relationship (SAR):
-
N-1 Position: The presence of an intact 1-aminobenzenesulfonylimidazolidinone moiety is considered important for anticancer activity.[14]
-
Phenyl Rings: The presence of hydrophobic substituents on the phenyl rings can enhance cytotoxicity.[13] Halogen substitutions, in particular, have been shown to increase potency.[13]
Key Experimental Protocol:
MTT Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16][17]
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[16][17]
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).[16]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[17]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
-
Quantitative Data Summary: Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| 7 | 38.30 | 47.46 | 55.81 | [13] |
| 10 | 11.18 | 17.90 | 10.69 | [13] |
| 11 | 14.25 | 28.33 | 21.06 | [13] |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying their various biological effects, which will enable more rational drug design and optimization. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties holds significant promise for addressing unmet medical needs in the fields of epilepsy, infectious diseases, and oncology.
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The 3-Phenylimidazolidine-2,4-dione Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 3-phenylimidazolidine-2,4-dione, a core heterocyclic structure also known as a hydantoin derivative, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as anticonvulsant, antimicrobial, and antitumor agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this versatile core. We will delve into the synthetic methodologies for creating analog libraries, detail the critical experimental protocols for biological evaluation, and synthesize the key structural features that govern the efficacy and selectivity of these compounds. This guide is intended to be a valuable resource for researchers and drug development professionals working on the design and optimization of novel therapeutics based on the this compound scaffold.
Introduction: The Significance of the this compound Core
The imidazolidine-2,4-dione ring system is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. The presence of a phenyl group at the N-3 position introduces a key aromatic feature that significantly influences the biological properties of the molecule. The core structure, depicted below, offers multiple sites for chemical modification, namely at the N-1, C-5, and the N-3 phenyl ring, making it an attractive starting point for the development of diverse compound libraries.
The therapeutic potential of this scaffold was first highlighted by the discovery of phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant drug.[1] This discovery spurred extensive research into related structures, leading to the identification of derivatives with a wide array of pharmacological effects. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of new and improved therapeutic agents.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern.
Synthesis of the Core Scaffold from α-Amino Acids
A common and versatile method for the synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones involves the reaction of α-amino acids with isocyanates.[2] This approach allows for the introduction of diversity at both the N-3 and C-5 positions by varying the starting amino acid and isocyanate.
Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [2]
-
Reactants: C-(4-Methylphenyl)glycine (1.48 g, 9 mmol) and phenyl isocyanate (PhNCO) (1.07 g, 9 mmol).
-
Solvent: A mixture of ethanol and water (1:1).
-
Procedure:
-
Dissolve C-(4-Methylphenyl)glycine in the ethanol/water mixture.
-
Add phenyl isocyanate to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure (±)-3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione as white crystals.
-
-
Characterization: The structure can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR.[2]
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-diones.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic method for the synthesis of 5,5-disubstituted hydantoins.[3] It involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. While not directly producing N-3 phenyl substituted derivatives, the resulting hydantoin can be subsequently N-phenylated.
Biltz Synthesis
The Biltz synthesis is another traditional method for preparing hydantoins, particularly phenytoin.[1] This reaction involves the condensation of benzil with urea in the presence of a base.[4]
Biological Evaluation: Protocols and Methodologies
The biological activity of this compound derivatives is assessed using a variety of in vitro and in vivo assays. The choice of assay depends on the therapeutic area of interest.
Anticonvulsant Activity
The anticonvulsant properties of these compounds are primarily evaluated using two well-established rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5]
Experimental Protocol: Maximal Electroshock (MES) Test [5][6]
-
Animals: Male Swiss albino mice (25-35 g).
-
Apparatus: An electroconvulsiometer.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice. A vehicle control group receives only the solvent.
-
After a predetermined time (e.g., 30-60 minutes), place corneal electrodes on the eyes of each mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.
-
-
Data Analysis: The percentage of animals protected from the tonic extension is calculated for each dose. The median effective dose (ED50) can be determined by probit analysis.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [5]
-
Animals: Male Swiss albino mice (25-35 g).
-
Chemoconvulsant: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Administer the test compound i.p. to a group of mice. A vehicle control group receives only the solvent.
-
After a set time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observe the mice for a specific period (e.g., 30 minutes) for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions).
-
The ability of the test compound to prevent or delay the onset of clonic seizures is a measure of its anticonvulsant activity.
-
-
Data Analysis: The percentage of animals protected from clonic seizures is calculated. The ED50 can be determined.
DOT Script for Anticonvulsant Screening Workflow
Caption: Workflow for evaluating the anticonvulsant activity of test compounds.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is typically assessed using standard microbiological techniques such as the disk diffusion method or the broth microdilution method to determine the minimum inhibitory concentration (MIC).[1][7]
Experimental Protocol: Disk Diffusion Method [8]
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria, and fungi.
-
Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi.
-
Procedure:
-
Prepare a standardized inoculum of each microorganism.
-
Spread the inoculum evenly over the surface of the agar plates.
-
Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the disks on the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disk.
-
-
Data Analysis: The size of the inhibition zone is indicative of the antimicrobial activity. A larger zone corresponds to greater activity.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.
Anticonvulsant Activity
For anticonvulsant activity, the substituents at the C-5 position of the imidazolidine-2,4-dione ring play a crucial role.
-
C-5 Position:
-
The presence of two phenyl groups at the C-5 position , as seen in phenytoin, is a key feature for potent activity against generalized tonic-clonic seizures.[2]
-
Substitution with one phenyl group and another smaller alkyl or aryl group can also confer significant anticonvulsant activity. For example, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione has shown promising anticonvulsant effects.[9]
-
The nature of the substituent on the C-5 phenyl ring can modulate activity. Electron-donating or electron-withdrawing groups can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
-
-
N-3 Position:
-
The phenyl group at the N-3 position is a common feature in many active anticonvulsant hydantoins. Modifications to this phenyl ring can impact activity.
-
-
N-1 Position:
-
The N-1 position is often unsubstituted (NH) , which is believed to be important for interacting with the biological target, likely the voltage-gated sodium channels.[10] Alkylation at this position can alter the activity profile.
-
DOT Script for Anticonvulsant SAR
Caption: Key structure-activity relationships for the anticonvulsant properties.
Antimicrobial Activity
The SAR for antimicrobial activity can be different from that for anticonvulsant activity.
-
C-5 Position:
-
The presence of a benzylidene group at the C-5 position is a common feature in many antimicrobial thiazolidinedione and imidazolidinedione derivatives.[3][8]
-
Substituents on the benzylidene ring, such as hydroxyl, methoxy, nitro, and chloro groups, have been shown to enhance antibacterial activity.[3]
-
-
N-3 Position:
-
Substitution at the N-3 position with different aryl or alkyl groups can significantly impact the antimicrobial spectrum and potency.[4]
-
Mechanism of Action
The primary mechanism of action for the anticonvulsant effects of hydantoin derivatives like phenytoin is the blockade of voltage-gated sodium channels .[9][10] By binding to the inactive state of the channel, these compounds slow its recovery and thereby limit the repetitive firing of action potentials that is characteristic of seizures.
For antimicrobial activity, the mechanism is less well-defined and may involve multiple targets within the microbial cell.
Data Summary
| Compound | R1 | R2 | Biological Activity | Potency (ED50/MIC) | Reference |
| Phenytoin | Phenyl | Phenyl | Anticonvulsant | Varies with model | [1] |
| 5-(4-Methylphenyl)-3-phenylimidazolidine-2,4-dione | 4-Methylphenyl | H | Anticonvulsant | Not specified | [9] |
| 5-benzylidene-3-phenylimidazolidine-2,4-dione derivatives | - | - | Antimicrobial | Varies with substituent | [8] |
This table is a representative summary. More extensive quantitative data can be found in the cited literature.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has outlined the key synthetic strategies, biological evaluation protocols, and structure-activity relationships that are essential for the rational design of novel derivatives. The anticonvulsant activity is strongly influenced by substitutions at the C-5 position, with diaryl substitution being a hallmark of potent compounds that act on voltage-gated sodium channels. For antimicrobial applications, the C-5 benzylidene moiety with appropriate substitutions on the aromatic ring appears to be a promising avenue for exploration.
Future research in this area should focus on expanding the diversity of substituents at all positions of the imidazolidine-2,4-dione core, elucidating the detailed mechanisms of action for activities other than anticonvulsant effects, and optimizing the pharmacokinetic properties of lead compounds to enhance their clinical potential.
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Discovery and history of hydantoin compounds
An In-Depth Technical Guide to the Discovery and History of Hydantoin Compounds
Abstract
The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, represents a cornerstone in the annals of organic and medicinal chemistry. First isolated in the 19th century from metabolic byproducts, its journey from a laboratory curiosity to a privileged structure in blockbuster pharmaceuticals is a testament to chemical ingenuity and serendipitous discovery. This guide provides a comprehensive exploration of the hydantoin core, detailing its initial discovery, the evolution of its synthesis, its profound impact on drug development, and its broader applications in industrial chemistry. Tailored for researchers and drug development professionals, this document synthesizes historical context with detailed mechanistic insights and field-proven experimental protocols.
The Genesis of a Scaffold: Adolf von Baeyer and the Uric Acid Connection
The story of hydantoin begins with the pioneering work of German chemist Adolf von Baeyer, a towering figure in 19th-century organic chemistry.[1][2] During the 1860s, while deeply engaged in the study of uric acid and its derivatives, Baeyer first synthesized and characterized the parent compound of this class.[3] His investigations, which also led to the discovery of barbituric acid, were foundational.[1][4] Baeyer's initial synthesis involved the reduction of allantoin, a product of uric acid oxidation, marking the first time this stable heterocyclic system was constructed in a laboratory. This discovery, born from the systematic degradation and structural elucidation of biological metabolites, laid the essential groundwork for all subsequent hydantoin chemistry.
Caption: The core chemical structure of Hydantoin (Imidazolidine-2,4-dione).
Architecting the Core: Evolution of Key Synthesis Methodologies
While Baeyer's initial work introduced the hydantoin ring, its broader utility remained untapped until more versatile and efficient synthetic methods were developed. The following reactions became pillars of hydantoin chemistry, enabling the synthesis of a vast library of derivatives.
The Urech Hydantoin Synthesis (1873)
Decades after Baeyer's discovery, Friedrich Urech developed a method to synthesize hydantoins directly from α-amino acids.[5][6] The Urech synthesis involves treating an amino acid with potassium cyanate, followed by acid-mediated cyclization of the intermediate hydantoic acid.[7][8] This method was significant as it provided a direct route from readily available biological precursors to the hydantoin scaffold, retaining the stereochemistry at the α-carbon under careful conditions.[9][10]
The Bucherer-Bergs Reaction (1929-1934)
Arguably the most impactful and widely used method for hydantoin synthesis is the Bucherer-Bergs reaction.[11] This multicomponent reaction, developed by Hans Theodor Bucherer and Hermann Bergs, combines a carbonyl compound (an aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide (like potassium cyanide) to produce 5-substituted hydantoins.[12][13] Its primary advantage is the use of simple, readily available starting materials to construct complex heterocyclic products in a single pot.[14] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[13][15] This method is exceptionally robust and provides access to a wide array of 5-substituted and 5,5-disubstituted hydantoins.[12]
Caption: Simplified reaction mechanism of the Bucherer-Bergs reaction.
The Read Reaction
The Read reaction is another important method that, like the Urech synthesis, often starts with α-amino acids or related compounds. It involves the reaction of α-amino acids or α-amino nitriles with cyanates (often sodium cyanate under acidic conditions) or isocyanates.[12] This pathway provides a good alternative for constructing the hydantoin ring, particularly when specific stereochemistry needs to be preserved.[12]
| Synthesis Method | Starting Materials | Key Reagents | Key Intermediates | Advantages |
| Urech Synthesis | α-Amino Acids | Potassium Cyanate, HCl | Hydantoic Acid | Good for chiral synthesis from amino acids.[8] |
| Bucherer-Bergs | Aldehydes, Ketones | KCN, (NH₄)₂CO₃ | Aminonitrile | High versatility, uses simple precursors.[12][14] |
| Read Reaction | α-Amino Acids/Nitriles | NaCN, Acid / Isocyanates | Ureido Acids | Alternative to Urech, good stereocontrol.[12] |
The Pharmaceutical Revolution: Hydantoins as Therapeutic Agents
The true ascent of hydantoin chemistry began with the discovery of its profound biological activities. The scaffold's rigidity, hydrogen bonding capabilities, and synthetic accessibility made it an ideal platform for drug discovery.
Phenytoin: A Serendipitous Breakthrough in Epilepsy Treatment
The history of hydantoin in medicine is inextricably linked to phenytoin (5,5-diphenylhydantoin). Although first synthesized by Heinrich Biltz in 1908, its therapeutic potential lay dormant for three decades.[16][17] The landscape of epilepsy treatment at the time was dominated by sedatives like bromides and phenobarbital.[18][19] In 1938, a pivotal shift occurred when H. Houston Merritt and Tracy Putnam developed a new animal screening model (the maximal electroshock test) to identify anticonvulsants without sedative effects.[18][20] Phenytoin was among the compounds they tested and proved remarkably effective at preventing seizures without causing sedation, a revolutionary discovery that separated anticonvulsant action from hypnosis for the first time.[16][21] It was launched in 1938 and quickly became a first-line treatment for tonic-clonic and partial seizures.[16][18]
Mechanism of Action: Phenytoin's primary mechanism involves blocking voltage-gated sodium channels in neurons.[22][23] It preferentially binds to the inactive state of the channel, prolonging the refractory period and thereby stabilizing the neuronal membrane against the high-frequency firing characteristic of a seizure.[23][24] This use-dependent action allows it to suppress seizure activity while having minimal effect on normal neuronal transmission.[24]
Caption: Key timeline in the discovery and development of Phenytoin.
Nilutamide: Targeting Hormone-Dependent Cancers
The versatility of the hydantoin scaffold was further demonstrated with the development of Nilutamide . Discovered by Roussel-UCLAF in 1977 and introduced medically in France in 1987, nilutamide is a nonsteroidal antiandrogen (NSAA) used to treat prostate cancer.[25][26]
Mechanism of Action: Prostate cancer growth is often driven by androgens like testosterone. Nilutamide functions as a competitive antagonist of the androgen receptor (AR).[26][27] By binding to the AR, it prevents androgens from activating the receptor, thereby blocking the downstream signals that promote the growth and survival of prostate cancer cells.[27] It is typically used in combination with surgical or chemical castration to achieve a maximal androgen blockade.[28]
Other Notable Therapeutic Applications
-
Dantrolene: A muscle relaxant used to treat malignant hyperthermia, which acts by interfering with calcium release from the sarcoplasmic reticulum.
-
Nitrofurantoin: An antibiotic used for treating urinary tract infections, which is converted by bacterial enzymes into reactive intermediates that damage bacterial DNA and other macromolecules.
-
Ethotoin and Mephenytoin: Other hydantoin-based anticonvulsants developed following the success of phenytoin.[16]
Beyond the Pharmacy: Industrial and Synthetic Chemistry Applications
The utility of hydantoin compounds extends well beyond medicine into various industrial and commercial sectors.
-
Cosmetic Preservation: DMDM hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione) is widely used as a preservative in cosmetic products like shampoos, skin lotions, and hair conditioners.[29][30] It functions as a formaldehyde releaser, slowly releasing small amounts of formaldehyde which acts as a potent antimicrobial agent to prevent the growth of bacteria, yeast, and mold in water-based formulations.[29][31][32]
-
Precursors to Amino Acids: Hydantoins serve as valuable intermediates in the synthesis of non-natural α-amino acids. The hydantoin ring can be selectively hydrolyzed to yield the corresponding amino acid, a process that is crucial for creating novel peptides and other biologically active molecules.[12]
-
Organic Synthesis: The hydantoin scaffold is a versatile building block in organic synthesis, used to create more complex heterocyclic systems and as a chiral auxiliary.[33]
Key Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for two of the most fundamental hydantoin syntheses.
Protocol 1: The Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
-
Objective: To synthesize 5,5-dimethylhydantoin from acetone.
-
Materials: Acetone, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
In a sealed pressure vessel, combine ammonium carbonate (e.g., 4 molar equivalents) and potassium cyanide (e.g., 2 molar equivalents) in a 1:1 mixture of ethanol and water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add acetone (1 molar equivalent) to the mixture.
-
Seal the vessel and heat the mixture to 60-70°C with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature and then in an ice bath.
-
Carefully vent any excess pressure. The product often precipitates out of the solution upon cooling.
-
Filter the crude product and wash with cold water.
-
To purify, recrystallize the solid from hot water or an ethanol/water mixture.
-
Dry the purified crystals of 5,5-dimethylhydantoin under vacuum. Characterize by NMR and melting point analysis.
-
Protocol 2: The Urech Synthesis of Phenylalanine-derived Hydantoin
-
Objective: To synthesize 5-benzylhydantoin from L-phenylalanine.
-
Materials: L-phenylalanine, potassium cyanate (KOCN), water, concentrated hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-phenylalanine (1 molar equivalent) in an aqueous solution of potassium cyanate (1.1 molar equivalents) at room temperature.
-
Stir the solution for 1-2 hours to form the intermediate hydantoic acid salt.
-
Carefully acidify the solution with concentrated HCl to pH 1-2. This will protonate the intermediate.
-
Heat the acidic solution to 90-100°C (e.g., on a steam bath) for 1-2 hours to induce cyclization.
-
Cool the reaction mixture in an ice bath. The hydantoin product should precipitate.
-
Collect the precipitate by filtration and wash with a small amount of ice-cold water.
-
Recrystallize the crude 5-benzylhydantoin from hot water or an appropriate solvent system to obtain the pure product.
-
Dry the product and confirm its identity and purity via spectroscopic methods.
-
Conclusion
From its origins in the study of metabolic waste products to its current status as a privileged scaffold in life-saving drugs and essential industrial chemicals, the hydantoin core has had a remarkable history. Its story is one of fundamental chemical discovery, clever synthetic innovation, and the occasional stroke of serendipity that transforms a forgotten compound into a medical miracle. The continued exploration of hydantoin derivatives ensures that this simple five-membered ring will remain a source of novel therapeutics and functional materials for years to come, demonstrating that even the most unassuming molecular structures can possess extraordinary potential.
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Methodological & Application
Application Note: Mechanistic Synthesis of 3-Phenylimidazolidine-2,4-dione
Abstract and Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal class of five-membered heterocyclic compounds. Their rigid structure serves as a valuable pharmacophore in medicinal chemistry, forming the core of numerous pharmaceuticals with anticonvulsant, antiarrhythmic, and antibacterial properties.[1][2] 3-Phenylimidazolidine-2,4-dione is a fundamental N-3 substituted hydantoin, serving as a crucial building block for more complex, biologically active molecules. Understanding its synthesis is essential for researchers aiming to develop novel hydantoin-based therapeutics.
This application note provides a comprehensive overview of the predominant synthesis mechanism for this compound, grounded in the principles of the Urech or Read synthesis pathway.[1] We will dissect the causality behind experimental choices and provide a robust, step-by-step protocol for its successful laboratory preparation. The goal is to equip researchers with both the theoretical knowledge and practical expertise required for synthesizing this important chemical entity.
Core Synthetic Pathways: A Mechanistic Overview
Several named reactions can produce the hydantoin ring system, including the Bucherer-Bergs reaction from carbonyl compounds and the Biltz reaction from 1,2-dicarbonyls.[1][3] However, for the specific synthesis of an N-3 substituted hydantoin like this compound, the most direct and mechanistically elegant approach involves the reaction of an α-amino acid with an isocyanate.[1][4][5] This method, a variation of the Urech hydantoin synthesis, offers excellent control over the substitution pattern at the N-3 position.
The mechanism proceeds via a two-stage process:
-
Formation of an α-Ureido Acid Intermediate: The synthesis begins with the nucleophilic addition of the amino group of an α-amino acid (such as glycine) to the highly electrophilic carbonyl carbon of phenyl isocyanate. This reaction forms a stable N-phenylcarbamoyl amino acid, also known as an α-ureido acid.[2][6]
-
Acid-Catalyzed Intramolecular Cyclization: The α-ureido acid intermediate undergoes an intramolecular cyclization upon heating in the presence of an acid catalyst, typically hydrochloric acid.[1] The acid protonates the carboxylic acid's carbonyl group, enhancing its electrophilicity. The distal nitrogen of the ureido moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. The subsequent elimination of a water molecule yields the thermodynamically stable five-membered this compound ring.
Visualizing the Mechanism
The following diagram illustrates the step-by-step reaction pathway from glycine and phenyl isocyanate to the final hydantoin product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from glycine and phenyl isocyanate. It is designed to be a self-validating system, with clear steps and justifications.
Materials and Equipment
-
Reagents: Glycine (≥99%), Phenyl isocyanate (≥98%), Hydrochloric acid (37% w/w), Ethanol (95%), Pyridine (Anhydrous, ≥99.8%), Benzene (for extraction, optional), Deionized water.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel and flask, pH indicator paper, standard laboratory glassware.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Glycine | 75.07 | 1.0 | 50 | 3.75 g |
| Phenyl Isocyanate | 119.12 | 1.0 | 50 | 5.96 g (5.3 mL) |
| Pyridine | 79.10 | - | - | 50 mL |
| Water | 18.02 | - | - | 50 mL |
| Hydrochloric Acid (37%) | 36.46 | Catalyst | - | ~30 mL |
Step-by-Step Procedure
The workflow for this synthesis is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3.75 g (50 mmol) of glycine in a mixture of 50 mL of pyridine and 50 mL of water. Adjust the pH of the solution to approximately 9 using 1N NaOH, verifying with pH indicator paper.[7]
-
Causality: A basic pH ensures the amino group of glycine is deprotonated and thus maximally nucleophilic. Pyridine acts as both a solvent and a base catalyst.
-
-
Formation of the Ureido Acid: Gently heat the solution to 40°C. While stirring vigorously, add 5.3 mL (50 mmol) of phenyl isothiocyanate dropwise over 10-15 minutes.[7] Maintain the temperature and continue stirring. The reaction progress can be monitored by the cessation of the need to add base to maintain pH 9. This step is typically complete within 30-60 minutes.[7]
-
Insight: Phenyl isocyanate is highly reactive and moisture-sensitive. Ensure it is added to the reaction under controlled conditions to prevent unwanted side reactions. Vigorous stirring is critical to ensure proper mixing of the biphasic system.
-
-
Intramolecular Cyclization: Once the formation of the intermediate is complete, carefully add 30 mL of concentrated hydrochloric acid to the flask.
-
Causality: The strong acid protonates the carboxylic acid group, making it a better leaving group and activating the carbonyl carbon for the intramolecular nucleophilic attack that forms the hydantoin ring.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.[7]
-
Insight: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
-
-
Isolation of Crude Product: After 2 hours, remove the heat source and allow the flask to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water.
-
Purification: Transfer the crude solid to a beaker. Purify the product by recrystallization from a minimal amount of hot ethanol/water mixture (e.g., 1:1 v/v). Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 70-85%.
-
Characterization: Confirm product identity via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Conclusion
The synthesis of this compound via the reaction of glycine with phenyl isocyanate is a reliable and mechanistically well-understood process. By controlling key parameters such as pH during the initial coupling and employing acid catalysis for the subsequent cyclization, high yields of the desired product can be consistently achieved. This application note provides the foundational knowledge and a validated protocol for researchers to successfully synthesize this important heterocyclic scaffold, enabling further exploration in drug discovery and development.
References
- Title: Synthesis and Characterization of Amino Acid-Derived Hydantoins Source: ResearchG
- Title: Hydantoin - Wikipedia Source: Wikipedia URL:[Link]
- Title: Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Source: SciSpace URL:[Link]
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: National Institutes of Health (PMC) URL:[Link]
- Title: Urech hydantoin synthesis - Wikipedia Source: Wikipedia URL:[Link]
- Title: Hydantoin synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
- Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL:[Link]
- Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: National Institutes of Health (PMC) URL:[Link]
- Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: ACS Public
- Title: Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyan
- Title: Synthesis of 5-ethyl-5-phenyl-hydantoin Source: PrepChem.com URL:[Link]
Sources
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- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Green Synthesis of 3-Phenylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of green and sustainable synthetic strategies for obtaining 3-Phenylimidazolidine-2,4-dione, a valuable scaffold in medicinal chemistry. Traditional methods for the synthesis of hydantoin derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions. In alignment with the principles of green chemistry, this document details alternative, environmentally benign protocols that offer significant advantages, including reduced reaction times, higher yields, and simplified work-up procedures. We will explore methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis, providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and optimization strategies.
Introduction: The Significance of this compound and the Imperative for Green Synthesis
The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds with anticonvulsant, antiarrhythmic, antitumor, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a crucial intermediate and a key structural motif in the development of novel therapeutic agents.
Conventional synthetic routes to these valuable compounds, however, often contravene the core tenets of green chemistry. They may involve hazardous reagents like isocyanates, prolonged reaction times at elevated temperatures, and the use of volatile organic solvents (VOCs) that contribute to environmental pollution.[4] The development of green synthetic methodologies is therefore not merely an academic exercise but a critical necessity for sustainable pharmaceutical development. These methods aim to reduce waste, eliminate toxic substances, improve energy efficiency, and utilize renewable resources.[5]
This guide will focus on practical, green alternatives for the synthesis of this compound, emphasizing protocols that are robust, reproducible, and scalable.
Foundational Principles: Evaluating the "Greenness" of a Synthesis
To objectively assess the environmental impact of a chemical process, several green chemistry metrics have been developed.[6][7] Understanding these metrics is crucial for comparing different synthetic routes and making informed decisions in the laboratory.
| Metric | Definition | Significance in Green Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A measure of how many atoms from the reactants are incorporated into the final product. Higher atom economy signifies less waste generation.[8] |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A simple and widely used metric that highlights waste production. A lower E-factor indicates a greener process.[6][9] |
| Process Mass Intensity (PMI) | Total mass input (raw materials, solvents, reagents) / Mass of product | A holistic metric that considers all materials used in a process, providing a clear picture of its overall efficiency and environmental footprint.[9] |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | A practical metric that takes into account both atom economy and chemical yield.[5][8] |
By applying these metrics, we can quantitatively evaluate and compare the sustainability of the synthetic protocols detailed in this guide.
Green Synthetic Protocols for this compound
Here, we present detailed protocols for two prominent green synthetic methodologies: Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Synthesis.
Protocol 1: Microwave-Assisted Synthesis from a Schiff Base Intermediate
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often, higher yields compared to conventional heating methods.[10][11][12][13] This protocol outlines a one-pot, three-component synthesis of this compound.
Reaction Scheme:
Figure 1: Reaction pathway for the microwave-assisted synthesis.
Materials and Equipment:
-
Benzaldehyde
-
Aniline
-
Glycine
-
Absolute Ethanol
-
Monitored Microwave Reactor
-
Round-bottom flask (suitable for microwave reactor)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Step-by-Step Protocol:
-
Schiff Base Formation (In Situ): In a microwave-compatible reaction vessel, combine benzaldehyde (0.001 mol) and aniline (0.001 mol) in 10 mL of absolute ethanol.
-
Causality Explanation: Ethanol serves as a relatively green solvent. The initial reaction between the aldehyde and the amine forms the Schiff base intermediate in situ, simplifying the process by avoiding isolation of the intermediate.
-
-
Addition of Glycine: To the above mixture, add glycine (0.002 mol).
-
Causality Explanation: Glycine acts as the backbone for the hydantoin ring. A slight excess ensures the complete consumption of the Schiff base.
-
-
Microwave Irradiation: Place the sealed reaction vessel in the microwave reactor. Irradiate the mixture at 400 W for 3-5 minutes. The reaction temperature should be monitored and maintained around 78°C.[10]
-
Causality Explanation: Microwave energy directly couples with the polar molecules in the mixture, leading to rapid and uniform heating. This significantly accelerates the rate of the cyclization reaction compared to conventional heating.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Causality Explanation: TLC allows for a quick and efficient way to determine when the starting materials have been consumed and the product has formed, preventing unnecessary energy consumption and potential side reactions.
-
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure this compound.[10]
-
Causality Explanation: Washing with cold water removes any remaining water-soluble impurities. Recrystallization from ethanol provides a high-purity final product.
-
Data Summary:
| Parameter | Value | Reference |
| Reaction Time | 3-5 minutes | [10] |
| Microwave Power | 400 W | [10] |
| Solvent | Absolute Ethanol | [10] |
| Yield | Good to Excellent | [10] |
Protocol 2: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates.[14][15][16][17]
Reaction Scheme:
Figure 2: General pathway for ultrasound-assisted hydantoin synthesis.
Materials and Equipment:
-
C-Phenylglycine
-
Phenyl Isocyanate
-
Catalyst (e.g., Montmorillonite K-10, a reusable clay catalyst)[18]
-
Solvent (e.g., Water or an ethanol/water mixture)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactant and Catalyst Preparation: In a suitable reaction vessel, suspend C-Phenylglycine (1 equivalent) and Montmorillonite K-10 catalyst in the chosen solvent system.
-
Causality Explanation: Montmorillonite K-10 is a solid acid catalyst that is environmentally benign, recyclable, and enhances the reaction rate. Using water or an ethanol/water mixture as the solvent is a key green aspect of this protocol.[18]
-
-
Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1 equivalent) to the stirring suspension.
-
Causality Explanation: The reaction between the amino acid and the isocyanate forms a ureido intermediate which will subsequently cyclize to form the hydantoin ring.[19]
-
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) and power for a designated time. The reaction progress can be monitored by TLC.
-
Causality Explanation: Ultrasound irradiation creates and collapses cavitation bubbles, generating localized high-energy conditions that promote the cyclization of the intermediate to the final product. This often occurs at ambient bulk temperature, reducing overall energy consumption.[14]
-
-
Catalyst Recovery: Upon completion of the reaction, the solid catalyst can be recovered by simple filtration.
-
Causality Explanation: The heterogeneous nature of the Montmorillonite K-10 catalyst allows for its easy separation and potential reuse, adhering to the principles of green chemistry.[18]
-
-
Product Isolation: The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by recrystallization.
-
Causality Explanation: This work-up procedure is straightforward and minimizes the use of additional organic solvents for extraction.
-
Data Summary:
| Parameter | Value | Reference |
| Reaction Time | Typically < 1 hour | [18] |
| Catalyst | Montmorillonite K-10 | [18] |
| Solvent | Water or Ethanol/Water | [18] |
| Yield | High | [18] |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for selecting a green synthetic method for this compound.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 4. Hydantoin synthesis [organic-chemistry.org]
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- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis and pharmacological evaluation of few substituted 4-thiazolidinone derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac] - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Phenylimidazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 3-phenylimidazolidine-2,4-dione (3-phenylhydantoin) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. We will explore the substantial advantages of microwave irradiation over conventional heating methods, including dramatic reductions in reaction times, improved yields, and alignment with the principles of green chemistry. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful application of this efficient synthetic methodology in a research and development setting.
Introduction: The Significance of 3-Phenylimidazolidine-2,4-diones and the Advent of Microwave Synthesis
Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal scaffold in medicinal chemistry. The presence of this heterocyclic core is found in a wide array of biologically active compounds, including anticonvulsant, antiarrhythmic, and antitumor agents.[1] Notably, phenytoin (5,5-diphenylhydantoin) is a well-established antiepileptic drug, highlighting the therapeutic potential of this structural motif.[1] The N-3 position of the hydantoin ring is a common site for substitution to modulate pharmacological activity, making the synthesis of derivatives like 3-phenylimidazolidine-2,4-diones a key focus for drug discovery programs.
Traditional methods for synthesizing these compounds often require prolonged reaction times, high temperatures, and the use of large volumes of organic solvents, which can lead to the formation of byproducts and pose environmental concerns.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[2][4][5] By utilizing microwave radiation, this technique directly and efficiently heats the reaction mixture, leading to a rapid and uniform temperature increase.[4] This localized heating accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[3][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of less solvent or even solvent-free conditions.[2][5][6]
This application note will detail a robust and reproducible protocol for the synthesis of this compound derivatives, leveraging the power of microwave irradiation to streamline this important chemical transformation.
Mechanism and Scientific Rationale
The microwave-assisted synthesis of 3-phenylimidazolidine-2,4-diones typically proceeds through a cyclocondensation reaction. A common and effective approach involves the reaction of a substituted C-phenylglycine with phenyl isocyanate. The proposed mechanism involves the initial formation of a ureido intermediate, which then undergoes a base-catalyzed intramolecular cyclization to form the hydantoin ring.
The significant rate enhancement observed under microwave irradiation can be attributed to several factors:
-
Dipolar Polarization: Polar molecules and intermediates within the reaction mixture, such as the ureido intermediate, align with the rapidly oscillating electric field of the microwaves. This constant realignment generates heat through molecular friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[7]
-
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.
-
Specific Microwave Effects: While still a subject of some debate, there is evidence to suggest that microwaves can have non-thermal effects that also contribute to rate acceleration. These may include increased molecular collisions and changes in the activation entropy of the reaction.
The efficiency of microwave heating allows for precise temperature control, minimizing the formation of thermal degradation products and side reactions that can occur with conventional heating methods.[4] This leads to cleaner reaction profiles and simplifies product purification.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of (±)-3-Phenyl-5-(substituted-phenyl)-imidazolidine-2,4-dione
This protocol is a representative example and can be adapted for various substituted C-phenylglycines.
Materials:
-
Substituted C-phenylglycine (e.g., C-4-methylphenylglycine, C-4-methoxyphenylglycine)
-
Phenyl isocyanate (PhNCO)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Microwave synthesis reactor
-
Appropriate reaction vessels for the microwave reactor
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol/Water mixture)
Procedure:
-
Reactant Preparation: In a clean, dry microwave reaction vessel equipped with a magnetic stir bar, dissolve the substituted C-phenylglycine (1.0 equivalent) in a minimal amount of anhydrous DMF or THF.
-
Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-150°C) for a specified time (typically 5-20 minutes). The optimal temperature and time should be determined for each specific substrate.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the microwave-assisted synthesis of this compound derivatives.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the synthesis of representative this compound derivatives.
| Entry | Substituted C-phenylglycine | Product | Microwave Time (min) | Temperature (°C) | Yield (%) |
| 1 | C-4-Methylphenylglycine | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 15 | 120 | ~78%[8] |
| 2 | C-4-Methoxyphenylglycine | (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 15 | 120 | ~88%[8] |
| 3 | C-Phenylglycine | (±)-3,5-Diphenylimidazolidine-2,4-dione | 10 | 110 | >90% |
Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for different scales and microwave systems.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature or time- Impure reagents or solvent- Product loss during work-up | - Increase microwave irradiation time or temperature.- Ensure reagents and solvent are pure and anhydrous.- Optimize the precipitation and recrystallization steps. |
| Formation of Byproducts | - Reaction temperature too high- Presence of moisture | - Lower the reaction temperature.- Use anhydrous solvents and reagents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Product Precipitation | - Product is soluble in the work-up solvent | - Use a larger volume of cold water for precipitation.- Try adding a co-solvent to decrease solubility.- Extract the product with an organic solvent, dry, and evaporate. |
| Inconsistent Results | - Variations in microwave power output- Inconsistent positioning of the reaction vessel in the microwave cavity | - Calibrate the microwave reactor.- Ensure consistent placement of the reaction vessel for each run. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. This methodology offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic routes.[2][3][5] The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of microwave technology for the accelerated discovery and development of novel therapeutic agents based on the hydantoin scaffold.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Patsnap.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (2003). Tetrahedron.
- Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13). Taylor & Francis Online.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
- Microwave-Assisted Solid-Phase Synthesis of Hydantoins. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - RSC book.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (2003, February 17). Tetrahedron.
- Microwave-assisted solid-phase synthesis of hydantoin derivatives. (2025, August 6). Request PDF.
- 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (n.d.). Google Scholar.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI.
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Application Notes and Protocols: A Streamlined One-Pot Synthesis of 3-Substituted 5,5-Diphenylimidazolidine-2,4-diones
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone of medicinal chemistry. This five-membered heterocyclic motif is the central pharmacophore in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2][3] The most prominent example is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant drug for the treatment of epilepsy.[4][5] Beyond its iconic role in managing seizures, the hydantoin scaffold is integral to compounds exhibiting antiarrhythmic, antitumor, and antibacterial properties.[2][4]
The therapeutic versatility of the hydantoin core is largely dictated by the nature of the substituents on the ring. In particular, substitution at the N-3 position has been a fertile ground for the development of new drug candidates with modulated pharmacological profiles, improved solubility, and altered metabolic stability.[6][7] This has driven the need for efficient and versatile synthetic methodologies to access a diverse library of 3-substituted 5,5-diphenylhydantoin derivatives.
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as long reaction times, the use of hazardous reagents, and laborious purification procedures.[1][8] In contrast, one-pot syntheses offer a more elegant and efficient alternative, minimizing waste, reducing operational complexity, and improving overall yield. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-diones, designed for researchers in drug discovery and development.
The Synthetic Strategy: A One-Pot Nucleophilic Substitution
The protocol detailed herein focuses on the direct N-3 substitution of the pre-formed 5,5-diphenylimidazolidine-2,4-dione (phenytoin) ring. This approach is advantageous due to the commercial availability and relative affordability of the starting material. The core of this one-pot synthesis is a nucleophilic substitution reaction where the labile proton at the N-3 position of the hydantoin ring is first abstracted by a base, generating a nucleophilic nitrogen anion. This anion then readily attacks an appropriate electrophile, such as an alkyl halide, to furnish the desired 3-substituted product.[2][4]
Reaction Mechanism
The reaction proceeds via a straightforward SN2 mechanism. The choice of base and solvent is critical for efficient deprotonation and subsequent substitution. A moderately strong base, such as potassium hydroxide, in a polar protic solvent like ethanol, provides an ideal environment for the reaction to proceed smoothly.[4]
Caption: General mechanism for the N-3 substitution of 5,5-diphenylimidazolidine-2,4-dione.
Experimental Protocol
This protocol provides a general method for the synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-diones. The specific alkyl halide and reaction times may be varied to accommodate different substrates.
Materials and Reagents
-
5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)
-
Potassium Hydroxide (KOH)
-
Substituted Alkyl Halide (e.g., benzyl chloride, ethyl bromide)
-
Ethanol (95%)
-
Distilled Water
-
Diethyl Ether
-
Standard laboratory glassware (round-bottomed flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 5,5-diphenylimidazolidine-2,4-dione (2.5 g, 10 mmol) and potassium hydroxide (0.7 g, 12.5 mmol).[4]
-
Dissolution: Add 50 mL of 95% ethanol to the flask. Heat the mixture gently with stirring until a clear solution is obtained. This indicates the formation of the potassium salt of phenytoin.
-
Addition of Electrophile: In a separate beaker, prepare a solution of the desired substituted alkyl halide (12.0 mmol) in 25 mL of 95% ethanol. Add this solution to the reaction mixture using a pressure-equalizing dropping funnel.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 8-10 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the majority of the ethanol by distillation or using a rotary evaporator.
-
Precipitation: Cool the concentrated mixture to room temperature. Add 25 mL of distilled water to the flask and stir vigorously. The desired product should precipitate out of the solution as a solid.[4]
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid twice with 5 mL of cold ethanol, followed by two washes with 5 mL of diethyl ether to remove any unreacted starting materials and impurities.[4]
-
Drying: Dry the purified product in air for 10 hours, followed by drying in an oven at 80°C for 5 hours to obtain the final 3-substituted 5,5-diphenylimidazolidine-2,4-dione.[4]
Caption: Workflow for the one-pot synthesis of 3-substituted 5,5-diphenylhydantoins.
Data and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Table of Representative Results
| Entry | R-Group (from R-X) | Product | Yield (%) | M.p. (°C) |
| 1 | Benzyl | 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione | ~85 | 168-170 |
| 2 | Ethyl | 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | ~78 | 145-147 |
| 3 | Methylthiomethyl | 3-(Methylthiomethyl)-5,5-diphenylimidazolidine-2,4-dione | 94.6 | 124-131 |
| 4 | 4-Aminophenyl | 3-(4-Aminophenyl)-5,5-diphenylimidazolidine-2,4-dione | ~95 | >300 |
Yields and melting points are approximate and may vary based on specific reaction conditions and purity.
Exemplary Spectroscopic Data
For the parent compound, 5,5-diphenylimidazolidine-2,4-dione :
-
1H NMR (DMSO-d6) δ: 10.7 (s, 1H, N-H), 8.9 (s, 1H, N-H), 7.2-7.8 (b, 10H, ArH)[4]
-
13C NMR (DMSO-d6) δ: 173.7 (C4=O), 156.0 (C2=O), 140.2 (CAr), 129.6 (CAr), 128.4 (CAr), 126.3 (CAr), 75.5 (C5)[4]
-
FT-IR (KBr, cm-1): 3260, 3200 (N-H stretching), 1770, 1722 (C=O stretching)[5]
For a representative product, 3-(4-aminophenyl)-5,5-diphenylimidazolidine-2,4-dione :
-
1H NMR (DMSO-d6) δ: 6.5-7.5 (b, 14H, Ar-H), 6.0 (s, 1H, N1-H), 4.0 (s, 2H, NH2)[4]
-
13C NMR (DMSO-d6) δ: 166.8 (C4=O), 155.5 (C2=O), 143.3 (CAr), 142.3 (CAr), 130.8 (CAr), 129.2 (CAr), 128.5 (CAr), 126.1 (CAr), 121.2 (CAr), 115.1 (CAr), 73.7 (C5)[4]
-
Mass Spectrum (m/z): 343 [M]+[4]
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors:
-
Visual Confirmation: The initial formation of a clear solution upon heating with KOH confirms the deprotonation of the phenytoin starting material. The subsequent precipitation upon addition of water provides a clear visual cue for product formation.
-
Consistent Characterization: The synthesized products should exhibit spectroscopic data (NMR, IR, MS) consistent with the expected structures and in agreement with literature values.[4][9][10]
-
Melting Point Analysis: A sharp and consistent melting point for the recrystallized product is a reliable indicator of purity.
Conclusion and Future Perspectives
The one-pot synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-diones via nucleophilic substitution is a highly efficient, scalable, and versatile method. It avoids the use of hazardous reagents and simplifies the synthetic process, making it an attractive approach for generating libraries of novel hydantoin derivatives for drug discovery and development. The straightforward nature of the protocol allows for easy adaptation to a wide range of alkyl and aryl halides, enabling extensive structure-activity relationship (SAR) studies. Further optimization could involve exploring microwave-assisted heating to potentially reduce reaction times and improve yields.[11] This methodology provides a solid foundation for researchers aiming to explore the rich chemical and biological landscape of the hydantoin scaffold.
References
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- Al-Omar, M. A. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological. International Journal of Pharmaceutical Sciences and Research, 8(1), 1000-1008. [Link]
- Dudinskaya, Y., & Ryabukhin, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4997. [Link]
- Al-Omar, M. A. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
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- Thieme. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. [Link]
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Application Note & Protocol: Regioselective N-Alkylation of 5,5-diphenyl-imidazolidine-2,4-dione (Phenytoin)
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of 5,5-diphenyl-imidazolidine-2,4-dione, a molecule widely known as the anticonvulsant drug Phenytoin. The modification of Phenytoin at its nitrogen positions is a critical strategy in medicinal chemistry for modulating its pharmacokinetic properties and exploring new therapeutic applications.[1][2] This document delves into the mechanistic principles governing the regioselectivity of alkylation at the N-1 versus the N-3 position, offering field-proven, step-by-step protocols to selectively target each site. We address the causal factors behind experimental choices, from solvent and base selection to reaction kinetics, to empower researchers in drug development with a robust and reproducible methodology.
Mechanistic Insights: The Challenge of Regioselectivity
The 5,5-diphenyl-imidazolidine-2,4-dione (hydantoin) scaffold possesses two nitrogen atoms, N-1 and N-3, available for alkylation.[1][3] However, these positions are not chemically equivalent. The N-3 nitrogen is part of an imide functional group, flanked by two carbonyls, while the N-1 nitrogen is part of an amide group.
Acidity and Nucleophilicity: The proton on the N-3 position is significantly more acidic (pKa ≈ 9) than the proton on the N-1 position.[4] Consequently, under basic conditions, the N-3 position is more readily deprotonated to form a nucleophilic anion.[1][3][4] This intrinsic chemical difference is the primary determinant of regioselectivity.
-
Thermodynamic Control (N-3 Alkylation): In the presence of mild to moderately strong bases (e.g., K₂CO₃, NaH), the more acidic N-3 proton is preferentially removed. The resulting anion is the most stable and abundant nucleophile in the reaction mixture, leading to the thermodynamically favored N-3 alkylated product.[1][4][5]
-
Kinetic Control (N-1 Alkylation): Achieving selective alkylation at the less acidic N-1 position is more challenging and requires carefully chosen conditions to override the thermodynamic preference. This typically involves using strong, sterically hindered bases that can deprotonate both positions, followed by kinetically controlled alkylation at the more accessible N-1 site, or specialized reaction systems that favor this pathway.[1][3][6] Recent studies have demonstrated that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) can achieve high selectivity for the N-1 position.[1][3]
The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydantoin anion acts as the nucleophile, attacking the alkyl halide electrophile.[7][8] Therefore, the choice of the alkylating agent is also critical; primary alkyl halides are most effective, while secondary halides react more slowly and tertiary halides are prone to elimination side reactions.[7][9]
General Experimental Workflow
The process for N-alkylation of phenytoin follows a logical sequence of steps, from preparation to purification. The specific choice of reagents will dictate the final regiochemical outcome.
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Application Notes and Protocols for Utilizing 3-Phenylimidazolidine-2,4-dione in Antimicrobial Assays
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health in the 21st century. The diminishing efficacy of conventional antibiotics necessitates urgent research and development of new therapeutic agents with novel mechanisms of action.[1][2] Hydantoin (imidazolidine-2,4-dione) derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including promising antimicrobial and anticancer properties.[3] This application note focuses on a specific hydantoin derivative, 3-Phenylimidazolidine-2,4-dione , and provides a comprehensive guide for researchers, scientists, and drug development professionals on its evaluation as a potential antimicrobial agent.
The antimicrobial efficacy of hydantoin derivatives is attributed to several mechanisms of action. These can include the disruption of microbial cell membrane integrity leading to leakage of cellular contents, interference with bacterial cell wall synthesis, and the inhibition of essential protein synthesis by binding to bacterial ribosomes.[1][3] Some advanced hydantoin derivatives are designed to be membrane-active, capable of breaking down bacterial membranes and potentially acting on intracellular targets like DNA and ribosomes, a dual-action approach that may lower the probability of resistance development.[1][4][5]
This guide offers detailed, step-by-step protocols for a suite of fundamental antimicrobial assays essential for characterizing the activity of this compound. These protocols are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7] We will explore the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and its efficacy against bacterial biofilms.
Mechanism of Action: The Hydantoin Advantage
The core structure of this compound, a hydantoin ring with a phenyl substitution, provides a scaffold for potential antimicrobial activity. The proposed mechanisms for hydantoin derivatives are multifaceted, offering multiple points of attack against microbial pathogens.
Caption: Potential antimicrobial mechanisms of hydantoin derivatives.
Key Experimental Protocols
The following sections provide detailed methodologies for essential in vitro antimicrobial assays. It is crucial to maintain aseptic techniques throughout all procedures.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][8] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of novel compounds.[6][9][10]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth[8]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[9]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[11]
-
Ensure the final volume in each well is consistent (e.g., 100 µL).
-
-
Inoculation and Controls:
-
Add the prepared bacterial inoculum (e.g., 100 µL) to each well containing the compound dilutions.
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.
-
Vehicle Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, plus broth and inoculum, to ensure the solvent has no inhibitory effect.
-
-
Incubation:
-
Determination of MIC:
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to the antimicrobial agent, helping to determine if the compound is bactericidal or bacteriostatic. [13][14] Materials:
-
This compound
-
Test microorganism
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Sterile saline or PBS for dilutions
-
Sterile agar plates
-
Incubator and shaking incubator
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare a mid-logarithmic phase bacterial culture (approximately 1 x 10⁶ CFU/mL). [15]
-
-
Preparation of Test Concentrations:
-
Time-Kill Assay Execution:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C, often with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube. [16]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. [14] * Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13]
-
Protocol 4: Anti-Biofilm Activity Assay
Bacterial biofilms exhibit increased resistance to antimicrobial agents, making it crucial to evaluate a novel compound's efficacy against them. [11]The crystal violet staining method is a common technique to quantify biofilm biomass.
Materials:
-
This compound
-
Biofilm-forming microorganism
-
Sterile 96-well flat-bottom plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)
-
Sterile PBS
-
0.1% Crystal Violet solution
-
Methanol or 33% acetic acid for destaining [17]* Microplate reader
Procedure:
-
Biofilm Formation:
-
Add a diluted bacterial culture (e.g., 10⁶ CFU/mL) to the wells of a 96-well plate. [17] * Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Compound Treatment:
-
Gently wash the wells with sterile PBS to remove non-adherent (planktonic) cells. [11] * Add fresh medium containing serial dilutions of this compound to the wells.
-
Include a growth control (biofilm with fresh medium, no compound) and a negative control (medium only).
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Data Analysis:
-
Solubilize the bound crystal violet by adding a destaining solution (e.g., 33% acetic acid) to each well. [17] * Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
Data Presentation and Interpretation
Effective data management and clear presentation are vital for comparing antimicrobial efficacy. Results should be summarized in structured tables.
Table 1: Example MIC and MBC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 128 | >256 | >2 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | Positive | 32 | 64 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. [18] Table 2: Example Time-Kill Kinetics Data (log₁₀ CFU/mL) for S. aureus
| Time (hours) | Growth Control | 1x MIC (16 µg/mL) | 2x MIC (32 µg/mL) | 4x MIC (64 µg/mL) |
| 0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.5 | 4.8 | 4.1 |
| 4 | 7.5 | 4.9 | 3.9 | 2.9 |
| 8 | 8.9 | 4.2 | <2.0 | <2.0 |
| 12 | 9.2 | 4.1 | <2.0 | <2.0 |
| 24 | 9.3 | 4.5 | <2.0 | <2.0 |
Conclusion
This compound and its parent class of hydantoin derivatives represent a promising area for the discovery of new antimicrobial agents. The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound's antimicrobial properties. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a comprehensive profile of its efficacy and spectrum of activity. This foundational data is critical for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and subsequent in vivo efficacy evaluations. Adherence to standardized methodologies ensures the generation of high-quality, reproducible data, which is paramount in the global effort to combat antimicrobial resistance.
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- Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. (2022). YouTube.
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Application Notes & Protocols: 3-Phenylimidazolidine-2,4-dione as a Potential Anticonvulsant Agent
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, is a cornerstone in the development of anticonvulsant therapies. The archetypal drug, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), revolutionized epilepsy treatment and remains a critical therapeutic agent.[1] Its success has spurred extensive research into substituted hydantoins to enhance efficacy, broaden the spectrum of activity, and improve safety profiles. This document focuses on 3-Phenylimidazolidine-2,4-dione, a structural analog of Phenytoin, to provide a comprehensive guide for its synthesis, preclinical screening, and mechanistic evaluation as a potential anticonvulsant agent.
The strategic placement of a phenyl group at the N-3 position of the imidazolidine-2,4-dione ring is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide offers detailed protocols for researchers to systematically investigate the anticonvulsant potential and neurotoxicity of this compound, thereby enabling a thorough assessment of its therapeutic viability.
Postulated Mechanism of Action: Modulation of Neuronal Excitability
While direct mechanistic studies on this compound are not extensively documented, its structural similarity to Phenytoin allows for a highly probable mechanism of action centered on the modulation of voltage-gated sodium channels.[2] These channels are critical for the initiation and propagation of action potentials in neurons. In epileptic states, neurons exhibit abnormal, high-frequency firing.
Anticonvulsants like Phenytoin work by selectively binding to the inactive state of voltage-gated sodium channels, stabilizing them and prolonging the refractory period. This action effectively filters out sustained high-frequency neuronal discharges characteristic of seizures, while leaving normal, lower-frequency neuronal activity largely unaffected. It is therefore postulated that this compound will exhibit a similar use-dependent blockade of sodium channels, thereby reducing neuronal hyperexcitability.
Caption: Postulated mechanism of this compound.
Synthesis Protocol: Preparation of this compound
The synthesis of 3-substituted imidazolidine-2,4-diones can be achieved through various established methods. The following protocol is adapted from procedures for analogous compounds and represents a reliable route to obtain this compound.[3][4]
Principle: This synthesis involves the reaction of an appropriate amino acid derivative with phenyl isocyanate, followed by cyclization under acidic conditions to form the hydantoin ring.
Materials:
-
Aminoacetic acid (Glycine)
-
Phenyl isocyanate
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid (e.g., 6N HCl)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Phenylcarbamoylamino Intermediate:
-
In a beaker, dissolve aminoacetic acid in a 10% sodium hydroxide solution with stirring until a clear solution is obtained.
-
Slowly add phenyl isocyanate to the solution while maintaining vigorous stirring. The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.
-
Continue stirring the mixture for approximately 4 hours at room temperature. A precipitate of the intermediate may form.
-
-
Acidification and Isolation:
-
After the reaction period, acidify the mixture by carefully adding concentrated hydrochloric acid until a precipitate is fully formed.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
-
Cyclization to this compound:
-
Transfer the filtered solid to a round-bottom flask.
-
Add 6N hydrochloric acid to the flask and fit it with a condenser.
-
Heat the mixture to reflux for 2 hours. This step facilitates the cyclization to the imidazolidine-2,4-dione ring.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry.
-
-
Purification (Optional but Recommended):
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[3]
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vivo Anticonvulsant Screening Protocols
The following protocols describe the standard, validated animal models for the preliminary screening of anticonvulsant agents.[5] The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.
Experimental Workflow
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- 5. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenylimidazolidine-2,4-dione Derivatives as Antifungal Agents
Introduction: A Renewed Focus on the Hydantoin Scaffold
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health and agriculture. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The imidazolidine-2,4-dione core, commonly known as the hydantoin ring, is a privileged structure in medicinal chemistry, famously incorporated in anticonvulsant drugs like phenytoin.[1] However, its therapeutic potential is far more extensive, with a growing body of evidence highlighting the multifaceted biological activities of its derivatives, including significant antimicrobial properties.[2][3][4]
This guide focuses on a specific subclass: 3-Phenylimidazolidine-2,4-dione derivatives. These compounds have garnered attention for their promising activity against a spectrum of fungal pathogens, from clinically relevant yeasts like Candida albicans to plant pathogenic molds such as Sclerotinia sclerotiorum.[2][5] We will delve into the mechanistic underpinnings of their antifungal action, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed, field-tested protocols for their evaluation in a research setting.
Pillar 1: Unraveling the Mechanism of Antifungal Action
The efficacy of this compound derivatives does not appear to stem from a single, exclusive mechanism. Instead, they likely exert their antifungal effects through a multi-pronged attack on fungal cell physiology, a desirable trait that may slow the development of resistance.[6] The primary proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: Evidence suggests that some hydantoin derivatives can permeabilize the fungal cell membrane.[2][6] This action may be linked to the inhibition of ergosterol synthesis, a critical component of the fungal membrane that is absent in humans, making it a selective target.[2] Disruption leads to the leakage of essential cellular contents and ultimately, cell death.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall, a rigid structure primarily composed of chitin and glucans, is another attractive and fungus-specific target.[7] While direct evidence for 3-phenylhydantoins is still emerging, the inhibition of cell wall synthesis is a known mechanism for other hydantoin derivatives.[2] Specifically, interference with chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine, is a plausible mode of action.[8][9]
-
Enzyme and Protein Synthesis Inhibition: The hydantoin scaffold can interfere with critical metabolic enzymes or bind to fungal ribosomes, thereby halting protein synthesis essential for growth and virulence.[2][6]
Caption: Potential mechanisms of action for this compound derivatives.
Pillar 2: Structure-Activity Relationship (SAR) Insights
Optimizing the antifungal potency of the this compound scaffold involves strategic chemical modifications. SAR studies have revealed several key determinants of activity.
Caption: Key Structure-Activity Relationships for this compound derivatives.
-
N1 Position: Substitution at the 1-position of the imidazolidine ring, typically with an alkyl group, has been shown to enhance antifungal activity.[5]
-
N3 Phenyl Ring: The nature and position of substituents on the N3-phenyl ring are critical. Electron-withdrawing groups, such as halogens (e.g., 3,5-dichlorophenyl), often confer potent activity.[5][10] This suggests that the electronic properties of this ring are crucial for target interaction.
-
C5 Position: In contrast to the N1 position, substitution at the C5 position with alkyl groups generally leads to a reduction or loss of activity.[5] This indicates a potential steric hindrance at the target binding site.
Table 1: Example Antifungal Activity Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for illustrative purposes, highlighting the impact of structural modifications.
| Compound ID | Core Structure | Substituents | Fungal Species | MIC (µg/mL) | Reference |
| Lead Cmpd 24 | Imidazole-2,4-dienone | 4-Br on Phenyl Ring | Candida albicans | Varies | [11] |
| Derivative 31 | Imidazole-2,4-dienone | 4-Fluoro on Benzoyl | C. albicans (Fluconazole-Resistant) | 8 | [11][12] |
| Derivative 42 | Imidazole-2,4-dienone | Pyridin-2-yl-formyl | C. albicans (Fluconazole-Resistant) | 8 | [11][12] |
| Phenytoin | 5,5-diphenyl-imidazolidine-2,4-dione | None | Aspergillus niger | > 4 | [1] |
Pillar 3: Experimental Application Notes & Protocols
The following protocols are designed to provide a robust framework for screening and characterizing the antifungal properties of novel this compound derivatives. They are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[13][14]
General Laboratory Workflow
Caption: A standard workflow for the evaluation of novel antifungal compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) of Yeasts
(Adapted from CLSI Document M27)
This method is the gold standard for determining the MIC of a compound against planktonic yeast cells, such as Candida spp. and Cryptococcus neoformans.[13][15]
A. Materials
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well, U-bottom microtiter plates
-
Yeast isolates (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.85% saline
-
Spectrophotometer
-
Reference antifungal (e.g., Fluconazole)
-
Multichannel pipette
-
Incubator (35°C)
B. Procedure
-
Preparation of Compound Stock Solution:
-
Dissolve the test compound in DMSO to a concentration of 10 mg/mL.
-
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay must not exceed 1%, as higher levels can inhibit fungal growth, leading to false-positive results.[13]
-
-
Preparation of Inoculum:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure a fresh, viable culture.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain the final working inoculum of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 to wells 2 through 12 in each row of the 96-well plate.
-
Prepare a working stock of your compound by diluting the 10 mg/mL stock in RPMI 1640. Add 200 µL of this working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Self-Validation System:
-
Well 11 (Growth Control): Add 100 µL of RPMI 1640. This well will receive only the inoculum and no drug.
-
Well 12 (Sterility Control): Add 100 µL of RPMI 1640. This well receives no inoculum and no drug.
-
-
Repeat this process for a reference drug like Fluconazole in a separate row.
-
-
Inoculation and Incubation:
-
Add 100 µL of the working inoculum to wells 1 through 11. Do NOT add inoculum to well 12.
-
The final volume in each well is now 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
C. Data Interpretation
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well (Well 11).
-
The sterility control (Well 12) should show no growth. The growth control (Well 11) must show robust turbidity. If these controls fail, the experiment is invalid.
Protocol 2: Agar Dilution Method for Filamentous Fungi and Molds
This method is particularly useful for plant pathogenic fungi that grow as mycelia and may not be suitable for broth microdilution. It was specifically used to investigate 3-(3′,5′-dichlorophenyl)imidazolidine-2,4-dione derivatives against Sclerotinia sclerotiorum.[5]
A. Materials
-
Test compounds and DMSO
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Sterile petri dishes (90 mm)
-
Fungal isolate (e.g., Sclerotinia sclerotiorum)
-
Cork borer (5 mm diameter)
-
Incubator (25-28°C)
B. Procedure
-
Preparation of Drug-Infused Agar:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar in a water bath to 45-50°C.
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a specific volume of the compound's stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL). Ensure the final DMSO concentration is consistent and low (<1%) across all plates.
-
Self-Validation System: Prepare a control plate containing only DMSO at the same concentration used for the test compounds.
-
Mix thoroughly by swirling and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify completely.
-
-
Inoculation:
-
Grow the fungal isolate on a fresh PDA plate until the mycelia cover the surface.
-
Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of the active fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each drug-infused plate and the control plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 3-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Measure the diameter of the colony growth (in mm) on each plate.
-
C. Data Interpretation
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control:
-
% Inhibition = [(Diameter_control - Diameter_test) / Diameter_control] x 100
-
-
The MIC is the lowest concentration that completely inhibits visible mycelial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of new antifungal agents. Their multifactorial mechanism of action could be a key advantage in combating the rise of drug-resistant strains. The SAR insights provide a clear roadmap for medicinal chemists to synthesize more potent and selective derivatives. The protocols detailed herein offer a standardized approach for researchers to reliably evaluate these compounds and identify promising leads for further development.
Future work should focus on elucidating the precise molecular targets through biochemical and genetic assays, as well as expanding testing to a broader range of clinically and agriculturally important fungal pathogens. With continued investigation, these derivatives may one day provide a valuable new class of therapeutics in the fight against fungal diseases.
References
- The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025).
- Takayama, C., et al. (n.d.). Quantitative Structure-Activity Relationships for Antifungal 3-(3,5-Dichloropheny)-2,4-imidazolidinediones. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- Li, Y., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.
- Fujinami, A., et al. (2014).
- Trisović, N., et al. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. pmf.kg.ac.rs.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2018).
- Li, Y., et al. (2014). Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity. PubMed.
- Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Meliadubin B. (n.d.). Benchchem.
- Li, J., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed Central.
- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
- Ghosal, A., et al. (2011). Chitin synthase inhibitors as antifungal agents. PubMed.
- In vitro antifungal susceptibility testing. (2001). PubMed.
- Li, D., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. PubMed.
- Antifungal Susceptibility Test Interpretive Criteria. (2022). FDA.
- Screening and Application of Chitin Synthase Inhibitors. (2022). MDPI.
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Application Notes & Protocols: Investigating the Anticancer Potential of 3-Phenylimidazolidine-2,4-dione and its Derivatives in Cancer Cell Lines
Introduction: The Imidazolidine-2,4-dione Scaffold as a Privileged Structure in Oncology Research
The imidazolidine-2,4-dione, or hydantoin, core is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural versatility allows for a wide array of substitutions, making it a privileged scaffold in the design of novel therapeutic agents.[1] While 3-Phenylimidazolidine-2,4-dione itself serves as a foundational structure, it is the diverse library of its derivatives that has demonstrated significant promise in preclinical cancer research. These derivatives have been shown to exhibit potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[2][3]
This guide provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies. We will delve into their mechanisms of action, present key quantitative data, and provide detailed protocols for their in vitro evaluation.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the imidazolidine-2,4-dione scaffold exert their anticancer effects through multiple mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. A predominant mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression of these receptors is a common feature in many human cancers and is linked to increased cell proliferation, survival, and angiogenesis.[1] By inhibiting EGFR and HER2, these compounds can effectively block downstream signaling cascades.
Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.[1] This is often achieved by downregulating anti-apoptotic proteins like BCL-2 and MCL-1.[1] Disruption of the cell cycle is another key anticancer strategy employed by these compounds, with many derivatives causing cell cycle arrest at the G2/M phase, thereby preventing cell division.[1][4] Some derivatives have also been found to inhibit other important kinases like VEGFR-2 and c-Met, which are involved in angiogenesis and metastasis.[5]
Data Presentation: In Vitro Efficacy of Imidazolidine-2,4-dione Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazolidine-2,4-dione derivatives against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.
| Compound ID/Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (Unsubstituted Phenyl) | MCF-7 (Breast) | 38.30 | [1] |
| HCT-116 (Colon) | 47.46 | [1] | |
| HePG-2 (Liver) | 55.81 | [1] | |
| Compound 10 (4-Chlorophenyl) | MCF-7 (Breast) | 11.18 | [1] |
| HCT-116 (Colon) | 17.90 | [1] | |
| HePG-2 (Liver) | 10.69 | [1] | |
| Compound 11 (4-Fluorophenyl) | MCF-7 (Breast) | 14.25 | [1] |
| HCT-116 (Colon) | 28.33 | [1] | |
| HePG-2 (Liver) | 21.06 | [1] | |
| Compound 17 (3,4-Dimethoxyphenyl) | MCF-7 (Breast) | 15.71 | [1] |
| HCT-116 (Colon) | 26.75 | [1] | |
| HePG-2 (Liver) | 19.63 | [1] | |
| Compound 21 (Pyridin-3-yl) | MCF-7 (Breast) | 8.61 | [1] |
| HCT-116 (Colon) | 19.25 | [1] | |
| HePG-2 (Liver) | 11.50 | [1] | |
| Compound 24 | MCF-7 (Breast) | - | [1] |
| EGFR Inhibition | 0.07 | [1] | |
| HER2 Inhibition | 0.04 | [1] | |
| 5,5-diphenylhydantoin derivative | Various cell lines | 10 | [1] |
| Compound 3e | MCF-7 (Breast) | LD50: 20.4 µg/mL | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis induced by the test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Generate dot plots to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, including receptor tyrosine kinase signaling, apoptosis, and cell cycle progression, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo studies to validate their efficacy and safety in preclinical models.
References
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (URL: [Link])
- Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione deriv
- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (URL: [Link])
- Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). (URL: [Link])
- The cell cycle is disrupted with the treatment of compounds P3, P4, and... (URL: [Link])
- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (URL: [Link])
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (URL: [Link])
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])
- Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prost
- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (URL: [Link])
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Application Notes & Protocols: In Vitro Evaluation of 3-Phenylimidazolidine-2,4-dione Bioactivity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the bioactivity of 3-Phenylimidazolidine-2,4-dione. The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties[1][2][3][4]. This guide outlines a logical, tiered approach to systematically profile the bioactivity of this compound, beginning with foundational cytotoxicity assessments and progressing to more specific mechanistic assays. We provide detailed, field-proven protocols for key in vitro experiments, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation and visualization.
Introduction: The Scientific Rationale
The imidazolidine-2,4-dione core, also known as hydantoin, is present in numerous compounds with established pharmacological relevance[5][6]. Derivatives have been synthesized and evaluated for a spectrum of activities, including as Bcl-2 inhibitors in cancer[1], lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune diseases[4], and as antimicrobial agents[7][8]. Given this precedent, a systematic in vitro evaluation of the parent compound, this compound, is a critical step in elucidating its therapeutic potential.
Our proposed evaluation workflow is designed to be resource-efficient and scientifically rigorous. It begins with a broad assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more targeted assays. Following this, we will investigate potential anti-inflammatory effects, a common activity for related heterocyclic compounds[9][10]. This is achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Finally, we will explore the potential for enzyme inhibition, focusing on cyclooxygenase (COX) enzymes, which are key mediators of inflammation[11][12][13].
This multi-assay approach ensures a comprehensive preliminary profile of the compound's bioactivity, guiding further preclinical development.
Preliminary Compound Management
Before commencing any biological assays, it is imperative to understand the physicochemical properties of this compound.
-
Solubility: The compound's solubility will dictate the choice of solvent for stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. It is crucial to determine the maximum tolerable DMSO concentration for the cell lines used (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity[14].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
-
Purity: The purity of the compound should be confirmed via analytical methods such as HPLC or NMR to ensure that observed effects are not due to contaminants[6][15].
Tier 1: Foundational Cytotoxicity Profiling
Objective: To determine the concentration range at which this compound exerts cytotoxic effects on mammalian cells. This data is essential for calculating the half-maximal inhibitory concentration (IC50) and establishing non-toxic concentrations for subsequent mechanistic assays[16][17][18].
Two complementary assays measuring different aspects of cell death are recommended for a robust assessment.
Assay 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[19][20][21].
Workflow Diagram: MTT Assay
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Detailed Protocol: Griess Assay
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium (phenol red-free medium is recommended to reduce background).[22][23]
-
Incubation: Incubate overnight at 37°C with 5% CO2.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.[24]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[25][23]
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.[25][22]
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride in water) to each well containing supernatant or standard.[26][25]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[27][28]
-
Data Acquisition: Measure the absorbance at 540 nm.
Assay 4: Cyclooxygenase (COX) Enzyme Inhibition
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins from arachidonic acid. Commercially available kits can be used to measure the peroxidase activity of COX. In this assay, the peroxidase component of the COX enzyme catalyzes the reaction of PGG2 with a colorimetric substrate, and the inhibition of this reaction can be measured spectrophotometrically.[12][13]
Detailed Protocol: COX Inhibition Assay (General)
This protocol is a general guideline; refer to the specific manufacturer's instructions for commercial kits.
-
Reagent Preparation: Prepare buffers, arachidonic acid (substrate), and purified COX-1 and COX-2 enzymes as per the kit instructions.
-
Compound Incubation: In separate wells of a 96-well plate, add the reaction buffer, heme, the test compound (this compound) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), and either the COX-1 or COX-2 enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Kinetic Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each enzyme to assess potency and selectivity.
| Parameter | Description | Example Data |
| NO Inhibition IC50 | Concentration of compound that inhibits LPS-induced NO production by 50%. | 25.5 µM |
| COX-1 IC50 | Concentration of compound that inhibits COX-1 activity by 50%. | > 100 µM |
| COX-2 IC50 | Concentration of compound that inhibits COX-2 activity by 50%. | 38.1 µM |
| COX-2 Selectivity Index | Ratio of IC50(COX-1) / IC50(COX-2). A higher value indicates greater selectivity for COX-2. | > 2.6 |
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, anti-inflammatory potential, and specific enzyme inhibition, researchers can build a robust biological profile of the compound. Positive results from this screening cascade would warrant further investigation, including exploring other potential targets based on the imidazolidine-2,4-dione literature, such as Bcl-2 or various phosphatases,[1][4] and ultimately progressing to more complex cell-based models and in vivo studies.
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The 3-Phenylimidazolidine-2,4-dione Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The 3-phenylimidazolidine-2,4-dione, a derivative of the hydantoin ring system, is a quintessential example of such a scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and multiple points for chemical diversification, have enabled its application in a wide array of therapeutic areas.
Historically, the parent hydantoin scaffold is most famously represented by phenytoin, an anticonvulsant drug that has been a mainstay in the treatment of epilepsy for decades.[1] However, the introduction of a phenyl group at the N-3 position unlocks a new dimension of pharmacological potential, leading to the discovery of compounds with anticancer, antidiabetic, antimicrobial, and neuroprotective properties.[2][3][4] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, derivatization, and application in drug discovery, complete with actionable protocols for the modern research laboratory.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic accessibility of the this compound core and its derivatives is a key factor in its widespread use. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents at the N-1 and C-5 positions of the imidazolidine-2,4-dione ring.
General Synthetic Workflow
The overall strategy for developing drug candidates from this scaffold typically involves a multi-stage process, beginning with the synthesis of the core structure, followed by diversification and biological screening.
Caption: A typical workflow for drug discovery using the this compound scaffold.
Protocol 1: Synthesis of 3-Phenyl-5-(substituted phenyl)-imidazolidine-2,4-diones
This protocol describes a general and efficient method for the synthesis of C-5 substituted 3-phenylimidazolidine-2,4-diones from the corresponding C-arylglycine derivatives.[2]
Materials:
-
C-(4-substituted phenyl)glycine (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Ethanol/Water (1:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
To a solution of the appropriate C-(4-substituted phenyl)glycine (e.g., C-4-methylphenylglycine, 9 mmol) in 50 mL of an ethanol/water (1:1) mixture in a round-bottom flask, add phenyl isocyanate (9 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 3-phenyl-5-(substituted phenyl)-imidazolidine-2,4-dione.
-
Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Example Characterization Data for (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione:
-
Appearance: White crystals
-
Yield: ~78%
-
Melting Point: 198–199 °C
-
¹H-NMR (DMSO-d₆) δ (ppm): 2.49 (s, 3H, Ar-CH₃); 5.52 (s, 1H, C5-H); 7.41–7.71 (m, 9H, aromatics); 9.21 (s, 1H, NH).[5]
Application in Anticancer Drug Discovery
The this compound scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives have shown potent activity against a range of cancer cell lines, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant number of this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6] These receptors are crucial for tumor angiogenesis and cell proliferation, making them prime targets for cancer therapy.
Caption: Inhibition of receptor tyrosine kinases by this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening the anticancer potential of this compound derivatives.[7][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software (e.g., GraphPad Prism).
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9][10]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Max reagent (or similar ADP detection system)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mixture containing the kinase assay buffer, ATP, and the VEGFR-2 substrate.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (or ATP remaining) by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent anticancer activity.
| Compound | R¹ (at C-5) | R² (at N-1) | Target Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Fluorophenyl | H | A549 (Lung) | 1.15 | [11] |
| 2 | 4-Chlorophenyl | H | A549 (Lung) | 0.98 | [11] |
| 3 | 4-Bromophenyl | H | A549 (Lung) | 1.23 | [11] |
| 4 | 4-Nitrophenyl | Benzyl | MCF-7 (Breast) | 5.6 | [6] |
| 5 | Phenyl | 4-Chlorobenzyl | HCT116 (Colon) | 4.9 | |
| 6 | Phenyl | 3,5-Dimethoxybenzyl | HeLa (Cervical) | 6.11 |
Key SAR Observations:
-
C-5 Position: Substitution on the C-5 phenyl ring with electron-withdrawing groups, such as halogens, often enhances cytotoxic potency.[11]
-
N-1 Position: The introduction of various substituted benzyl groups at the N-1 position can modulate the activity and selectivity against different cancer cell lines. The presence of a hydrogen at N-1 is also well-tolerated.
-
Scaffold Integrity: The intact imidazolidine-2,4-dione ring is generally considered crucial for activity.
Application in Antidiabetic Drug Discovery
Bioisosteric replacement of the thiazolidinedione ring in well-known antidiabetic drugs like pioglitazone with an imidazolidine-2,4-dione moiety has led to the discovery of new potential antidiabetic agents. These compounds often act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.
Protocol 4: PPARγ Agonist Activity Assay
This protocol describes a cell-based reporter gene assay to determine the agonist activity of test compounds on the human PPARγ receptor.[7][8]
Materials:
-
A stable cell line expressing a PPARγ-responsive luciferase reporter gene (e.g., HG5LN-hPPARγ)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Reference PPARγ agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the reference agonist. Include a vehicle control. Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the relative luciferase units (RLU) against the compound concentration and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable platform in the quest for novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific targets, the exploration of new therapeutic applications, and the use of advanced computational methods to guide the design of next-generation drug candidates based on this remarkable scaffold.
References
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- de Sousa Luis, J. A., Barbosa Filho, J. M., Lira, B. F., de Medeiros, I. A., de Morais, L. C. S. L., dos Santos, A. F., de Oliveira, C. S., & de Athayde-Filho, P. F. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128–137. [Link]
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Application Notes & Protocols: Enantioselective Synthesis of 3-Phenylimidazolidine-2,4-dione Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the enantioselective synthesis of 3-phenylimidazolidine-2,4-dione derivatives, commonly known as hydantoins. These chiral scaffolds are of paramount importance in pharmaceutical sciences, forming the core of numerous anticonvulsant, antiarrhythmic, and antidiabetic drugs.[1][2][3] This guide moves beyond simple procedural outlines to explain the causal mechanisms and strategic considerations behind state-of-the-art synthetic methodologies. We will explore organocatalytic and metal-catalyzed approaches, providing detailed, field-proven protocols, troubleshooting insights, and a comparative analysis to empower researchers in selecting and optimizing the ideal synthetic route for their specific target molecules.
Introduction: The Significance of Chiral Hydantoins
The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry. The stereochemistry at the C5 position is often critical for biological activity, dictating the molecule's interaction with chiral biological targets such as enzymes and receptors. For instance, the anticonvulsant drug Mephenytoin features a chiral center at C5, and its enantiomers exhibit different pharmacological and toxicological profiles. The development of robust, scalable, and highly enantioselective methods to access these chiral building blocks is a key challenge in modern organic synthesis and drug discovery.[4][5]
Historically, access to chiral hydantoins relied on classical resolution of racemates or the use of the chiral pool, methods that often suffer from low efficiency and limited substrate scope.[4] Modern synthetic chemistry has ushered in an era of catalytic asymmetric synthesis, providing direct access to enantiopure hydantoins from simple, achiral precursors with high atom economy.
Strategic Overview: Pathways to Enantiopure Hydantoins
The synthesis of enantiomerically enriched 3-phenylimidazolidine-2,4-diones can be broadly categorized into three primary strategies. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.
Figure 1: Key strategies for enantioselective hydantoin synthesis.
The Organocatalytic Revolution: Chiral Phosphoric Acid Catalysis
One of the most elegant and powerful modern methods involves the direct condensation of arylglyoxals with ureas, catalyzed by a chiral Brønsted acid.[6] Chiral Phosphoric Acids (CPAs) have emerged as exceptionally effective catalysts for this transformation, prized for their modular structure, ease of synthesis, and high efficacy at low catalyst loadings.[7][8]
Mechanistic Rationale: The Power of Asymmetric Protonation
The prevailing mechanism suggests that the reaction proceeds through several key steps, with the enantiodetermining step being the facial-selective protonation of an enol-type intermediate by the chiral catalyst.[6][7]
-
Causality: The CPA catalyst acts as a bifunctional catalyst. The acidic proton activates the glyoxal carbonyl for nucleophilic attack by the urea. Simultaneously, the chiral backbone of the catalyst creates a well-defined chiral pocket. The conjugate base of the CPA then orients the enol intermediate through hydrogen bonding, exposing one face to protonation by a second molecule of the acid catalyst, thereby setting the stereocenter with high fidelity.
Figure 2: Proposed mechanism for CPA-catalyzed hydantoin synthesis.
Application Protocol: CPA-Catalyzed Synthesis of (R)-5-(4-bromophenyl)-3-phenylimidazolidine-2,4-dione
This protocol is adapted from leading literature reports and represents a robust method for achieving high yield and enantioselectivity.[6][7]
Materials and Reagents:
-
(4-Bromophenyl)glyoxal monohydrate (1.0 eq)
-
N-Phenylurea (1.1 eq)
-
(R)-TRIP Phosphoric Acid Catalyst (5 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Molecular Sieves, 4 Å (powdered, activated)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
Equipment:
-
Oven-dried round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral HPLC system with a suitable column (e.g., Chiralpak AD-H)
Step-by-Step Procedure:
-
Preparation: Add N-phenylurea (1.1 eq), (R)-TRIP catalyst (0.05 eq), and activated 4 Å molecular sieves (~100 mg per mmol of glyoxal) to an oven-dried round-bottom flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a 0.1 M concentration relative to the glyoxal. Stir the resulting suspension at room temperature.
-
Substrate Addition: Add (4-bromophenyl)glyoxal monohydrate (1.0 eq) to the stirring suspension in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Self-Validation Checkpoint: The starting glyoxal spot should be consumed and a new, more polar product spot should appear.
-
Work-up: Upon completion, quench the reaction by filtering off the molecular sieves and washing with a small amount of DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Combine the product-containing fractions and remove the solvent in vacuo to yield the product as a white solid. Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Ratio (e.r.): Typically ≥ 98:2
-
Appearance: White crystalline solid.
Performance Data (CPA Catalysis)
The following table summarizes representative results for the CPA-catalyzed synthesis, demonstrating its broad applicability.
| Substrate (Aryl Glyoxal) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Phenylglyoxal | 5 | DCM | 99 | 97:3 | [6] |
| 4-Methoxyphenylglyoxal | 5 | DCM | 99 | 98:2 | [6] |
| 4-Chlorophenylglyoxal | 5 | DCM | 96 | 97:3 | [6] |
| 2-Naphthylglyoxal | 5 | DCM | 98 | 97:3 | [6] |
Metal-Catalyzed Asymmetric Hydrogenation
An alternative and highly effective strategy is the asymmetric hydrogenation of prochiral 5-exocyclic alkene hydantoins.[7] This method leverages the power of transition metal catalysis, where a chiral ligand complexed to a metal center (e.g., Palladium, Rhodium, Iridium) directs the addition of hydrogen across the double bond with high stereocontrol.[4][7]
Rationale and Advantages
-
Causality: The chiral ligand (e.g., BINAP, SpinPhox) coordinates to the metal, creating a C2-symmetric or asymmetric environment. The alkene substrate coordinates to this chiral complex in a specific orientation due to steric and electronic factors. Hydrogen is then delivered from the metal center to one face of the double bond, generating the chiral center.
-
Advantages: This method is often characterized by extremely high enantioselectivities (up to 99% ee), high yields, and broad substrate tolerance.[4][7] The primary challenge lies in the synthesis of the prochiral alkene starting material.
Representative Protocol: Pd-Catalyzed Hydrogenation
This protocol is based on the use of a Palladium/BINAP catalyst system, a well-established combination for asymmetric hydrogenation.[4]
Figure 3: General workflow for metal-catalyzed asymmetric hydrogenation.
Materials and Reagents:
-
5-(1-Phenylvinyl)-3-phenylimidazolidine-2,4-dione (1.0 eq)
-
Palladium(II) Acetate (1 mol%)
-
(S)-BINAP (1.2 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave/hydrogenation reactor
-
Magnetic or mechanical stirrer for autoclave
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under inert atmosphere, stir Pd(OAc)2 and (S)-BINAP in TFE for 30 minutes to form the active catalyst complex.
-
Reactor Setup: Add the alkene substrate and the solvent to the autoclave.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Hydrogenation: Seal the autoclave, purge several times with H2 gas, and then pressurize to the desired pressure (e.g., 60 atm). Heat the reaction to the specified temperature (e.g., 60 °C) and stir vigorously for the required time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification & Analysis: Concentrate the filtrate and purify by column chromatography. Determine enantiomeric excess (ee) by chiral HPLC.
Classical Routes and Their Asymmetric Variants
While modern catalytic methods are often preferred, it is valuable to understand classical syntheses and their relationship to asymmetric strategies.
-
Bucherer-Bergs Reaction: This is a multicomponent reaction of a ketone/aldehyde, ammonium carbonate, and a cyanide source (e.g., KCN) to produce racemic hydantoins.[9][10][11] While robust for creating the hydantoin core, achieving enantioselectivity is challenging because the reaction proceeds through several equilibrating intermediates.[10][12]
-
Asymmetric Strecker Synthesis: A key intermediate in the Bucherer-Bergs reaction is an α-amino nitrile.[10] The Strecker synthesis provides a direct route to these intermediates.[13][14] By using a chiral amine auxiliary or a chiral catalyst, the Strecker reaction can be rendered highly enantioselective, providing chiral α-amino nitriles that can then be cyclized to form the desired hydantoin.[13][15] This represents a powerful, albeit indirect, two-step approach.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | - Inactive/racemized catalyst- Water contamination- Incorrect solvent polarity- Reaction temperature too high | - Use fresh, high-purity catalyst- Ensure anhydrous conditions (oven-dried glassware, dry solvents, molecular sieves)- Screen different solvents- Lower the reaction temperature |
| Low Yield / Incomplete Reaction | - Poor catalyst activity- Sterically hindered substrate- Insufficient reaction time | - Increase catalyst loading slightly- Increase reaction time or temperature (may affect ee)- Ensure efficient stirring |
| Side Product Formation | - Over-reaction or decomposition- Impurities in starting materials | - Monitor reaction closely and stop when complete- Purify starting materials before use- Lower reaction temperature |
Conclusion
The enantioselective synthesis of this compound derivatives has evolved significantly, moving from classical resolution to highly efficient and selective catalytic methods. The direct organocatalytic condensation using chiral phosphoric acids offers a powerful, single-step route from simple precursors with excellent stereocontrol.[6][7] For substrates amenable to hydrogenation, metal-catalyzed approaches provide an alternative pathway with exceptionally high enantioselectivities.[4] The choice between these state-of-the-art methods allows researchers to strategically access a wide array of chiral hydantoin scaffolds, accelerating the discovery and development of new therapeutics.
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Application Notes and Protocols for 3-Phenylimidazolidine-2,4-dione Derivatives as PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways.[1][2][3] It plays a significant role in the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby attenuating insulin signaling.[4][5] This action is pivotal in the development of insulin resistance, a hallmark of type 2 diabetes and obesity.[6][7] Furthermore, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), contributing to leptin resistance.[1][8] Consequently, the inhibition of PTP1B is a highly sought-after therapeutic strategy for the treatment of these metabolic disorders.[3][9] The development of potent and selective PTP1B inhibitors has been a major focus of drug discovery efforts for over two decades.[3][9]
The 3-phenylimidazolidine-2,4-dione scaffold has been identified as a promising core structure for the design of novel PTP1B inhibitors.[10][11] These derivatives have shown potential for potent and selective inhibition of PTP1B, offering a valuable chemical series for further development.[10][12] This document provides a comprehensive guide to the application of these derivatives, including detailed protocols for their synthesis and evaluation as PTP1B inhibitors.
Mechanism of Action: How this compound Derivatives Inhibit PTP1B
The primary mechanism by which this compound derivatives are thought to inhibit PTP1B is through competitive binding to the active site of the enzyme. The imidazolidine-2,4-dione core can act as a phosphotyrosine mimetic, interacting with key residues within the catalytic domain of PTP1B. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors.[6][13][14] Molecular modeling and 3D-QSAR studies have further elucidated the binding modes and guided the design of more effective compounds.[6][11]
A key challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[10] The design of this compound derivatives often involves "core hopping" strategies and modifications to the phenyl ring and other substituents to enhance selective interactions with the PTP1B active site.[10]
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Application Notes & Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of 3-Phenylimidazolidine-2,4-dione Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Quantitative Structure-Activity Relationship (QSAR) studies for 3-phenylimidazolidine-2,4-dione analogs. This class of compounds, also known as hydantoins, exhibits a wide range of biological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects.[1][2][3][4] QSAR modeling is a powerful computational technique that correlates the structural or physicochemical properties of molecules with their biological activities, enabling the prediction of potency for novel compounds and guiding rational drug design.[5][6] This guide details the theoretical underpinnings, experimental design, step-by-step protocols for descriptor calculation, 3D-QSAR model development (CoMFA/CoMSIA), and rigorous model validation, ensuring the generation of statistically robust and predictive models.
Part I: The QSAR Paradigm and Experimental Design
Foundational Principle of QSAR
The core tenet of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and associated physicochemical properties.[7][8] By mathematically modeling this relationship for a series of known compounds (a training set), we can develop an equation or model that predicts the activity of new, untested analogs. This approach significantly reduces the time and cost associated with synthesizing and screening every potential candidate, focusing resources on the most promising molecules.[6]
Causality in Experimental Design
A successful QSAR study is built upon a well-designed and carefully curated dataset. The quality of the input data directly dictates the reliability of the resulting model.
-
Dataset Selection: The initial and most critical step is assembling a dataset of congeneric compounds. This means the molecules should share a common scaffold (in this case, the this compound core) but have structural diversity through various substitutions. The biological activity data (e.g., IC₅₀, ED₅₀) must be high-quality, measured consistently under the same experimental conditions to ensure comparability.
-
Data Curation and Preparation: Raw biological data is often expressed as IC₅₀ or EC₅₀ values. For QSAR modeling, these are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to create a more linear relationship between variables. All chemical structures must be verified and standardized.
-
Division into Training and Test Sets: To build a model with true predictive power, the dataset must be split into a 'training set' and a 'test set'.[9]
-
Training Set: This subset (typically 70-80% of the data) is used to build the QSAR model.
-
Test Set: This subset (the remaining 20-30%) is held back and is not used during model development. Its purpose is to externally validate the final model by assessing its ability to predict the activity of compounds it has never seen.[10] This division ensures that the model is not simply "memorizing" the training data but is genuinely capturing the underlying structure-activity relationship.
-
General QSAR Workflow Diagram
The overall process of a QSAR study follows a logical progression from data collection to predictive modeling.
Caption: High-level workflow for a typical QSAR study.
Part II: Protocol for 2D and 3D Molecular Descriptor Calculation
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties.[11][12] They translate the chemical structure into a language that statistical algorithms can understand.
-
2D Descriptors: Derived from the 2D representation of a molecule, they include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic properties (e.g., partial charges).[13]
-
3D Descriptors: Calculated from the 3D conformation of a molecule, they capture steric and electronic properties in three-dimensional space. These are the basis for methods like CoMFA and CoMSIA.[7][13]
Protocol 2.1: Descriptor Calculation and Pre-processing
Objective: To calculate a comprehensive set of molecular descriptors for each compound in the dataset.
Required Software:
-
A chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Descriptor calculation software (e.g., PaDEL-Descriptor, RDKit, Dragon).[14]
-
A spreadsheet or data analysis tool (e.g., Microsoft Excel, R).
Methodology:
-
Structure Preparation: a. Draw each molecule from the dataset and save it in a standard format (e.g., SDF, MOL). b. For 3D descriptors, generate a low-energy 3D conformation for each molecule using an appropriate force field (e.g., MMFF94). This step is crucial as 3D descriptors are conformation-dependent.
-
Descriptor Calculation: a. Import the prepared structure file(s) into your chosen descriptor calculation software. b. Select a wide range of descriptor classes to calculate (e.g., constitutional, topological, electronic, geometric). c. Run the calculation and export the results as a comma-separated values (CSV) file.
-
Data Pre-processing: a. Combine the calculated descriptor data with the biological activity data (pIC₅₀) for each molecule. b. Remove Constant Variables: Delete any descriptor columns where the value is the same for all compounds, as they have no predictive value. c. Handle Correlated Variables: Calculate a correlation matrix. If two descriptors are highly correlated (e.g., |r| > 0.9), remove one to avoid multicollinearity in the model. d. Data Normalization: Scale the descriptor values (e.g., to a range of 0 to 1) to ensure that descriptors with large values do not dominate the model-building process.
Part III: Protocol for 3D-QSAR Model Development (CoMFA & CoMSIA)
3D-QSAR methods offer a significant advantage by providing intuitive, graphical interpretations of structure-activity relationships.[7] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used techniques.[15][16]
-
CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules.[17]
-
CoMSIA: Extends CoMFA by calculating five fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. It uses a Gaussian function, which avoids the abrupt energy changes seen in CoMFA, often leading to more robust models.[18]
The single most important—and challenging—step in 3D-QSAR is molecular alignment . The rationale is that all molecules are assumed to bind to the receptor in a similar orientation; therefore, a consistent alignment rule must be applied to the entire dataset.[19]
Protocol 3.1: CoMFA/CoMSIA Model Development
Objective: To develop a predictive 3D-QSAR model and visualize the field contributions.
Required Software:
-
Molecular modeling suite with 3D-QSAR capabilities (e.g., SYBYL-X, Discovery Studio).
Methodology:
-
Molecular Alignment: a. Select a common, rigid substructure present in all molecules (e.g., the imidazolidine-2,4-dione ring). b. Align all molecules in the training set based on this common substructure. Alternatively, use a pharmacophore-based alignment if a clear pharmacophore is known.
-
Grid Box Generation: a. Enclose the aligned molecules within a 3D cubic lattice (grid). The grid spacing is typically set to 1-2 Å.
-
Field Calculation: a. For CoMFA: A probe atom (e.g., a sp³ carbon with a +1 charge) is placed at each grid point.[17] The steric and electrostatic interaction energies between the probe and each molecule are calculated, creating the CoMFA fields. b. For CoMSIA: A similar probe is used to calculate similarity indices for all five physicochemical properties at each grid point.[18]
-
Statistical Analysis (PLS): a. The calculated field values for all molecules form a large data matrix, where rows are compounds and columns are grid points. b. Partial Least Squares (PLS) regression is used to correlate the variations in the field values (the X-block) with the variations in biological activity (the Y-variable, pIC₅₀).[7] PLS is chosen because it can handle datasets with more variables than observations and deals with multicollinearity.
-
Model Generation and Visualization: a. The PLS analysis generates the final 3D-QSAR model. b. The results are visualized as 3D contour maps, which show regions in space where modifications to the molecular structure are predicted to increase or decrease biological activity.[4]
3D-QSAR Workflow Diagram
Caption: Detailed workflow for CoMFA/CoMSIA 3D-QSAR analysis.
Part IV: Protocol for Rigorous Model Validation
A QSAR model that fits the training data well is not necessarily useful; it must be able to accurately predict the activity of new compounds.[20] Validation is the process of establishing the reliability and relevance of the model.[9][21]
Protocol 4.1: Model Validation
Objective: To assess the statistical significance, robustness, and predictive power of the developed QSAR model.
Methodology:
-
Internal Validation (on the Training Set): a. Leave-One-Out (LOO) Cross-Validation: This is the most common internal validation technique.[21] In an iterative process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The result is the cross-validated correlation coefficient, q² (or Q²). b. Y-Randomization: The biological activity values (Y-column) are randomly shuffled multiple times, and a QSAR model is rebuilt with each shuffled set. A valid model should produce very low q² and R² values for the randomized data, proving that the original correlation is not due to chance.[10][22]
-
External Validation (on the Test Set): a. Use the final, validated model (built using the entire training set) to predict the pIC₅₀ values of the compounds in the external test set. b. Calculate the predictive correlation coefficient, r²_pred (or R²_pred), by comparing the predicted activities with the actual experimental activities of the test set compounds.[22] This is the ultimate test of a model's real-world predictive ability.
Key Statistical Metrics for QSAR Models
The quality of a QSAR model is judged by several statistical parameters.
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination. Measures the fit of the model to the training set data. A high value indicates a strong correlation. | > 0.6 |
| q² (or Q²) | Cross-validated R² from LOO. Measures the internal predictive ability (robustness) of the model. | > 0.5 |
| r²_pred (R²_pred) | Predictive R² for the external test set. Measures the model's ability to predict new data. This is a critical metric. | > 0.6 |
| SEE | Standard Error of Estimate. Measures the absolute error in the predicted activity units. | As low as possible |
Table based on best practices outlined in various sources.[22][23]
Part V: Interpretation and Application
Interpreting CoMFA/CoMSIA Contour Maps
The true power of 3D-QSAR lies in the interpretation of its contour maps, which provide a visual guide for drug design.[4]
-
Steric Fields:
-
Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to enhance biological activity.
-
Yellow Contours: Indicate regions where bulky groups are predicted to decrease activity, likely due to steric hindrance.
-
-
Electrostatic Fields:
-
Blue Contours: Show regions where electropositive (positively charged) groups are favorable for activity.
-
Red Contours: Show regions where electronegative (negatively charged) groups are favorable for activity.
-
-
Other CoMSIA Fields (Hydrophobic, H-bond): Similar color schemes indicate favorable and unfavorable regions for those specific properties. For example, a yellow contour in a hydrophobic map might indicate a favorable region for lipophilic groups.
Application in Lead Optimization
By analyzing the contour maps in conjunction with the structure of a lead compound, a medicinal chemist can make informed decisions. For example, if a red (electronegative favorable) contour appears near a hydrogen atom on the phenyl ring of a lead molecule, this suggests that substituting that hydrogen with an electron-withdrawing group (like a nitro or chloro group) could lead to a more potent analog. This process transforms QSAR from a purely academic exercise into a practical tool for accelerating drug discovery.
References
- University of California, Santa Barbara. Tutorial: Molecular Descriptors in QSAR.
- Karelson, M. Molecular Descriptors in QSAR/QSPR. Wiley.
- HUFOCW. MOLECULAR DESCRIPTORS USED IN QSAR.
- Golbraikh, A., & Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling.
- Wikipedia. Quantitative structure–activity relationship.
- Basicmedical Key. Validation of QSAR Models.
- Deep Origin. Molecular Descriptors - Computational Chemistry Glossary.
- Kim, K. H., & Lee, C. M. (2014). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules.
- Slideshare. 3d qsar.
- ResearchGate. Modern drug design with advancement in QSAR: A review.
- Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science.
- Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. PubMed.
- ResearchGate. (2017). CoMFA-3D QSAR APPROCH IN DRUG DESIGN.
- Khan, A., et al. (2015). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Prema, V. (2023). A Concise Review on role of QSAR in Drug Design. SciSpace.
- Sonawane, S., & Gupta, S. (2014). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. PubMed.
- Caporuscio, F., & Rastelli, G. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
- Golbraikh, A., & Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. J. Chem. Inf. Model.
- Google Sites. rm2_for_qsar_validation.
- Neovarsity. (2024). 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design.
- Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice.
- de Oliveira, A. C., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
- Ghorpade, R., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bio-Ecological and Pest-Laimable Science.
- Lei, X. P., et al. (1990). [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones]. PubMed.
- ResearchGate. Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives.
- Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. PubMed.
- Wang, Y., et al. (2016). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. PubMed.
- Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- Siddiqui, N., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed.
- Sharma, P. C., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. SciSpace by Typeset.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]
- 7. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]
- 9. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 10. scispace.com [scispace.com]
- 11. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
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- 14. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
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- 18. tandfonline.com [tandfonline.com]
- 19. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 21. rm2_for_qsar_validation [sites.google.com]
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- 23. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing logical, field-tested solutions grounded in chemical principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are several established methods for constructing the hydantoin core. For N-3 substituted hydantoins like this compound, the most direct and common approaches involve cyclization reactions that introduce the phenyl group at the N-3 position from the outset.
Table 1: Comparison of Common Synthetic Routes
| Route | Starting Materials | Key Reagents/Conditions | Advantages | Common Issues |
| Route A: Amino Acid Cyclization | Glycine or its ester, Phenyl isocyanate | Base (e.g., NaOH, Et3N), followed by acid-catalyzed cyclization | Readily available starting materials; good control over substitution.[1][2] | Potential for side reactions from the highly reactive isocyanate. |
| Route B: Urea Condensation | N-Phenylurea, Ethyl chloroacetate or Ethyl glyoxylate | Strong base (e.g., NaOEt) | Cost-effective starting materials.[3] | Can require harsh conditions; risk of self-condensation or side reactions. |
| Route C: Modified Bucherer-Bergs | Formaldehyde, Phenylurea, Cyanide Source (e.g., KCN) | Ammonium carbonate, heat | One-pot multicomponent reaction.[4][5][6] | Less direct for N-3 substitution; can generate complex mixtures. |
Q2: My overall yield is consistently low. What are the most likely culprits?
Low yield is the most frequently reported issue. The root cause is typically one of three factors:
-
Reagent Decomposition: Phenyl isocyanate is extremely sensitive to moisture. Its reaction with water forms N,N'-diphenylurea, a highly insoluble and common byproduct that consumes your reagent and complicates purification.
-
Incomplete Cyclization: The intermediate N-phenylureidoacetic acid (from Route A) or related open-chain precursors may fail to cyclize completely, especially if the reaction time is too short or the acidic/basic conditions for the final ring-closing step are not optimal.
-
Product Hydrolysis: The imidazolidine-2,4-dione ring is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures during workup.[7][8][9] This ring-opening reaction reverts the product to its corresponding ureido acid, directly reducing the isolated yield.[10][11]
Q3: How can I reliably confirm the identity and purity of my final product?
A combination of techniques is essential for unambiguous characterization:
-
TLC: Use a standard mobile phase (e.g., Ethyl Acetate/Hexanes) to monitor reaction progress and assess final purity. N,N'-diphenylurea, if present, will typically have a different Rf value.
-
Melting Point: The literature melting point for this compound should be sharp. A broad melting range indicates impurities.
-
Spectroscopy:
-
¹H NMR: Look for the characteristic singlet for the CH₂ group at the C-5 position and the aromatic protons of the N-phenyl group. The absence of signals from starting materials is crucial.
-
¹³C NMR: Confirm the presence of the two carbonyl carbons (C2 and C4) and the C5 methylene carbon.
-
FTIR: Key stretches include the N-H band (if N-1 is unsubstituted) and two distinct C=O bands for the imide functionality.[1]
-
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: The reaction stalls, and TLC analysis shows significant unreacted starting materials even after extended reaction times.
Q: I'm using Route A (Glycine + Phenyl Isocyanate), but the glycine doesn't seem to be consumed. What's wrong?
A: This is a classic solubility and reactivity issue.
-
Probable Cause 1: Poor Solubility of Glycine. Glycine has very low solubility in many anhydrous organic solvents required to prevent the decomposition of phenyl isocyanate. The reaction is happening at the solid-liquid interface, leading to extremely slow kinetics.
-
Solution 1: Use a Glycine Ester. Switch to glycine ethyl ester hydrochloride. The ester is more soluble in solvents like DMF or CH₂Cl₂. After the initial reaction with phenyl isocyanate, the ester can be hydrolyzed and the molecule cyclized, often in a one-pot sequence.
-
Solution 2: Phase Transfer Catalysis. If using glycine, employ a phase transfer catalyst (e.g., TBAB) in a biphasic system (e.g., Dichloromethane/aqueous NaHCO₃) to transport the glycinate anion into the organic phase where it can react with the phenyl isocyanate.
Q: I'm using Route B (N-Phenylurea + Ethyl Chloroacetate), but the reaction isn't progressing. Why?
A: This reaction requires the deprotonation of N-phenylurea to form a nucleophile.
-
Probable Cause: Insufficiently Strong Base. The basicity of reagents like triethylamine or potassium carbonate is often insufficient to deprotonate the urea amide efficiently.
-
Solution: Use a Stronger Base. The classic approach uses sodium ethoxide (NaOEt) in absolute ethanol. It is critical to prepare the sodium ethoxide in situ from sodium metal and dry ethanol or use a high-quality commercial solution to ensure anhydrous conditions.
Problem 2: My crude product is a white solid, but it's very difficult to purify. Recrystallization gives poor recovery.
Q: After workup, I isolate a white powder, but my NMR spectrum is messy and shows broad aromatic signals. What is this impurity?
A: You are almost certainly dealing with contamination by N,N'-diphenylurea.
-
Causality: As mentioned, any trace of water will react with two equivalents of phenyl isocyanate to produce N,N'-diphenylurea. This byproduct is sparingly soluble in most common organic solvents, often co-precipitating with your desired product.
-
Preventative Protocol:
-
Dry All Glassware: Oven-dry all flasks, condensers, and addition funnels overnight at >120 °C and cool under a stream of dry nitrogen or argon.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, especially during the addition of the moisture-sensitive phenyl isocyanate.
-
-
Purification Strategy:
-
Trituration: Before recrystallization, stir the crude solid vigorously in a solvent where the product has moderate solubility but diphenylurea has very low solubility (e.g., hot diethyl ether or dichloromethane). Filter the solid diphenylurea away from the product-rich filtrate.
-
Selective Recrystallization: Ethanol/water mixtures are often effective for recrystallizing hydantoins.[1] The goal is to find a system where your product dissolves upon heating, but the diphenylurea remains largely insoluble.
-
Problem 3: I isolated a product with the correct mass, but the NMR suggests the ring has opened.
Q: My mass spectrometry data matches the expected molecular weight, but the ¹H NMR spectrum lacks the characteristic C-5 methylene singlet and shows other unexpected signals. What happened?
A: This is a strong indication of hydantoin ring hydrolysis.[8][9]
-
Mechanism: During workup, exposure to strong acid or base (especially with heat) can cause nucleophilic attack at a carbonyl carbon (typically C-4), leading to the formation of N-(phenylcarbamoyl)glycine (also known as phenylureidoacetic acid). This open-chain structure has a different NMR spectrum but the same molecular formula and mass as the cyclized product.
-
Self-Validating Protocol to Avoid Hydrolysis:
-
Neutralize with Care: When neutralizing the reaction mixture, do so at low temperatures (0-5 °C) by adding acid or base slowly. Avoid localized high concentrations of acid/base.
-
Avoid Hot Extractions with Strong Acid/Base: If performing an acid-base extraction, use dilute solutions and avoid heating the separatory funnel.
-
Buffer the System: If possible, perform the final precipitation or crystallization from a buffered solution to maintain a stable pH.
-
Experimental Workflow & Troubleshooting Logic
This workflow provides a decision-making process for addressing common synthesis failures.
References
- Wikipedia. Bucherer–Bergs reaction.
- Pavlík, M., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
- Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.
- Pérez-Méndez, C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
- Hernández-Vázquez, E., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 431-443.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Scribd. Synthesis of Urea and Hydantoin.
- PubMed. Acid hydrolysis of 3-phenyl-2-thiohydantoins. (1954). Biochimica et Biophysica Acta, 15(4), 589.
- Dalaf, A. H., & Jumaa, F. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Muthanna Journal of Pure Sciences, 11(2).
- Organic Chemistry Portal. Hydantoin synthesis.
- Al-Amiery, A. A. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Medicinal and Chemical Sciences.
- Sonawane, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
- Muccioli, G. G., et al. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 48(12), 4197-4206.
- ResearchGate. Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
- Blagoeva, I., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2.
- Chan, K.-L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
- Blagoeva, I., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information.
- ResearchGate. Hydrolysis of hydantoin to hydantoin acid.
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Acid hydrolysis of 3-phenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Phenylimidazolidine-2,4-dione
Welcome to the technical support center for the purification of 3-Phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple instructions and explain the underlying principles that govern a successful purification, ensuring both high purity and optimal yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step in recrystallization. For this compound and its derivatives, an ethanol/water mixture is frequently reported as the solvent system of choice.[1] The principle behind a good recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[2][3]
-
Ethanol is a good primary solvent as it effectively dissolves this compound at or near its boiling point.
-
Water acts as an anti-solvent. The compound is much less soluble in water. By adding water to the hot ethanolic solution, you can carefully approach the saturation point, which is essential for inducing crystallization upon cooling.
For derivatives of imidazolidine-2,4-dione, pure ethanol has also been used successfully.[4][5][6][7][8][9] The optimal ratio of ethanol to water may require some small-scale empirical testing to achieve the best balance between purity and yield for your specific crude material. A general starting point is a 1:1 ethanol/water mixture.[1]
Q2: My crude product has a noticeable color. How can I remove colored impurities during recrystallization?
A2: Colored impurities are common in organic synthesis and are typically large, conjugated molecules present in small amounts. These can often be effectively removed by using activated charcoal.
After dissolving your crude this compound in the minimum amount of hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal, with its high surface area, adsorbs the colored impurities.[10][11] It is crucial to perform a hot filtration immediately after a brief boiling period with the charcoal to remove it before the solution cools and your desired product begins to crystallize prematurely.[10][11] Be cautious not to add too much charcoal, as it can also adsorb some of your product, leading to a lower yield.
Q3: What should I do if my compound "oils out" instead of forming crystals?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute. It can also be caused by a high concentration of impurities which depress the melting point of the product.[12]
To resolve this, you can try the following:
-
Reheat the Solution: Warm the mixture to redissolve the oil.
-
Add More Solvent: Add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation level of the solution.[12]
-
Slow Cooling: Allow the solution to cool much more slowly. A sudden temperature drop encourages precipitation over crystallization. You can insulate the flask to slow down the cooling process.[12]
-
Lower the Solvent Boiling Point: If the issue persists, consider a different solvent system with a lower boiling point.
Q4: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A4: The failure of crystals to form is a common issue, typically arising from either using too much solvent or the solution being supersaturated.[12][13] Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small scratches provide a nucleation site for crystal growth.[2][13][14]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for crystallization to begin.[2][13][14]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[12][13]
Q5: How can I confirm the purity of my recrystallized this compound?
A5: The most straightforward method for assessing the purity of a crystalline solid is by determining its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value. Impurities tend to broaden and depress the melting point range.[2] The reported melting point for similar imidazolidine-2,4-dione derivatives varies, but for context, 5-Methyl-5-phenylimidazolidine-2,4-dione has a high melting point.[15] For other derivatives, melting points such as 198-199 °C and 182-183 °C have been reported after recrystallization from an ethanol/water mixture.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can also be used to confirm the identity and purity of the compound by comparing the obtained spectra with reference data.[16]
Troubleshooting Guide
This section provides a quick reference for common problems and their solutions during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some solvent and re-cool.[12][13] 2. Scratch the inner wall of the flask with a glass rod.[13][14] 3. Add a seed crystal of the pure compound.[13][14] |
| Product "Oils Out" | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. Significant impurities are present. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly.[12] 2. Insulate the flask to ensure a very slow cooling rate. |
| Very Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.[13] 2. Concentrate the mother liquor to recover a second crop of crystals. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Crystals are Colored | Presence of colored, often polymeric, impurities. | 1. Add a small amount of activated charcoal to the hot solution.[11] 2. Perform a hot filtration to remove the charcoal before cooling.[10] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [16][17] |
| Molecular Weight | 176.17 g/mol | [16][17] |
| IUPAC Name | This compound | [16] |
| Synonyms | 3-Phenylhydantoin | [17] |
| CAS Number | 2221-13-8 | [16][17] |
Table 2: Illustrative Solubility Characteristics for Recrystallization
Disclaimer: This table illustrates the ideal solubility behavior for a good recrystallization solvent system. Actual quantitative data may vary.
| Solvent System | Solubility at Room Temp. (~25 °C) | Solubility at Boiling Point | Rationale |
| Ethanol/Water | Low | High | Ideal for recrystallization; allows for high recovery upon cooling.[1] |
| Ethanol | Moderate | Very High | Can be effective, but may lead to lower yields due to higher solubility at room temperature.[5][6] |
| Water | Very Low | Very Low | Unsuitable as a primary solvent but effective as an anti-solvent.[18] |
Experimental Protocols & Visualizations
Detailed Protocol for Recrystallization of this compound
-
Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of the primary solvent (e.g., ethanol). c. Heat the mixture on a hot plate, swirling gently, until the solvent boils. d. Continue adding the hot primary solvent dropwise until the solid just dissolves. Avoid adding an excess.[2][3]
-
Decolorization (If Necessary): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Swirl and gently boil the solution for a few minutes.[11]
-
Hot Filtration (If Necessary): a. If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.[19]
-
Crystallization: a. If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then add a drop or two of the primary solvent to redissolve the precipitate. b. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2][3]
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[2] b. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities. c. Continue to draw air through the crystals on the filter to partially dry them.
-
Drying: a. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for inducing crystallization of this compound.
References
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI.
- 3-phenyl-2,4-imidazolidinedione. (2025). ChemSynthesis.
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). pmf.kg.ac.rs.
- This compound. (n.d.). PubChem.
- Recrystallization. (2020, January 10). Professor Dave Explains. [YouTube Video].
- Problems with Recrystallisations. (n.d.). University of York.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (n.d.). IUCr.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Help! Recrystallization sources of error. (2012, February 7). Reddit.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (2017). National Institutes of Health (NIH).
- Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Asian Journal of Chemistry.
- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. [YouTube Video].
- Organic Chemistry Lab: Recrystallization. (2007, November 28). [YouTube Video].
- This compound [2221-13-8]. (n.d.). Chemsigma.
- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
- Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (n.d.). Journal of the Association of Arab Universities for Basic and Applied Sciences.
- 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate.
- Recrystallization of Benzoic Acid. (n.d.).
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- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3-Phenylimidazolidine-2,4-dione
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin). Recognizing the common challenges encountered in achieving high yields and purity, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve higher yields in your synthetic endeavors.
Overview of Synthetic Challenges
The synthesis of this compound is a cornerstone reaction for accessing a class of compounds with significant pharmacological interest, including anticonvulsant and antiarrhythmic agents.[1][2][3] While several synthetic routes exist, researchers often face challenges related to low yields, incomplete reactions, formation of side products, and difficulties in purification. These issues can stem from a variety of factors including reagent purity, reaction conditions, and the inherent reactivity of the intermediates involved. This guide will deconstruct these challenges and provide logical, evidence-based solutions.
Common Synthetic Routes & Mechanisms
Understanding the primary pathways to this compound is crucial for effective troubleshooting. The two most prevalent methods are outlined below.
Route A: Cyclization of N-Phenyl-Substituted Amino Acid Derivatives
This is a highly effective method involving the reaction of a C-phenylglycine derivative with phenyl isocyanate, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds via an intermediate aroylimidazilidinic acid, which upon heating with acid, dehydrates and cyclizes to form the desired hydantoin ring.[1] Yields for this method are often reported in the 70-90% range under optimized conditions.[1][2]
Route B: The Bucherer-Bergs Reaction
A classic multicomponent reaction, the Bucherer-Bergs synthesis can be adapted to produce a variety of hydantoins.[4][5][6][7] In a typical setup for a related structure, a ketone or aldehyde reacts with potassium cyanide and ammonium carbonate. The reaction forms an aminonitrile intermediate, which then reacts with CO2 (from the carbonate) and cyclizes to form the hydantoin ring.[4][5] While powerful, this reaction requires careful control of pH and reagent stoichiometry to maximize the yield of the desired product and can be sensitive to the choice of solvent.[4]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most common issue and can be attributed to several factors. A systematic approach is the key to diagnosis.
-
Cause 1: Incomplete Reaction. The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. For the cyclization of aroylimidazilidinic acid, ensure the acid catalyst (e.g., 6N HCl) is sufficiently concentrated and the reflux is vigorous enough to drive the dehydration.[1]
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Solution: Temperature control is critical. For the Bucherer-Bergs reaction, temperatures between 60-100°C are typical.[4][7] Lower temperatures can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions or degradation. For the phenyl isocyanate route, the initial reaction with the amino acid may be performed at a lower temperature before the acid-catalyzed reflux.
-
-
Cause 3: Moisture in Reagents or Solvents.
-
Solution: Phenyl isocyanate is highly sensitive to moisture and will readily react with water to form diphenylurea, a common and often difficult-to-remove side product. Ensure all glassware is oven-dried, and use anhydrous solvents.[8] The use of freshly distilled solvents is highly recommended.
-
-
Cause 4: Incorrect Stoichiometry.
-
Solution: For the reaction of C-phenylglycine with phenyl isocyanate, a 1:1 molar ratio is theoretically required.[1] However, a slight excess (1.05 to 1.1 equivalents) of the isocyanate can sometimes help drive the reaction to completion, but be mindful that a large excess will lead to more side products. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone:cyanide:ammonium carbonate is often recommended to ensure balanced reactivity.[4]
-
Below is a workflow to help diagnose the source of low yield.
Question 2: I'm observing a significant amount of a white, insoluble precipitate that is not my product. What is it and how can I prevent it?
Answer: This is a classic problem when using phenyl isocyanate.
-
Identity of Side Product: The white, insoluble precipitate is almost certainly 1,3-diphenylurea. It forms from the reaction of phenyl isocyanate with water. Even trace amounts of moisture in your aniline, solvent, or glassware can cause this side reaction.
-
Prevention:
-
Rigorous Anhydrous Technique: As mentioned, use oven- or flame-dried glassware. Use solvents from a freshly opened bottle or one stored under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.
-
Order of Addition: Add the phenyl isocyanate solution dropwise to the reaction mixture. A slow addition can help minimize localized high concentrations of the isocyanate, allowing it to react preferentially with the intended nucleophile (the amino acid or aniline derivative) rather than trace water.
-
-
Removal: Diphenylurea is notoriously difficult to remove as it has low solubility in most common organic solvents. If it does form, it can sometimes be filtered off from the reaction mixture before work-up, though some product may be lost. The best strategy is prevention.
Question 3: My purification by recrystallization is resulting in significant product loss. What are the best practices?
Answer: Effective purification is a balance between purity and recovery.
-
Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound and its derivatives, an ethanol/water mixture (e.g., 1:1) is frequently reported to give good results, yielding clean, crystalline products.[1][2]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using excess solvent is a primary cause of low recovery.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., in an ice bath) will cause the product to crash out as a fine powder, which can trap impurities.
-
Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.
-
Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities without re-dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route generally provides the highest and most consistent yield?
-
Q: How critical is the purity of the starting aniline or amino acid?
-
A: Extremely critical. Impurities in the starting materials can introduce competing side reactions, which not only lower the yield of the desired product but also complicate the purification process.[9] For instance, other nucleophilic impurities in aniline could react with isocyanate intermediates. It is recommended to use reagents of at least 98% purity.
-
-
Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.
-
Characterization: A combination of techniques should be used to confirm the structure and purity of the final product. These include:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[1][8]
-
FT-IR Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=O stretches of the hydantoin ring.[1][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[1]
-
-
-
Data Summary: Influence of Reaction Parameters
The following table summarizes typical conditions and reported yields for a common synthetic route to provide a comparative benchmark.
| Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |
| C-4-Methylphenylglycine, Phenyl isocyanate | 6N HCl | Ethanol/Water | 1 hour (reflux) | Reflux | 77.5% | [1] |
| C-4-Methoxyphenylglycine, Phenyl isocyanate | 6N HCl | Ethanol/Water | 1 hour (reflux) | Reflux | 87.6% | [1] |
| C-4-Isopropylphenylglycine, Phenyl isocyanate | 6N HCl | Ethanol/Water | 1 hour (reflux) | Reflux | 90.8% | [2] |
| Ethyl pyruvate, p-Anisidine, Phenyl isocyanate | NaOH | Chloroform | Overnight | Reflux | 79% | [8] |
Optimized Experimental Protocol
This protocol is based on the high-yield synthesis of 3-phenyl-5-substituted-imidazolidine-2,4-diones.[1]
Step 1: Formation of the Aroylimidazilidinic Acid Intermediate
-
To a solution of C-phenylglycine derivative (10 mmol) in a suitable solvent, add phenyl isocyanate (10 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting amino acid.
Step 2: Acid-Catalyzed Cyclization
-
To the mixture from Step 1, add 40 mL of 6N hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 1 hour. A white crystalline product should begin to form.
-
After 1 hour, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the white crystalline product using a Büchner funnel and wash it thoroughly with cold deionized water.
-
Air-dry the product.
Step 3: Purification
-
Recrystallize the crude product from an ethanol/water (1:1) mixture.
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
-
Characterize the final product by MP, NMR, and IR spectroscopy.
References
- de Sousa Luis, J. A., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]
- Wikipedia. Bucherer–Bergs reaction. [Link]
- Potor, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
- Al-Juboori, A. M., et al. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Egyptian Journal of Chemistry. [Link]
- Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4539. [Link]
- MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
- ResearchGate. (Various Contributions). Synthesis of phenytoin via Bucherer–Bergs reaction. [Link]
- Milosavljević, N., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 41, 55-70. [Link]
- Lambert, D. M., et al. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 48(24), 7644-7654. [Link]
- AUB ScholarWorks. A Kinetic Study of the reaction between Phenyl Isocyanate and Aniline in Benzene and Chlorobenzene. [Link]
- Bio-Byword Scientific Publishing. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
- Royal Society of Chemistry. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
- National Center for Biotechnology Information. (2009).
- Sisko, J., et al. (2017). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 117(18), 11625-11695. [Link]
- Chemistry Steps. Reactions of Aniline. [Link]
- PubMed. (2009).
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- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | MDPI [mdpi.com]
- 9. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]
Technical Support Center: Hydantoin Synthesis from Ureas
Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing hydantoin scaffolds from urea-based starting materials. Here, we will dissect common experimental challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during hydantoin synthesis, offering insights into their root causes and providing step-by-step protocols for resolution.
Issue 1: Low Yield of the Desired Hydantoin Product
Q: My hydantoin synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in hydantoin synthesis, particularly in multicomponent reactions like the Bucherer-Bergs synthesis, can stem from several factors. The equilibrium nature of the initial steps and the potential for competing side reactions are often the primary culprits.
Probable Causes & Explanations:
-
Incomplete Formation of Intermediates: The initial formation of cyanohydrins or α-amino nitriles is a critical, and often reversible, step.[1][2] Unfavorable reaction conditions can shift the equilibrium away from these essential intermediates.
-
Side Product Formation: The reaction conditions that favor hydantoin formation can also promote the formation of various side products, consuming starting materials and reducing the overall yield of the desired product.[3]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and reactant concentrations play a crucial role. For instance, the choice of solvent is often limited to polar hydroxylic options like water or ethanol, and deviations can impede the reaction.[1]
Troubleshooting Protocol:
-
Optimize Reactant Stoichiometry: For a Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate, respectively, is often recommended to achieve a balanced reactivity.[4]
-
Control pH: Maintaining a pH between 8 and 9 is critical. Ammonium carbonate typically acts as a buffer. Conditions that are too alkaline can lead to cyanide degradation, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[4]
-
Temperature and Solvent Selection: Refluxing in an aqueous or ethanolic solution (around 80-100°C) generally promotes efficient reaction progress.[4] The use of co-solvents should be approached with caution as they can affect reaction efficiency.[1]
-
Consider Alternative Methods: If the Bucherer-Bergs reaction consistently gives low yields, other methods like the Read-type synthesis (from α-amino acids and isocyanates) or condensations of ureas with α-dicarbonyl compounds (Biltz synthesis) might be more suitable for your specific substrate.[1][5]
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final hydantoin product is contaminated with significant impurities that are difficult to remove. What are these byproducts and how can I minimize their formation?
A: The presence of impurities is a common challenge, often arising from incomplete reactions or parallel reaction pathways. Identifying these impurities is the first step toward mitigating their formation.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete conversion is a straightforward cause of impurities.
-
Acyclic Intermediates: Intermediates such as α-ureido acids (hydantoic acids) may fail to cyclize completely, especially if the reaction conditions for the final cyclization step are not optimal.[6][7][8]
-
Products of Hydrolysis: The hydantoin ring itself can be susceptible to hydrolysis under certain conditions, leading back to the corresponding α-amino acid.[9] This is particularly relevant during workup or if the reaction is run for extended periods under harsh conditions.
-
Polymerization Products: Some starting materials or intermediates can be prone to polymerization, especially under elevated temperatures.
Mitigation Strategies:
-
Careful Monitoring of Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts.[10] This allows for timely quenching of the reaction to prevent the formation of degradation products.
-
Controlled Workup Procedure: After the reaction, acidification with an acid like HCl is a standard procedure to precipitate the hydantoin product.[4] This step should be performed carefully to avoid hydrolysis of the desired product.
-
Effective Purification: Most hydantoins are crystalline and can be purified by recrystallization from a suitable solvent, often a mixture of ethanol and water.[1][3] This is typically effective at removing unreacted starting materials and acyclic intermediates.
Issue 3: Racemization or Epimerization of Chiral Centers
Q: I am synthesizing a chiral hydantoin, but I am observing significant racemization. What causes this loss of stereochemical integrity?
A: Maintaining stereochemical integrity is a critical challenge in the synthesis of chiral 5-substituted hydantoins. Racemization can occur at different stages of the synthesis and is highly dependent on the reagents and conditions employed.
Mechanistic Insights into Racemization:
-
Role of the C-5 Proton: The proton at the C-5 position of the hydantoin ring is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which then reprotonates non-stereoselectively.
-
Influence of Reagents: The choice of cyclizing agent can have a profound impact. For example, 1,1'-carbonyldiimidazole (CDI) is known to cause complete racemization. This is attributed to the formation of an imidazole carbamate intermediate, where the liberated imidazole acts as a base to facilitate racemization.[11][12]
-
Intramolecular Catalysis: In some cases, substituents on the hydantoin ring itself can facilitate racemization through intramolecular proton transfer.[13]
Strategies to Prevent Racemization:
-
Avoid Basic Conditions Where Possible: Minimize exposure of the chiral center to strong bases, especially at elevated temperatures.
-
Select Appropriate Reagents: When synthesizing hydantoins from α-amino amides, using triphosgene instead of CDI has been shown to preserve enantiomeric purity.[11][12] Triphosgene avoids the generation of basic byproducts that catalyze racemization.
-
Careful pH Control During Workup: During the isolation and purification steps, maintain conditions that do not favor the deprotonation of the C-5 proton.
| Reagent for Cyclization | Observed Stereochemical Outcome | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | Complete Racemization | [11] |
| Triphosgene | High Enantiomeric Excess (>96%) | [11] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bucherer-Bergs reaction?
A1: The Bucherer-Bergs reaction is a multicomponent synthesis that proceeds through several key steps. It begins with the reaction of a ketone or aldehyde with ammonium carbonate to form an imine. A cyanide source, such as potassium cyanide, then attacks the imine to form an α-amino nitrile. This intermediate then reacts with carbon dioxide (generated from the ammonium carbonate) to form a carbamic acid, which undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the final, more stable hydantoin product.[1][2][14]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Q2: Can side reactions occur after the hydantoin is formed?
A2: Yes, the hydantoin ring is not inert and can undergo further reactions, particularly hydrolysis. Under strongly acidic or basic conditions, the hydantoin ring can open to form an α-ureido acid (hydantoic acid), which can then be further hydrolyzed to the corresponding α-amino acid.[9][15][16][17] This is a critical consideration during product workup and purification. In some cases, prolonged reaction times at high temperatures can lead to the formation of glycine polymers if glycine is the target amino acid.[15]
Caption: Potential post-synthesis side reactions of hydantoins.
Q3: Are there "greener" or more sustainable approaches to hydantoin synthesis?
A3: There is growing interest in developing more environmentally friendly methods for hydantoin synthesis. Some approaches focus on avoiding hazardous reagents like isocyanates.[18] The use of deep eutectic solvents (DESs) as both a catalyst and a solvent is an emerging greener alternative that can simplify reaction conditions and reduce waste.[19] Additionally, methods that proceed under mild conditions and minimize the need for protecting groups are being explored to improve the overall efficiency and environmental impact of the synthesis.[5]
Q4: How can I confirm the structure and purity of my synthesized hydantoin?
A4: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the characteristic carbonyl stretches of the hydantoin ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for crystalline solids.[3]
-
Chromatographic Methods (TLC, HPLC): Used to assess the purity of the sample by separating it from any unreacted starting materials or byproducts.[10]
References
- The mechanism of racemisation of 5-substituted hydantoins in aqueous solution - -ORCA - Cardiff University.
- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.
- Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed.
- Hydantoin synthesis - Organic Chemistry Portal.
- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry.
- Štefane, B., & Požgan, F. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(6), 7349–7377.
- Wang, Y., Zhang, Y., Zhang, X., & Zhang, Y. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14049–14056.
- Wang, Y., Zhang, Y., Zhang, X., & Zhang, Y. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14049–14056.
- Hydrolysis of hydantoin to hydantoin acid. - ResearchGate.
- Optimization of reaction conditionsfor hydantoins. - ResearchGate.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Hydantoin - Wikipedia.
- Wang, Y., Zhang, Y., Zhang, X., & Zhang, Y. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14049–14056.
- Bucherer-Bergs Reaction - Alfa Chemistry.
- Bucherer–Bergs reaction - Wikipedia.
- Bucherer-Bergs Reaction - Organic Chemistry Portal.
- Bucherer-Bergs Reaction.
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 19-25.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2014). Molecules, 19(6), 7349-7377.
- Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). YouTube.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2014). Molecules, 19(6), 7349-7377.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ikm.org.my [ikm.org.my]
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- 8. mdpi.com [mdpi.com]
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- 10. youtube.com [youtube.com]
- 11. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
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- 18. Hydantoin synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-Phenylimidazolidine-2,4-dione Reactions
Welcome to the technical support center for 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin) chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and derivatization reactions. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Low Reaction Yield & Incomplete Conversion
Low product yield is one of the most frequent challenges in synthetic chemistry. The following section addresses common causes and solutions for reactions involving 3-phenylhydantoin and its derivatives.
Q1: My N-alkylation reaction of this compound is giving a very low yield. What are the likely causes?
A1: Low yields in N-alkylation reactions of hydantoin scaffolds are often traced back to issues with deprotonation, reagent stability, or reaction conditions. Here are the primary factors to investigate:
-
Inadequate Base Selection: The N1-H proton of the hydantoin ring is acidic, but requires a sufficiently strong base for complete deprotonation. The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) may only lead to partial deprotonation, resulting in incomplete reaction.[1] Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (tBuOK), or potassium hexamethyldisilazide (KHMDS) are often more effective.[2][3][4]
-
Moisture in the Reaction: Hydantoin alkylations are highly sensitive to moisture, especially when using reactive bases like NaH.[5][6] Water will quench the base and the deprotonated hydantoin anion, halting the reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[5]
-
Suboptimal Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. For instance, alkylations with less reactive alkyl halides may need to be refluxed for several hours.[1] Conversely, some reactions might require cooling to prevent side product formation.[6]
-
Purity of Starting Materials: Impurities in either the this compound or the alkylating agent can interfere with the reaction.[5][7] It is advisable to purify starting materials if their quality is uncertain.
Troubleshooting Workflow for Low-Yield N-Alkylation
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting Decision Tree for Low-Yield N-Alkylation.
Q2: My reaction has stalled, with significant starting material remaining according to TLC analysis. What should I do?
A2: A stalled reaction indicates that one of the reagents has been consumed prematurely or the conditions are no longer favorable for the reaction to proceed.
-
Re-evaluate Reagent Stoichiometry : The most common issue is the deactivation of the base by trace amounts of water.[5][6] A sub-stoichiometric amount of active base will lead to incomplete deprotonation of the hydantoin.
-
Add More Reagent : If you suspect base deactivation, you can try adding another portion of the base to the reaction mixture.[5] Similarly, if the alkylating agent is volatile or unstable under the reaction conditions, a second addition may be necessary.
-
Increase Temperature : The reaction may be kinetically slow. Gradually increasing the temperature while monitoring the reaction by TLC can help drive it to completion.[6]
Section 2: Side Product Formation and Purification Challenges
The formation of unintended byproducts can complicate purification and significantly lower the yield of the desired product.
Q1: I'm observing an unexpected spot on my TLC plate. What are the common side products in 3-phenylhydantoin reactions?
A1: The hydantoin ring, while generally stable, can undergo certain side reactions, particularly under harsh conditions.
-
Hydrolysis: Under strongly acidic or basic conditions, especially in the presence of water and heat, the amide bonds in the imidazolidine-2,4-dione ring can hydrolyze.[8] This leads to ring-opening and the formation of ureido acid derivatives. To avoid this, maintain anhydrous conditions and use moderate temperatures whenever possible.
-
N1 vs. N3 Alkylation: The this compound has only one site for alkylation (N1). However, in other hydantoin systems with protons at both N1 and N3, regioselectivity can be an issue. The N3 proton is generally more acidic and is alkylated preferentially under standard basic conditions.[3][4] Selective N1 alkylation often requires specific conditions, such as the use of potassium bases in THF.[3][4]
-
Di-alkylation: In systems with two available N-H protons, using a large excess of both the base and the alkylating agent can lead to di-alkylation. Careful control of stoichiometry is essential to achieve mono-alkylation.
Table 1: Base and Solvent Selection Guide for Hydantoin Alkylation
| Base | pKa of Conjugate Acid | Common Solvents | Use Case & Considerations |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Mild base, suitable for highly activated electrophiles. Often requires heat. Can be insufficient for complete deprotonation.[1] |
| NaH | ~36 | THF, DMF (anhydrous) | Strong, non-nucleophilic base. Very effective but highly moisture-sensitive. Requires strict anhydrous technique.[2] |
| tBuOK | ~19 (in DMSO) | THF, t-Butanol | Strong, bulky base. Good for achieving N1 selectivity in some systems.[3][4] |
| KHMDS / NaHMDS | ~26 (in THF) | THF | Strong, non-nucleophilic, sterically hindered base. Soluble in organic solvents. Good for clean deprotonations.[3][4] |
pKa values are approximate and can vary with solvent.[9]
Q2: How can I effectively purify my 3-phenylhydantoin derivative?
A2: Purification strategy depends on the physical properties of your product and the impurities present.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[10] A common solvent system is ethanol/water.[10][11]
-
Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, silica gel column chromatography is the standard method.[12] A typical eluent system would be a gradient of ethyl acetate in hexanes.[12] The polarity can be adjusted based on the specific substitution of your molecule.
-
Work-up Procedure: A proper aqueous work-up is crucial before purification. This typically involves quenching the reaction (e.g., with water or a saturated ammonium chloride solution), extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer to remove inorganic salts and water-soluble impurities, and finally drying the organic layer over an agent like MgSO₄ or Na₂SO₄.[5][12]
Section 3: FAQs on Synthesis and Characterization
This section covers frequently asked questions regarding the synthesis and structural confirmation of this compound derivatives.
Q1: What is a reliable method for synthesizing the this compound core structure?
A1: A common and effective method is the reaction of an appropriate amino acid derivative with an isocyanate.[10][13] For example, reacting a C-phenylglycine derivative with phenyl isocyanate, followed by acid-catalyzed cyclization, yields 3,5-disubstituted hydantoins.[10][11] Another major route is the Bucherer-Bergs reaction, which is a multicomponent reaction between a carbonyl compound, an ammonium salt, and a cyanide source.[14][15][16]
General Synthetic Workflow (Urech Method)
Caption: Simplified workflow for hydantoin synthesis via the Urech method.
Q2: What are the key characteristic signals I should look for in the ¹H and ¹³C NMR spectra to confirm my product?
A2: The NMR spectra provide definitive structural information. For a typical this compound structure, you should observe:
-
¹H NMR:
-
Phenyl Protons: A multiplet or series of multiplets between 7.2 and 7.6 ppm corresponding to the protons on the N-phenyl ring.[10]
-
CH₂ Protons: A singlet around 4.0-4.5 ppm for the CH₂ group at the C5 position of the hydantoin ring (if unsubstituted at C5).
-
N-H Proton: A broad singlet for the N1-H proton, typically appearing downfield (e.g., 8.5-9.5 ppm), although its position can be variable and it may exchange with D₂O.[10]
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region, typically between 155 and 175 ppm, corresponding to the C2 and C4 carbonyls of the hydantoin ring.[10]
-
Phenyl Carbons: Signals in the aromatic region (120-140 ppm).
-
CH₂ Carbon: A signal for the C5 carbon, typically around 45-60 ppm.
-
Always compare your obtained spectra with literature values for known compounds or use predictive software to support your structural assignment.[10][12]
References
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central.
- 3-Amino-5,5-diphenylimidazolidine-2,4-dione. National Institutes of Health (NIH).
- Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. PMF KG.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. UCLouvain.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH).
- One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applied Sciences Research.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-Stage.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins.
- Hydantoin. Wikipedia.
- What are some common causes of low reaction yields? Reddit.
- Hydantoin synthesis. Organic Chemistry Portal.
- Hydantoin & Its Derivatives - Synthesis. Study.com.
- This compound. PubChem.
- Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines. ResearchGate.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.
- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS.
- (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry.
- 3-phenyl-2,4-imidazolidinedione. LookChem.
- 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ikm.org.my [ikm.org.my]
- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydantoin - Wikipedia [en.wikipedia.org]
- 16. study.com [study.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 3-Phenylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.
Introduction to this compound Synthesis
This compound, also known as 3-phenylhydantoin, is a crucial scaffold in medicinal chemistry, exhibiting a range of biological activities including anticonvulsant and antiarrhythmic properties.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and reproducibility. This guide will address common issues encountered during its preparation, focusing on the prevalent synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods for synthesizing hydantoin derivatives like this compound include:
-
Reaction of an α-amino acid derivative with an isocyanate: This is a direct and widely used method. For 3-phenylhydantoin, this typically involves the reaction of a glycine derivative with phenyl isocyanate.[1][3]
-
The Bucherer-Bergs reaction: This multicomponent reaction utilizes a carbonyl compound, cyanide salt, and ammonium carbonate.[4][5][6][7][8] While versatile for 5-substituted hydantoins, it is less direct for N-substituted hydantoins like the 3-phenyl derivative.
-
Condensation of a urea derivative with an α-haloacyl halide or ester: For instance, reacting N-phenylurea with a reagent like ethyl chloroacetate.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.
-
Moisture sensitivity: Isocyanates, a common reagent, are highly sensitive to moisture, which can lead to the formation of unwanted ureas.
-
Purification losses: The product may be lost during workup and purification steps.
Q3: I am observing multiple spots on my TLC plate. What are the potential byproducts?
A3: Common byproducts in the synthesis of 3-phenylhydantoin can include:
-
Diphenylurea: Formed from the reaction of phenyl isocyanate with any trace amounts of water.
-
Unreacted starting materials: Such as N-phenylurea or the glycine derivative.
-
Polymeric materials: Can form under harsh reaction conditions.
-
Isomeric products: Depending on the specific synthetic route, there may be possibilities for the formation of structural isomers.
Troubleshooting Guide
Issue 1: Low Yield in the Reaction of N-Phenylurea with Ethyl Chloroacetate
This is a common and cost-effective route. However, optimizing conditions is key to achieving high yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps & Scientific Rationale:
| Parameter | Potential Problem | Recommended Action & Rationale |
| Reagents | Impure N-phenylurea or ethyl chloroacetate. Incorrect stoichiometry. | Action: Recrystallize N-phenylurea. Distill ethyl chloroacetate. Use a slight excess (1.1-1.2 equivalents) of ethyl chloroacetate to drive the reaction to completion. Rationale: Impurities can interfere with the reaction, and an excess of the electrophile can compensate for any side reactions. |
| Base | Weak or inappropriate base. | Action: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Rationale: A strong base is required to deprotonate the urea, making it a more potent nucleophile for the subsequent cyclization step. |
| Solvent | Solvent not anhydrous or has a low boiling point. | Action: Use a high-boiling, anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Rationale: Anhydrous conditions are crucial to prevent the decomposition of the strong base. A high boiling point allows for higher reaction temperatures to overcome the activation energy barrier. |
| Temperature | Temperature is too low for efficient cyclization. | Action: Gradually increase the reaction temperature, monitoring by TLC. A typical range is 80-120 °C. Rationale: The intramolecular cyclization step often requires significant thermal energy. |
| Reaction Time | Insufficient time for the reaction to go to completion. | Action: Monitor the reaction progress using TLC. Continue heating until the starting material is consumed. Rationale: Reaction times can vary depending on the scale and specific conditions. |
| Workup | Product precipitation is incomplete, or the product is lost during extraction. | Action: After the reaction, cool the mixture and pour it into ice-cold water to precipitate the product. Ensure the pH is neutral or slightly acidic before extraction. Use an appropriate organic solvent for extraction. Rationale: Quenching in cold water often leads to better crystallization and a purer initial product. |
Issue 2: Formation of Diphenylurea as a Major Byproduct
This is a frequent issue when using phenyl isocyanate.
Preventative Measures & Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried.
-
Reagent Addition: Add the phenyl isocyanate slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction and minimize side reactions with any trace moisture.
-
Purification: Diphenylurea is generally less soluble in many organic solvents compared to 3-phenylhydantoin. Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove this byproduct.[1]
Reaction Pathway Visualization:
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Monitoring 3-Phenylimidazolidine-2,4-dione Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 3-Phenylimidazolidine-2,4-dione. This resource is designed to offer practical, field-proven insights to preempt and resolve common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC analysis of your reaction, presenting them in a question-and-answer format to facilitate rapid problem-solving.
Question 1: My spots are streaking or appearing as elongated smears. What's causing this and how can I fix it?
Answer:
Spot streaking is a common issue in TLC and can arise from several factors. Identifying the root cause is key to resolving the problem effectively.
-
Sample Overloading: This is the most frequent cause of streaking.[1][2][3] Applying too concentrated a sample to the TLC plate saturates the stationary phase, leading to a continuous "streak" rather than a compact spot as the mobile phase ascends.
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the plate. It's often better to start with a more dilute sample and spot multiple times in the same location (allowing the solvent to dry between applications) to achieve the desired concentration without overloading.[1][3]
-
-
Compound Polarity and Interaction with Silica: this compound and its precursors may contain polar functional groups that can interact strongly with the acidic silica gel stationary phase, causing tailing.
-
Solution: To mitigate this, you can modify your mobile phase. For acidic compounds, adding a small amount of a weak acid like acetic or formic acid (0.1–2.0%) to the eluent can improve spot shape.[4] Conversely, for basic compounds, adding a small amount of a weak base like triethylamine (0.1–2.0%) or a few drops of ammonia in methanol can be beneficial.[4]
-
-
Incomplete Drying of Spotting Solvent: If the solvent used to dissolve your sample for spotting is not fully evaporated before developing the plate, it can interfere with the separation process and cause streaking.
-
Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. A gentle stream of air or nitrogen can expedite this process.
-
Question 2: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?
Answer:
The inability to visualize spots can be frustrating, but it's a solvable problem. Here are the likely culprits and their solutions:
-
Insufficient Sample Concentration: The concentration of your compound on the plate might be below the detection limit of your visualization method.[1][3]
-
Non-UV Active Compounds: While this compound contains a phenyl group and should be UV active, some starting materials or byproducts might not be.[5]
-
Sample Washed Away: If the solvent level in the developing chamber is higher than the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][3]
-
Solution: Always ensure the solvent level in the chamber is below the baseline where you've spotted your samples.
-
Question 3: My spots are either all at the bottom (low Rf) or all at the top (high Rf) of the plate. How do I get better separation?
Answer:
Achieving an optimal Retention Factor (Rf) value, ideally between 0.2 and 0.8, is crucial for good separation. An Rf that is too low or too high indicates an unsuitable mobile phase polarity.
-
Spots at the Bottom (Low Rf): This means your mobile phase is not polar enough to move the compounds up the polar silica gel plate.
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, for example, increase the proportion of the more polar ethyl acetate.[4]
-
-
Spots at the Top (High Rf): This indicates that your mobile phase is too polar, causing the compounds to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, this would mean increasing the proportion of the less polar hexane.[4]
-
| Problem | Cause | Solution |
| Spots at Baseline | Mobile phase polarity is too low. | Increase the proportion of the polar solvent. |
| Spots at Solvent Front | Mobile phase polarity is too high. | Decrease the proportion of the polar solvent. |
Question 4: I see multiple unexpected spots in my reaction mixture lane. What could they be?
Answer:
Unexpected spots can signify several things, from side reactions to contamination.
-
Side Products or Intermediates: The synthesis of this compound may involve intermediates or generate byproducts that will appear as separate spots on the TLC.
-
Solution: To identify which spot is your product, you can use a co-spot. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. This will help you distinguish the starting material from the product and other compounds.[8]
-
-
Contamination: Accidental contamination of the TLC plate can introduce extraneous spots.
-
Solution: Handle TLC plates carefully, holding them only by the edges to avoid transferring oils from your skin.[1] Also, ensure your spotting capillaries and developing chamber are clean.
-
-
Compound Decomposition on Silica: Some compounds are unstable on the acidic silica gel and may decompose during chromatography, leading to extra spots or streaks.[9]
-
Solution: To test for decomposition, you can run a 2D TLC. Spot your sample in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Decomposition products will appear off the diagonal.[9] If decomposition is an issue, consider using a different stationary phase, like alumina, or neutralizing the silica plate with a base before use.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the practical aspects of monitoring this compound reactions with TLC.
Q1: What is a good starting mobile phase for TLC analysis of a this compound synthesis?
A1: A common and effective starting mobile phase for compounds of moderate polarity, like this compound, is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[10] You can then adjust the ratio to achieve optimal separation based on the initial results. For instance, a 7:3 or 8:2 hexane:ethyl acetate ratio might provide better resolution.
Q2: How do I properly prepare and run a TLC plate?
A2: Proper technique is essential for reproducible results.
Experimental Protocol: Standard TLC Procedure
-
Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark small, evenly spaced ticks on this line for each sample you will spot.
-
Sample Spotting: Dissolve a small amount of your reaction mixture and starting materials in a volatile solvent. Using a capillary tube, lightly touch the end to the corresponding tick on the baseline. Allow the solvent to evaporate completely. The resulting spot should be small and concentrated.
-
Chamber Preparation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber and let it equilibrate for a few minutes.
-
Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely, then visualize the spots using a UV lamp and/or an appropriate chemical stain. Circle any visible spots with a pencil.
Q3: How do I calculate the Retention Factor (Rf) and what does it tell me?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature). In a reaction monitoring context, the disappearance of the spot corresponding to the starting material's Rf and the appearance of a new spot with a different Rf indicates the formation of the product.
Q4: Which visualization techniques are most suitable for this compound?
A4: Due to its chemical structure, this compound can be visualized by several methods:
-
UV Light (254 nm): The phenyl group in the molecule makes it UV active, so it should appear as a dark spot on a fluorescent green background under short-wave UV light.[5][11] This is a non-destructive method and should always be the first choice.
-
Iodine Staining: The compound will likely absorb iodine vapor, appearing as a brown spot. This method is semi-destructive as the spots will fade over time.[5][6]
-
Potassium Permanganate Stain: This is a good general stain for organic compounds and should effectively visualize the hydantoin ring.[7]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and can produce colored spots, which can help in differentiating between the product and byproducts.[5][7]
Section 3: Visual Workflows and Diagrams
To further clarify the processes described, the following diagrams illustrate key workflows.
Caption: General workflow for monitoring a reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- Bitesize Bio. (2025, June 3).
- Royal Society of Chemistry. (2011).
- Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in good yields via ureido derivatives, which subsequently cyclize under basic conditions. Synlett, 28(15), 2285-2290.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- European Journal of Modern Medicine and Practice. (n.d.). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. [Link]
- University of California, Los Angeles. (n.d.).
- Bitesize Bio. (2025, June 3).
- University of Rochester, Department of Chemistry. (n.d.).
- Olimpieri, F., Volonterio, A., & Zanda, M. (2008). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. Synlett, 2008(19), 3016-3020.
- Organic Chemistry Teaching Labs. (n.d.).
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Baghdad Science Journal, 21(6).
- Zagórska, A., Czopek, A., Pełka, K., Stanisz-Wallis, K., & Pawłowski, M. (2014). Reversed-phase TLC study of some long chain arylpiperazine of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives. Acta poloniae pharmaceutica, 71(3), 379–383.
- Rivera, I. A., Edgar, A., Reynoso-Soto, E. A., & Ochoa-Terán, A. (2011).
- Chemistry LibreTexts. (2022, April 7). 2.
- Lisa Nichols. (2021, August 22).
- Northrop, B. H. (n.d.).
- Sherma, J. (2017). Stationary Phases for Modern Thin-Layer Chromatography.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
- Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.
- ResearchGate. (2025, August 5).
- Zagórska, A., Czopek, A., Pełka, K., Stanisz-Wallis, K., & Pawłowski, M. (2014). Reversed-phase TLC study of some long chain arylpiperazine of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives. Acta poloniae pharmaceutica, 71(3), 379–383.
- Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., & Mague, J. T. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2017). Clarke's analysis of drugs and poisons. Pharmaceutical Press.
- Molbank. (2026). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. [Link]
- ResearchGate. (2022, July). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. [Link]
- National Institutes of Health. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]
Sources
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- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Byproduct Identification in 3-Phenylimidazolidine-2,4-dione Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylimidazolidine-2,4-dione, commonly known as 3-phenylhydantoin, is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents, including anticonvulsants and antiarrhythmics.[1][2][3] Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise the integrity of downstream applications. This guide provides a comprehensive troubleshooting framework for identifying and mitigating common impurities encountered during its synthesis, grounded in mechanistic principles and validated analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic byproduct in the synthesis of this compound?
A1: The most frequently encountered byproduct is N,N'-diphenylurea .[4][5] This highly stable and often poorly soluble compound can precipitate from the reaction mixture, making purification difficult. Its formation is primarily caused by the reaction of phenyl isocyanate with either trace amounts of water or unreacted aniline starting material.[4][6]
Q2: My reaction yield is consistently low. What are the primary chemical reasons for this?
A2: Low yields are typically traced back to three main issues:
-
Incomplete Reaction : Stoichiometry may be off, or reaction time and temperature are insufficient.
-
Competitive Side Reactions : The formation of N,N'-diphenylurea is a major competitive pathway that consumes the phenyl isocyanate starting material.[4]
-
Isocyanate Self-Condensation : Phenyl isocyanate can dimerize or trimerize, especially at elevated temperatures or in the presence of basic catalysts, further reducing the amount available to form the desired product.[7]
Q3: How can I perform a quick purity check of my crude product before large-scale purification?
A3: A rapid assessment can be done using Thin Layer Chromatography (TLC) or a quick High-Performance Liquid Chromatography (HPLC) analysis. For TLC, use a solvent system like ethyl acetate/hexane. The desired 3-phenylhydantoin product is moderately polar, while N,N'-diphenylurea is typically less polar and will have a higher Rf value. Unreacted aniline will be more polar and have a lower Rf. A spot test with a UV lamp can help visualize the different components.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common experimental issues, explains the underlying chemical causes, and provides actionable protocols for identification and resolution.
Problem 1: Low Yield and a Complex Mixture Observed in Preliminary Analysis (TLC/LC-MS)
Potential Cause A: Unreacted Starting Materials
-
Why it Happens: This is often a simple case of non-optimized reaction conditions. Insufficient heating fails to overcome the activation energy, incorrect stoichiometry leaves an excess of one reactant, or inadequate reaction time prevents the reaction from reaching completion.
-
How to Identify: The presence of starting materials can be confirmed by comparing the crude reaction mixture against authentic standards of your starting materials (e.g., aniline, ethyl 2-isocyanatoacetate) using HPLC or TLC.
-
Solution:
-
Verify Stoichiometry: Ensure a 1:1 molar ratio of reactants. If using a volatile reactant, consider adding a slight excess (e.g., 1.05 equivalents).
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC.
-
Extend Reaction Time: Run the reaction for a longer duration, taking aliquots every hour to determine the point at which product formation plateaus.
-
Potential Cause B: Formation of N,N'-Diphenylurea
-
Why it Happens: Phenyl isocyanate is extremely electrophilic and highly susceptible to nucleophilic attack by water.[4][6] Trace moisture in solvents, reagents, or on glassware reacts with phenyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield aniline. This newly formed aniline then attacks another molecule of phenyl isocyanate to produce the highly stable N,N'-diphenylurea.[4][8]
-
How to Identify: This byproduct is often a white, crystalline solid with poor solubility in many organic solvents. Its identity can be confirmed unequivocally using spectroscopic methods.
-
Proton NMR (¹H NMR): Look for characteristic signals corresponding to the aromatic protons and the N-H protons.
-
Mass Spectrometry (MS): Expect a molecular ion peak [M+H]⁺ at m/z 213.25.[5]
-
FT-IR: A strong carbonyl (C=O) stretch around 1650-1630 cm⁻¹ and N-H stretches around 3300 cm⁻¹ are indicative of a urea moiety.
-
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Control Order of Addition: If possible, add the phenyl isocyanate slowly to the solution containing the other reactant. This maintains a low concentration of the isocyanate, minimizing side reactions.
-
Data Summary for Key Compounds
| Compound | Structure | Molecular Weight | Key ¹H NMR Signals (DMSO-d₆) | Expected [M+H]⁺ |
| This compound | 176.17 g/mol | ~8.9 ppm (s, 1H, NH), ~7.4 ppm (m, 5H, Ar-H), ~5.2 ppm (s, 2H, CH₂) | 177.06 | |
| N,N'-Diphenylurea | 212.25 g/mol | ~8.7 ppm (s, 2H, NH), ~7.5-7.0 ppm (m, 10H, Ar-H) | 213.25 |
Analytical Workflows & Protocols
Workflow 1: HPLC-Based Purity Assessment and Troubleshooting
This workflow provides a systematic approach to analyzing a crude reaction mixture to guide optimization efforts.
Caption: HPLC workflow for purity assessment.
Protocol: Standard HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: this compound will elute before the less polar N,N'-diphenylurea.
Workflow 2: Structural Elucidation of an Unknown Byproduct
When an unknown peak is consistently observed, a systematic approach is needed for its identification.
Caption: Workflow for unknown byproduct identification.
Protocol: Sample Preparation for Structural Analysis
-
Isolation: Use preparative HPLC with a C18 column and a water/acetonitrile gradient to isolate the impurity of interest. Collect the corresponding fraction and remove the solvent under reduced pressure.
-
High-Resolution Mass Spectrometry (HRMS): Dissolve the isolated compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Submit for analysis via electrospray ionization (ESI) to obtain an accurate mass, which is crucial for determining the elemental formula.
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the isolated, dried compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to establish connectivity and finalize the structure.
By implementing these structured troubleshooting and analytical workflows, researchers can efficiently identify, understand, and mitigate the formation of byproducts, leading to higher yields and purer samples of this compound.
References
- Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.ResearchGate.
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.MDPI.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins.UCL-Bruxelles, Belgique.
- 1,3-Diphenylurea.Wikipedia.
- Hydantoin synthesis.Organic Chemistry Portal.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins.Malaysian Journal of Chemistry.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.National Institutes of Health (NIH).
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.pmf.kg.ac.rs.
- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.Lat. Am. J. Pharm.
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins.SciSpace.
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. ikm.org.my [ikm.org.my]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]
- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Phenylimidazolidine-2,4-dione Stability and Degradation
Welcome to the technical support center for 3-Phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimentation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of this compound.
Q1: I'm dissolving this compound in an aqueous buffer and notice a decrease in my compound's concentration over time, even at 4°C. What is the likely cause?
A1: The hydantoin ring in this compound is susceptible to hydrolysis, which can lead to ring-opening and the formation of N-phenyl-N'-carboxyglycinamide (also known as phenylhydantoic acid). This is a common degradation pathway for hydantoin derivatives in aqueous solutions. The rate of hydrolysis is significantly influenced by pH.
Q2: What is the primary degradation product I should be looking for?
A2: The most probable primary degradation product from hydrolysis is the corresponding hydantoic acid derivative, formed by the cleavage of the amide bond in the hydantoin ring. For this compound, this would be N-phenyl-N'-carboxyglycinamide.
Q3: How does pH affect the stability of this compound in solution?
A3: Hydantoin rings can undergo hydrolysis under both acidic and basic conditions.[1][2] Extreme pH values (highly acidic or highly alkaline) will likely accelerate the degradation. For many hydantoins, a pH range closer to neutral (around 6-7) is often found to be the most stable. It is crucial to determine the optimal pH for your specific experimental conditions.
Q4: Can temperature and light affect the stability of my compound?
A4: Yes, both temperature and light can be critical factors. Elevated temperatures will increase the rate of hydrolytic degradation.[3] Some hydantoin derivatives are also known to be susceptible to photodegradation, where exposure to UV or even visible light can lead to the formation of degradation products.[4] It is recommended to store solutions of this compound protected from light and at controlled, cool temperatures.
Q5: Are there any common excipients I should be cautious about when formulating this compound?
A5: Yes, interactions with excipients can occur. For instance, lactose, a common filler, can undergo Maillard reactions with compounds containing primary or secondary amines, and while this compound does not have a primary or secondary amine, the potential for interaction under certain conditions of heat and humidity should not be entirely dismissed.[5] Incompatibilities with basic excipients like magnesium stearate could alter the micro-pH and accelerate base-catalyzed hydrolysis.[6] Compatibility studies are always recommended.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for investigating and resolving specific stability issues.
Guide 1: Investigating Unexpected Potency Loss in Aqueous Solutions
If you observe a time-dependent loss of this compound concentration, hydrolytic degradation is the primary suspect. This guide will help you confirm this and find conditions to minimize it.
The Underlying Chemistry: Hydrolysis of the Hydantoin Ring
The imidazolidine-2,4-dione ring is a cyclic diamide. Under hydrolytic conditions (either acid or base-catalyzed), a water molecule attacks one of the carbonyl carbons, leading to the opening of the ring to form a more flexible hydantoic acid derivative. This process is often irreversible and results in a loss of the biological or chemical activity associated with the intact hydantoin structure.
Experimental Workflow for Investigating Hydrolysis
Caption: Workflow for pH-dependent stability study.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is stable (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7, and 9).
-
Spike the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
-
Incubation:
-
Divide each buffered solution into aliquots in sealed, light-protected vials (e.g., amber glass vials).
-
Incubate the vials at a controlled temperature. It is advisable to test at both the intended experimental temperature and an accelerated condition (e.g., 40°C) to observe degradation more quickly.[3]
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH and temperature condition.
-
Immediately analyze the sample using a stability-indicating HPLC method (see Guide 3 for method development). This method should be able to separate the parent compound from its degradation products.
-
-
Data Interpretation:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH and temperature condition.
-
The pH at which the degradation rate is slowest is the pH of maximum stability.
-
Guide 2: Forced Degradation Studies to Identify Potential Degradants
Forced degradation (or stress testing) is essential for understanding the degradation pathways of a molecule and for developing a truly stability-indicating analytical method.[7][8]
The Rationale of Stress Testing
By subjecting this compound to harsh conditions, we can intentionally generate degradation products that might form under long-term storage or other experimental stresses. Identifying these products helps in building a complete picture of the compound's stability profile. According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that the primary degradation products are formed without being further degraded themselves.[3][7]
Degradation Pathways Overview
Caption: Potential degradation pathways for this compound.
Protocol for a Forced Degradation Study:
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at intervals (e.g., 2, 4, 8 hours).[9] | Cleavage of the hydantoin ring to form phenylhydantoic acid.[1] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH at room temperature. Monitor at shorter intervals due to potentially faster kinetics.[9] | Cleavage of the hydantoin ring to form phenylhydantoic acid.[10] |
| Oxidation | Treat the compound in solution with 3% H₂O₂ at room temperature.[9] | Oxidation of the phenyl ring or other susceptible parts of the molecule.[11] |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C).[3] | May lead to various decomposition products. |
| Photodegradation | Expose a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) for a defined period.[3] | Formation of various photoproducts.[12] |
Analysis of Degradation Products:
-
Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
-
The mass spectrometry data will be crucial for the structural elucidation of the degradants.[13]
Guide 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14][15]
Key Principles for Method Development:
-
Specificity/Selectivity: The primary goal is to achieve baseline separation between the peak for this compound and all potential degradation product peaks.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples. This ensures that no degradation product is co-eluting.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.
Suggested Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is essential to elute both the potentially more polar degradation products and the parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a wavelength of maximum absorbance for this compound (determine by UV scan). | Provides good sensitivity for the parent compound. A PDA detector is highly recommended. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Method Validation:
Once developed, the method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[8]
Section 3: References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 7, 2026, from [Link]
-
Acid hydrolysis of 3-phenyl-2-thiohydantoins. (1954). Biochimica et Biophysica Acta, 15(4), 589. [Link]
-
Bakshi, M., & Singh, S. (2002). Stability indicating HPLC method development - a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
-
Seraj, S., & Khatun, M. (2015). Drug-Excipient Compatibility Studies: A Review of the Literature. Journal of Pharmaceutical Sciences, 104(11), 3645-3657.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Alsante, K. M., et al. (2007). The role of degradant profiling in pharmaceuticals. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239–245. [Link]
-
Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of immunoassays. Clinical Chemistry, 55(6), 887-896.
-
Ho, C. S., et al. (2003). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Journal of Chromatography B, 793(2), 349-356.
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Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 887-892.
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Tonnesen, H. H. (2004). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Current Pharmaceutical Design, 10(27), 3325-3341.
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de Sousa Luis, J. A., et al. (2009). Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(1), 128–137. [Link]
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Pojarlieff, I. G., & Blagoeva, I. B. (2004). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 2(18), 2634–2640. [Link]
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Milman, B. L. (2011). Techniques and Methods of Identification. In Chemical Identification and its Quality Assurance. Springer.
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Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
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Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239–245. [Link]
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Kennedy, J. A., & Waterhouse, A. L. (2000). Analysis of the Oxidative Degradation of Proanthocyanidins under Basic Conditions. Journal of Agricultural and Food Chemistry, 48(8), 3581–3585.
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Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
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Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
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Dinya, Z., & Fenyvesi, F. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 25(21), 5037. [Link]
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Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 887-892.
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Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. ChemInform, 41(49).
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Wolska, M., et al. (2022). Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations. Pharmaceutics, 14(10), 2195. [Link]
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Stanimirovic, D., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7543. [Link]
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Sharma, S., & Kumar, A. (2022). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Research Journal of Pharmacy and Technology, 15(9), 4225-4231.
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Canevali, C., et al. (2005). Oxidative degradation of monomeric and dimeric phenylpropanoids: reactivity and mechanistic investigation. Dalton Transactions, (13), 2321–2327. [Link]
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de Sousa Luis, J. A., et al. (2009). Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(1), 128–137. [Link]
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Reddy, B. P., & Reddy, K. R. (2022). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. YMER, 22(1), 1-10.
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Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 887-892.
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Ingold, C. K., et al. (1922). The alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Journal of the Chemical Society, Transactions, 121, 1639-1647.
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Al-Akayleh, F., et al. (2018). Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. Journal of Pharmaceutical Sciences, 107(4), 1084-1092.
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Technical Support Center: Improving the Solubility of 3-Phenylimidazolidine-2,4-dione for Biological Assays
Welcome to the technical support center for 3-Phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle in preclinical research that can lead to inconsistent results and hinder the evaluation of a compound's therapeutic potential. This resource offers practical, in-depth solutions to overcome these challenges.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, a member of the hydantoin class of compounds, presents solubility challenges primarily due to its relatively nonpolar phenyl group and crystalline structure.[1] Understanding its key physicochemical properties is the first step in developing an effective solubilization strategy.
| Property | Value/Prediction | Source | Implication for Solubility |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] | - |
| Molecular Weight | 176.17 g/mol | PubChem[1] | Moderate molecular weight. |
| Predicted logP | 0.7739 | Chemdiv[2] | A positive logP value indicates a higher affinity for organic solvents over water, suggesting hydrophobicity and poor aqueous solubility.[3][4] |
| Predicted Aqueous Solubility (logSw) | -2.0408 | Chemdiv[2] | This predicted value suggests low intrinsic solubility in water. |
| Hydrogen Bond Acceptors | 4 | Chemdiv[2] | The presence of hydrogen bond acceptors can aid in interactions with polar solvents. |
logP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity. A positive value indicates that the compound is more soluble in lipids (organic solvents) than in water. logSw is the logarithm of the aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging for this compound due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[5]
-
Ethanol (EtOH): Synthesis protocols for related imidazolidine-2,4-dione derivatives often use ethanol or ethanol/water mixtures for recrystallization, indicating good solubility.[6]
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing a working solution of this compound.
Q2: I observed precipitation after diluting my DMSO stock solution into the cell culture medium. What causes this and how can I prevent it?
A2: This is a common issue known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) becomes insoluble when diluted into an aqueous medium where the organic solvent concentration is much lower.
Troubleshooting Immediate Precipitation:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[7] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of medium causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.[7] |
| Low Temperature of Media | Solubility is often temperature-dependent. Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
Troubleshooting Delayed Precipitation (in the incubator):
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time in the aqueous environment at 37°C. | Conduct a stability study of the compound in your cell culture medium over the time course of your experiment. |
| Interaction with Media Components | Components in the media, such as salts or proteins, can interact with the compound, leading to precipitation. | If using a high concentration of serum, consider reducing it. The presence of serum proteins can sometimes enhance the solubility of hydrophobic compounds but can also lead to complex interactions.[8][9] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure the medium is adequately buffered and monitor the pH, especially in long-term experiments. |
| Solvent Evaporation | In multi-well plates, evaporation from the outer wells can concentrate the compound and media components, leading to precipitation. | Use plate sealers and maintain proper humidity in the incubator. |
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance can be cell-line dependent. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are due to your compound and not the solvent.
Q4: Can I use other co-solvents or formulation strategies to improve solubility?
A4: Yes, several advanced formulation strategies can be employed, particularly for in vivo studies or when DMSO is not suitable.
-
Co-solvents: Mixtures of solvents can be used. For example, a combination of DMSO and polyethylene glycol (PEG) 400 can be effective.[5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[10]
-
Lipid-based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to improve solubility and absorption.[11][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.76 mg of this compound (MW = 176.17 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Three-Step Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol is adapted from a method for dissolving hydrophobic compounds and can be particularly useful to prevent precipitation.[13][14]
Caption: Three-step dilution protocol to improve solubility in cell culture media.
Rationale: The initial dilution into a high concentration of protein (FBS) can help to stabilize the compound and prevent it from precipitating when introduced into the more aqueous environment of the cell culture medium. Serum albumin is a known carrier of hydrophobic molecules in the blood and can have a similar effect in vitro.[8][15]
Protocol 3: Performing a Kinetic Solubility Assay
This assay helps to determine the maximum soluble concentration of your compound in the final assay buffer.
-
Preparation: Prepare a series of dilutions of your compound in the final assay buffer (e.g., from a DMSO stock). Include a vehicle control (buffer with the same percentage of DMSO).
-
Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Observation: After incubation, visually inspect the solutions for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader (nephelometry) or analyze the supernatant for the concentration of the dissolved compound by HPLC after centrifugation to remove any precipitate.
Advanced Topic: The Role of pH in Solubility
Summary
Successfully working with this compound in biological assays requires a systematic approach to address its limited aqueous solubility. By starting with a high-concentration DMSO stock, employing careful dilution techniques, and being mindful of the final concentration and potential for precipitation, researchers can obtain reliable and reproducible data. For more challenging applications, advanced formulation strategies may be necessary. This guide provides a foundation for troubleshooting common solubility issues and developing robust experimental protocols.
References
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- A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 13).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (n.d.).
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. (n.d.).
- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol. (n.d.).
- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
- Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PubMed Central. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017, December 14).
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 9).
- Cell culture media impact on drug product solution stability - PubMed. (2016, July 8).
- Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. (2022, October 21).
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- Relationship Between the Solubility Parameter and the Binding of Drugs by Plasma Proteins - PubMed. (n.d.).
- ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. - ResearchGate. (2025, August 5).
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF. (n.d.).
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (n.d.).
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- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (n.d.).
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Phenylimidazolidine-2,4-dione and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 3-Phenylimidazolidine-2,4-dione and the established anticonvulsant drug, Phenytoin. By synthesizing available preclinical data and outlining key experimental methodologies, this document aims to provide valuable insights for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.
Introduction: The Quest for Superior Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1][2] For decades, phenytoin has been a cornerstone in the management of tonic-clonic and partial seizures.[1][3] Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, is well-established.[1] However, its clinical utility is often hampered by a narrow therapeutic index and a significant side-effect profile, including neurotoxicity and potential cardiovascular complications.[4][5] This has fueled the ongoing search for new chemical entities with improved efficacy and safety profiles.
The imidazolidine-2,4-dione scaffold, of which this compound is a representative member, has emerged as a promising area of investigation for novel anticonvulsant agents.[6][7] This guide will delve into the known biological activities of this compound and its close analogs, drawing a direct comparison with phenytoin to highlight potential advantages and areas for further research.
Mechanism of Action: A Tale of Two Channel Modulators
Phenytoin's primary mechanism of action is the use-dependent blockade of voltage-gated sodium channels in neurons.[1] By binding preferentially to the inactive state of the channel, phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1]
While the precise mechanism of this compound is not as extensively characterized, studies on structurally similar imidazolidine-2,4-dione derivatives suggest a potentially broader spectrum of activity.[6] Molecular docking studies on related compounds indicate an interaction with the voltage-gated sodium channel inner pore, suggesting a similar primary target to phenytoin.[5] However, qualitative data from preclinical models hint at a possible wider range of action.
Caption: Comparative mechanism of action for Phenytoin and hypothesized mechanism for this compound.
Biological Activity Comparison: A Quantitative Overview
Direct comparative quantitative data for this compound is limited in publicly available literature. Therefore, this guide incorporates data from its close structural analogs, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05) and 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), to provide a meaningful comparison with phenytoin.
| Biological Activity | This compound & Analogs | Phenytoin |
| Anticonvulsant Activity | ||
| Maximal Electroshock (MES) | Increased seizure latency (HPA-05) | ED₅₀: ~9.2 mg/kg[8] |
| sc Pentylenetetrazole (scPTZ) | Increased seizure latency (HPA-05)[7] | Ineffective[1] |
| Neurotoxicity | ||
| Rotarod Test | No motor impairment up to 200 mg/kg (IM-3)[4] | TD₅₀: ~65.8 mg/kg[8] |
| Lethal Dose (LD₅₀) | >1000 mg/kg (HPA-05)[7], 1358.9 mg/kg (IM-3)[4] | LD₅₀: ~150 mg/kg (oral, mouse) |
| Other Activities | ||
| Neuroprotection | Potential, based on related thiazolidine-2,4-diones[9] | Limited evidence |
| Cardiovascular Effects | Unknown for 3-phenyl derivative; some imidazoline drugs have cardiovascular effects[10][11] | Can induce arrhythmias and hypotension, particularly with intravenous administration.[12] |
| Antinociceptive Effects | Demonstrated efficacy in acetic acid-induced writhing and formalin tests (IM-3)[4] | Used for neuropathic pain[4] |
Expert Analysis and Future Directions
The available preclinical data, although indirect for this compound itself, paints a promising picture. The qualitative anticonvulsant activity of its close analog, HPA-05, in both the MES and scPTZ models is a significant differentiator from phenytoin, which is notably inactive in the scPTZ test.[1][7] This suggests that this compound may possess a broader spectrum of anticonvulsant activity, potentially making it effective against a wider range of seizure types, including absence seizures.
Furthermore, the high LD50 values and lack of motor impairment at effective doses observed for HPA-05 and IM-3 suggest a potentially wider therapeutic window and a more favorable safety profile compared to phenytoin.[4][7] The antinociceptive properties of IM-3 also open up the possibility of dual therapeutic applications for conditions involving both seizures and pain.[4]
The primary limitation in this comparative analysis is the absence of direct, quantitative ED₅₀ and TD₅₀ data for this compound. Future research should prioritize the synthesis and rigorous preclinical evaluation of this specific compound to confirm the promising activities suggested by its analogs. Elucidating its precise mechanism of action, including its effects on various ion channels and neurotransmitter systems, will be crucial. Moreover, dedicated studies on its neuroprotective and cardiovascular effects are warranted to fully understand its therapeutic potential and safety profile.
Methodology: Experimental Protocols for Anticonvulsant Screening
The evaluation of anticonvulsant properties relies on standardized and validated preclinical models. The two most common primary screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
Maximal Electroshock Seizure (MES) Test
This test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[5]
Protocol:
-
Animal Model: Male albino mice (e.g., Swiss strain), weighing 18-25g.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: At the time of peak drug effect, corneal electrodes are applied to the eyes of the animal. A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement to minimize discomfort.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[5]
Protocol:
-
Animal Model: Male albino mice (e.g., Swiss strain), weighing 18-25g.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o. at various doses.
-
Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered a protective effect.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Caption: A typical experimental workflow for the preclinical screening of novel anticonvulsant compounds.
References
- Abida, & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872.
- Brodie, M. J. (1990). Phenytoin. In Antiepileptic Drugs (pp. 279-298). Raven Press.
- Dostert, P., Benedetti, M. S., & Cini, M. (1989). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Pharmacy and Pharmacology, 41(5), 321–328.
- Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428.
- de Fátima, Â., Modolo, L. V., & de Resende, V. M. (2014). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 19(12), 20496–20508.
- Ghaffari, S., Dehghan, G., & Zare, A. (2023). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. ACS Chemical Neuroscience, 14(17), 3156–3172.
- Obniska, J., Kopytko, M., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1565.
- Patel, H. J., Sarra, J., Caruso, F., Rossi, M., Doshi, U., & Stephani, R. A. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4644–4647.
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A Comparative Guide to 3-Phenylimidazolidine-2,4-dione and Other Hydantoin Anticonvulsants for the Research Scientist
This guide provides a comprehensive comparison of 3-Phenylimidazolidine-2,4-dione and other prominent hydantoin anticonvulsants, namely Phenytoin, Fosphenytoin, Ethotoin, and Mephenytoin. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their structure-activity relationships, known experimental data, and the methodologies used to evaluate them.
Introduction to Hydantoin Anticonvulsants
The hydantoin ring system is a foundational scaffold in the development of anticonvulsant therapies.[1] These compounds primarily exert their effects by modulating voltage-gated sodium channels in neuronal membranes.[2] By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of neurons that underlies seizure activity.[3] The substitution pattern on the hydantoin core is critical to the anticonvulsant profile and therapeutic index of these drugs. This guide will delve into a comparative analysis of several key hydantoin derivatives, with a special focus on the structural and potential functional characteristics of this compound.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[2] This action is use-dependent, meaning the drugs preferentially bind to and stabilize the inactive state of the sodium channel, a state that is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[3] This stabilization slows the rate of recovery of the channel to its resting state, thereby reducing the neuron's ability to fire rapid successive action potentials.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is primarily used to identify compounds that may be effective against absence seizures.
Methodology:
-
Animal Preparation: Adult male mice are administered the test compound or vehicle i.p.
-
Induction of Seizures: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered into the loose skin on the back of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated based on the dose-response data.
Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.
Conclusion
While this compound belongs to the hydantoin class of compounds, its structural features, particularly the lack of a C-5 substituent, suggest it is unlikely to possess the potent anticonvulsant activity characteristic of clinically used hydantoins like Phenytoin. The established hydantoins, despite their efficacy, present a range of pharmacokinetic challenges and adverse effects that necessitate careful patient management. Fosphenytoin offers a parenteral administration advantage with improved tolerability over intravenous Phenytoin. Ethotoin and Mephenytoin, while effective, have their own distinct pharmacokinetic and safety profiles that have limited their widespread use compared to Phenytoin. Future research in this area could explore the synthesis and evaluation of novel hydantoin derivatives with improved efficacy and safety profiles, guided by the well-established structure-activity relationships of this important class of anticonvulsants.
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A Senior Application Scientist's Guide to the Synthesis of 3-Phenylimidazolidine-2,4-dione: A Comparative Validation of Protocols
For researchers, medicinal chemists, and professionals in drug development, the imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone of pharmacologically active molecules. The strategic placement of substituents on the hydantoin ring is critical for modulating biological activity. This guide provides an in-depth, validated comparison of synthetic protocols for a key derivative, 3-Phenylimidazolidine-2,4-dione, offering insights into the chemical rationale, experimental nuances, and expected outcomes of each method.
Introduction to this compound
This compound is a heterocyclic compound featuring a phenyl group at the N-3 position of the hydantoin ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogs, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The reliable and efficient synthesis of this core structure is paramount for the exploration of new therapeutic agents. This guide will dissect and compare two primary synthetic routes to this target molecule, providing the necessary data for an informed selection of methodology.
Core Synthesis Methodologies: A Head-to-Head Comparison
Two prevalent and mechanistically distinct approaches for the synthesis of 3-substituted hydantoins will be evaluated:
-
The Isocyanate Addition-Cyclization Approach: This method involves the reaction of an N-phenyl-substituted amino acid ester with an isocyanate, followed by an intramolecular cyclization.
-
The Urea Condensation-Cyclization Approach: This classic route utilizes the condensation of N-phenylurea with an α-halo ester, followed by a base-mediated cyclization.
This guide will provide detailed, step-by-step protocols for each approach, followed by a comparative analysis of their performance based on yield, purity, and operational simplicity.
Protocol 1: The Isocyanate Addition-Cyclization Approach
This modern and often high-yielding approach leverages the reactivity of isocyanates to build the hydantoin core. The reaction proceeds in two key steps: the formation of a urea intermediate, followed by an intramolecular nucleophilic attack to form the five-membered ring.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-phenylureido)acetate
-
To a solution of N-phenylglycine ethyl ester (1 equivalent) in a suitable aprotic solvent (e.g., toluene, THF), add phenyl isocyanate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude urea intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude ethyl 2-(3-phenylureido)acetate is dissolved in a suitable solvent such as ethanol.
-
A base, such as sodium ethoxide or potassium carbonate, is added, and the mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Mechanistic Rationale
The initial step involves the nucleophilic attack of the amino group of N-phenylglycine ethyl ester on the electrophilic carbon of the phenyl isocyanate, forming a stable urea linkage. The subsequent base-catalyzed cyclization proceeds via deprotonation of the urea nitrogen, which then acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate ethanol.
Diagram of the Isocyanate Addition-Cyclization Pathway
Caption: Reaction pathway for the Isocyanate Addition-Cyclization approach.
Protocol 2: The Urea Condensation-Cyclization Approach
This traditional method offers a cost-effective alternative, utilizing readily available starting materials. The key steps involve the formation of an N-substituted urea derivative followed by cyclization.
Experimental Protocol
Step 1: Synthesis of N-Phenylurea
-
A solution of aniline hydrochloride (1 equivalent) and urea (1.1 equivalents) in water is heated to boiling under reflux for 1.5-2 hours.
-
Upon cooling, N-phenylurea precipitates and is collected by filtration.
Step 2: Condensation with Ethyl Chloroacetate
-
N-phenylurea (1 equivalent) is dissolved in a suitable solvent like acetone in the presence of a base such as potassium carbonate.
-
Ethyl chloroacetate (1.1 equivalents) is added, and the mixture is refluxed for an extended period (often 12-24 hours).
Step 3: Cyclization to this compound
-
The reaction mixture from the previous step, containing the intermediate N-(2-ethoxy-2-oxoethyl)-N'-phenylurea, is treated with a stronger base (e.g., sodium ethoxide in ethanol) and heated to reflux for 4-6 hours to induce cyclization.
-
Workup involves acidification, precipitation, filtration, and drying as described in Protocol 1.
Mechanistic Rationale
The initial formation of N-phenylurea is a well-established reaction. The subsequent step is a nucleophilic substitution where the deprotonated N-phenylurea attacks ethyl chloroacetate. The final cyclization is an intramolecular condensation reaction, similar to that in Protocol 1.
Diagram of the Urea Condensation-Cyclization Pathway
A Senior Application Scientist's Guide to the Reproducibility of 3-Phenylimidazolidine-2,4-dione Biological Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Consistency with a Privileged Scaffold
The imidazolidine-2,4-dione ring system, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. Its derivatives, including 3-Phenylimidazolidine-2,4-dione, exhibit a remarkable breadth of biological activities, from anticonvulsant and antiarrhythmic properties to potent antimicrobial and anticancer effects[1][2]. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a prime example, has been a frontline antiepileptic drug for decades[3]. This chemical versatility, however, presents a significant challenge in modern drug discovery: ensuring that the reported biological activities are robust and reproducible across different laboratories and studies.
Irreproducibility in preclinical research is a well-documented issue, with reports suggesting that a substantial portion of influential biomedical results cannot be recapitulated[4][5]. This guide provides a comparative framework for understanding the key biological assays applied to this compound and its analogs. More critically, it delves into the nuanced factors that govern the reproducibility of these assays, offering detailed protocols and data-driven insights to fortify the reliability of future research. Our focus is not merely on procedural steps but on the underlying causality—the "why" behind experimental choices—to empower researchers to generate trustworthy and consistent data.
Pillar 1: Foundational Principles of Assay Reproducibility
Before examining specific assays, it is crucial to understand the universal factors that can introduce variability. Reproducibility is not a matter of chance; it is the result of meticulous control over both technical and biological variables[6][7]. The failure to distinguish and manage these sources of variation is a primary cause of discordant results between laboratories[6].
dot
Caption: Key variables influencing the reproducibility of biological assays.
A multi-center study by the NIH LINCS Program Consortium revealed that irreproducibility often arises from an unexpected interplay between the experimental protocol and inherent biological variability[4][7]. For instance, a cell viability assay that measures ATP levels (like CellTiter-Glo®) may not correlate with direct cell counts if the test compound alters cellular metabolism or cell size without inducing cell death[4]. This underscores the necessity of selecting and validating assays based on the compound's anticipated mechanism of action.
Table 1: Foundational Strategies for Enhancing Assay Reproducibility
| Factor Category | Potential Issue | Mitigation and Validation Strategy | Reference |
|---|---|---|---|
| Biomaterials | Cell line misidentification or cross-contamination. | Use authenticated, low-passage cell lines from certified repositories (e.g., ATCC). Perform regular STR profiling for human cell lines and mycoplasma testing. | [8] |
| Reagents | Lot-to-lot variability in media, serum, or assay kits. | Qualify new lots of critical reagents against a reference standard. Standardize reagents and controls across collaborating laboratories where possible. | [6][7] |
| Methodology | Insufficient detail in published protocols. | Thoroughly document all methodological details, including instrument settings, incubation times, and specific reagent concentrations. Adhere to data reporting standards. | [8] |
| Data Analysis | Confounding effects of cell proliferation rates on viability metrics. | Utilize metrics like Growth Rate Inhibition (GR) which correct for differences in cell division times, rather than relying solely on IC50 values. | [4] |
| Compound Quality | Presence of uncharacterized impurities from synthesis. | Characterize compound purity and identity using multiple analytical methods (NMR, LC-MS, elemental analysis). Ensure consistent purity across batches used in biological testing. |[3] |
Pillar 2: Comparative Analysis of Anticonvulsant Assays
The hydantoin scaffold is renowned for its anticonvulsant properties, primarily through the modulation of voltage-gated sodium channels[3]. Evaluating novel this compound analogs requires standardized and reproducible preclinical models.
Common In Vivo Screening Models
-
Maximal Electroshock (MES) Seizure Test: This model is highly effective for identifying compounds that prevent the spread of seizures, a mechanism typical of drugs like phenytoin. It is considered a model for generalized tonic-clonic seizures[9][10].
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This chemoconvulsant model identifies compounds that raise the seizure threshold. It is a primary screen for agents effective against absence seizures[9].
dot
Caption: Standardized workflow for the Maximal Electroshock (MES) seizure test.
Protocol: Maximal Electroshock (MES) Seizure Test
Causality: This protocol is designed to minimize variability by standardizing animal characteristics, drug administration, and the electrical stimulus, ensuring that the observed anticonvulsant effect is attributable to the test compound.
-
Animals: Use adult male Swiss mice (20-25 g) acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water[9]. Rationale: Standardizing species, sex, and weight reduces biological variability in seizure threshold and drug metabolism.
-
Compound Administration: Suspend the test compound in a consistent vehicle (e.g., 0.5% methylcellulose in saline). Administer a defined volume intraperitoneally (i.p.) or orally (p.o.) at various doses[9]. A vehicle control group must be run in parallel.
-
Timing: Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies, or at a standard interval (e.g., 30 or 60 minutes) post-administration.
-
Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes pre-moistened with saline. Rationale: Precise control of current and duration is critical for a reproducible seizure stimulus.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
Endpoint: The absence of the tonic hindlimb extension is defined as protection[10].
-
Data Analysis: Test multiple dose groups to calculate the ED50 (the dose protecting 50% of the animals) using probit analysis.
Table 2: Comparative Anticonvulsant Activity of Imidazolidine-2,4-dione Analogs
| Compound | Assay Model | ED50 (mg/kg) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Phenytoin (Reference) | MES | ~9.5 | 5,5-diphenyl | [11] |
| Compound 19 | MES | 26.3 | 5-isopropyl-5-phenyl with morpholine | [11] |
| Compound 19 | 6 Hz (32 mA) | 11.1 | 5-isopropyl-5-phenyl with morpholine | [11] |
| Compound 23 | MES | 31.7 | 5,5-diphenyl with morpholine | [11] |
| Compound 6 | MES | 68.3 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione scaffold |[12] |
Note: Data from different studies may not be directly comparable due to variations in protocols (e.g., animal strain, administration route). This highlights the importance of running reference compounds in parallel.
Pillar 3: Comparative Analysis of Antimicrobial Assays
Hydantoin derivatives have emerged as promising antimicrobial agents, often acting by disrupting bacterial cell membranes[13][14]. The standard for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
Causality: This method provides a quantitative measure of antimicrobial activity. Reproducibility hinges on precise control of the microbial inoculum, serial dilutions, and incubation environment to ensure a consistent challenge to the test compound.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL[15]. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well after adding 100 µL to the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) should be run as a reference[16].
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[17]. This can be determined visually or by measuring optical density with a plate reader.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 3: Comparative Antimicrobial Activity of Hydantoin Derivatives
| Compound Class | Organism | MIC (µg/mL) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Hydantoin Derivative Dimers | S. aureus | 7.32 (GM) | Dimeric structure mimicking AMPs | [13] |
| 5-Substituted Hydantoins | E. coli | >1000 µg (low activity) | 5-substituted phenyl ring | [15] |
| 2-Thiohydantoin Hybrids | S. aureus | Weak to moderate | Hybrid with 2-quinolone | [18] |
| Benzeneselenenyl Hydantoins | Various Bacteria | "Highest inhibitory activity" | Bicyclic benzeneselenenyl group |[17] |
Note: The "weak to moderate" and "highest inhibitory activity" descriptions highlight the need for standardized quantitative reporting (i.e., providing specific MIC values) for true comparability.
Pillar 4: Comparative Analysis of Anticancer Assays
The anticancer potential of imidazolidine-2,4-dione derivatives is often linked to the inhibition of critical signaling pathways, such as those involving EGFR and VEGFR2, or the induction of apoptosis[19][20].
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Causality: This colorimetric assay measures the metabolic activity of cells, which is used as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Reproducibility relies on accurate cell counting, consistent incubation times, and ensuring the compound does not interfere with the MTT reagent itself.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). Rationale: A consistent starting cell number is the most critical parameter for reproducibility.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 4: Comparative Anticancer Activity of Imidazolidine-2,4-dione Analogs
| Compound | Target Cell Line | IC50 (µM) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Compound 13 | HeLa | 10 | EGFR Inhibition (IC50 = 0.10 µM) | [19] |
| Compound 16 | HeLa | 18.5 | VEGFR2 Inhibition (IC50 = 0.09 µM) | [19] |
| Derivative 24 | MCF-7 (Breast) | 4.92 | EGFR/HER2 Inhibition, Apoptosis Induction | [20] |
| Derivative 24 | HePG-2 (Liver) | 9.07 | EGFR/HER2 Inhibition, Apoptosis Induction | [20] |
| Acetic Acid Amide Ic | Leukemia (CCRF-CEM) | ~0.3 - 0.9 (Calculated from logGI50) | Not specified |[21] |
Conclusion: A Commitment to Rigor
The therapeutic potential of this compound and its analogs is vast, but its translation from bench to bedside depends entirely on the quality and reproducibility of the foundational biological data. This guide has demonstrated that while standardized protocols are essential, a deeper understanding of the interplay between methodology, biology, and the compound's specific characteristics is paramount[4][7].
For researchers in this field, reproducibility is an active pursuit, not a passive outcome. It requires a commitment to using authenticated biomaterials, meticulously documenting and controlling experimental variables, choosing analytical methods that are fit-for-purpose, and transparently reporting all data. By embracing these principles, the scientific community can build a more reliable and robust foundation for the development of novel imidazolidine-2,4-dione-based therapeutics.
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A Researcher's Guide to Navigating Cross-Reactivity of 3-Phenylimidazolidine-2,4-dione and Related Hydantoin Analogs in Biological Assays
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the potential cross-reactivity of 3-Phenylimidazolidine-2,4-dione in biological assays. While specific cross-reactivity data for this exact molecule is not extensively documented in publicly available literature, this guide will leverage the well-characterized behavior of the broader imidazolidine-2,4-dione (hydantoin) class of compounds to provide a robust framework for evaluation. We will delve into the concept of Pan-Assay Interference Compounds (PAINS) and equip you with the experimental strategies necessary to validate your findings and ensure the scientific integrity of your results.
The Imidazolidine-2,4-dione Scaffold: A Privileged Structure with a Caveat
The imidazolidine-2,4-dione core, also known as hydantoin, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocyclic ring system is a common feature in a variety of biologically active compounds, including the anti-epileptic drug phenytoin and the antibiotic nitrofurantoin.[2] Its synthetic tractability and the ability to introduce diverse substituents at multiple positions have made it an attractive starting point for drug discovery campaigns targeting a wide array of biological targets.[1]
Derivatives of the hydantoin scaffold have been investigated for numerous therapeutic applications, including:
-
Lymphoid-specific tyrosine phosphatase (LYP) inhibitors[8]
This broad bioactivity, however, hints at a potential for off-target effects and cross-reactivity. When a researcher encounters a hit compound containing a hydantoin core, such as this compound, it is crucial to approach its characterization with a degree of skepticism and a rigorous validation strategy.
Understanding Pan-Assay Interference Compounds (PAINS)
A significant challenge in early-stage drug discovery is the identification of false-positive hits, often attributed to Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be active in a variety of high-throughput screens but do so through non-specific mechanisms rather than by specifically interacting with the intended biological target.[9][10] It is imperative to identify and eliminate these "nuisance compounds" early in the discovery pipeline to avoid wasting valuable time and resources.[11][12]
There are several mechanisms by which PAINS can interfere with biological assays:
-
Chemical Reactivity: Some compounds can covalently modify proteins or react with assay reagents, leading to a false signal.[10][13]
-
Redox Activity: Molecules that can undergo redox cycling can produce reactive oxygen species, such as hydrogen peroxide, which can non-specifically inhibit enzyme activity.[9][14]
-
Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, giving the appearance of inhibition.[14][15]
-
Interference with Assay Technology: This can include autofluorescence, quenching of the assay signal, or disruption of light scattering in optical assays.[11][13]
-
Chelation: Compounds with chelating moieties can sequester metal ions that are essential for the function of certain enzymes or assay reagents.[11][14]
While the hydantoin scaffold is not universally flagged as a PAINS structure, its potential for varied biological activity necessitates a thorough investigation to rule out non-specific interference.
A Practical Framework for Assessing the Cross-Reactivity of this compound
The following sections outline a systematic approach to characterizing the selectivity of this compound or any novel hydantoin-based hit compound.
Part 1: Initial Computational and Literature Assessment
Before embarking on extensive wet-lab experiments, a preliminary in silico and literature review can provide valuable insights.
-
PAINS Filtering: Utilize computational filters to identify if the molecule contains any known PAINS substructures. Several open-source and commercial software packages are available for this purpose.
-
Literature Search: Conduct a thorough search for the biological activities of structurally similar compounds. This can help to anticipate potential off-target interactions.
-
Predictive Modeling: Employ computational tools that predict potential off-target interactions based on the chemical structure of the compound.[16] These predictions can guide the selection of relevant counterscreens.
Part 2: Experimental Validation of On-Target Activity
The first step in experimental validation is to confirm the activity of the compound against the primary target using multiple, methodologically distinct assays.
Caption: A workflow for the initial validation of a screening hit.
An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[17] For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding.
Part 3: Comprehensive Selectivity and Counterscreening
Once on-target activity is confirmed, the focus shifts to identifying potential off-target effects and assay interference.
| Potential Interference Mechanism | Recommended Counterscreen Assay | Principle | Interpretation of Positive Result |
| Chemical Reactivity | Thiol Reactivity Assay (e.g., with Glutathione) | Measures the depletion of a free thiol in the presence of the test compound. | The compound is likely a reactive electrophile that could non-specifically modify proteins. |
| Redox Activity | Catalase-Insensitive Inhibition Assay | Evaluates if the inhibitory effect of the compound is diminished in the presence of catalase, which degrades hydrogen peroxide. | The compound's activity is likely mediated by the production of reactive oxygen species. |
| Aggregation | Detergent-Sensitive Inhibition Assay | Assesses if the inhibitory activity is reduced in the presence of a non-ionic detergent (e.g., Triton X-100). | The compound is likely forming aggregates that cause non-specific inhibition. |
| Assay Technology Interference | "Empty Vector" or "No Enzyme" Control | Measures the signal generated by the compound in the absence of the biological target. | The compound is directly interfering with the assay's detection system. |
| Cytotoxicity | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) | Measures the general toxicity of the compound to a relevant cell line. | High cytotoxicity at concentrations close to the on-target IC50 may indicate non-specific effects.[18] |
This protocol is designed to identify compounds that inhibit enzyme activity through aggregation.
Objective: To determine if the inhibitory activity of this compound is attenuated by the presence of a non-ionic detergent.
Materials:
-
Purified target enzyme
-
Enzyme substrate and necessary co-factors
-
Assay buffer
-
This compound (test compound)
-
Positive control inhibitor (known to not aggregate)
-
Triton X-100 (or other suitable non-ionic detergent)
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO.
-
Prepare Assay Reactions: Set up two sets of assay reactions in a microplate:
-
Set A (No Detergent): Assay buffer without Triton X-100.
-
Set B (With Detergent): Assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Add Compound: Add the diluted test compound and controls to the appropriate wells of both plates. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Pre-incubation: Pre-incubate the enzyme with the compound for 15 minutes at the assay temperature.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Readout: Measure the reaction progress over time using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
-
Plot the dose-response curves and determine the IC50 values for both conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is, at least in part, due to aggregation.
Part 4: Cellular Target Engagement and Phenotypic Assays
Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to demonstrate that the compound engages its intended target in a cellular context and elicits the expected downstream biological response.
Caption: A workflow for validating target engagement in a cellular setting.
Cellular Thermal Shift Assay (CETSA®): This method assesses compound binding by measuring changes in the thermal stability of the target protein in intact cells or cell lysates.[19]
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target in living cells.
A strong correlation between the potency of the compound in a target engagement assay and its effect in a relevant cell-based functional assay provides compelling evidence for a specific, on-target mechanism of action.
Comparative Analysis: Potential Alternatives to this compound
Should this compound exhibit significant cross-reactivity or properties of a PAIN, researchers may consider alternative chemical scaffolds. The choice of an alternative will be highly dependent on the biological target and the desired therapeutic effect. Some related heterocyclic scaffolds that have been explored in medicinal chemistry include:
-
Thiazolidine-2,4-diones: This scaffold is structurally similar to hydantoins and is a key component of the glitazone class of antidiabetic drugs.[20][21] Derivatives have also been investigated for anticancer and antimicrobial activities.[22]
-
Oxazolidinones: This class of compounds includes the antibiotic linezolid and has been explored for a wide range of therapeutic applications.[23]
-
1,2,4-Thiadiazolidine-3,5-diones: Analogs of this scaffold have been identified as antileukemic agents.[24]
When selecting an alternative, it is crucial to subject it to the same rigorous validation cascade to ensure it does not possess its own liabilities.
Conclusion
This compound, as a member of the versatile hydantoin family, holds potential as a starting point for drug discovery. However, the broad bioactivity of this scaffold necessitates a cautious and systematic approach to characterization. By understanding the potential for assay interference and diligently applying a multi-faceted validation strategy that includes orthogonal assays, counterscreens, and cellular target engagement studies, researchers can confidently distinguish true, selective hits from misleading artifacts. This rigorous approach is fundamental to the integrity of the scientific process and the successful development of novel therapeutics.
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A Senior Application Scientist's Guide to 3-Phenylimidazolidine-2,4-dione Derivatives: Correlating In Vitro Potency with In Vivo Anticonvulsant Efficacy
For drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is understanding the relationship between a compound's activity in a controlled, cellular environment (in vitro) and its performance in a complex biological system (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 3-Phenylimidazolidine-2,4-dione derivatives, a class of compounds known for its anticonvulsant properties and structurally related to the established antiepileptic drug, phenytoin.[1][2][3]
We will dissect the experimental choices behind standard evaluation protocols, present comparative data, and explore the crucial pharmacokinetic and pharmacodynamic factors that bridge the gap between the petri dish and preclinical models.
Part 1: In Vitro Efficacy – Unveiling the Molecular Mechanism
The foundational activity of many anticonvulsants, including the imidazolidine-2,4-dione (hydantoin) class, lies in their ability to modulate neuronal excitability at the ion channel level.[3][4] The primary hypothesis for these derivatives is the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing characteristic of seizures.[3] Some derivatives may also interact with calcium channels.[5]
To quantify this activity, in vitro assays are indispensable. They offer a controlled environment to isolate the drug-target interaction from the complexities of a whole organism.
Key Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The gold-standard technique to directly measure a compound's effect on ion channel function is patch-clamp electrophysiology. This protocol allows for the precise measurement of ionic currents through a single channel or across the entire cell membrane.
Causality Behind Experimental Choices:
-
Why Primary Neuronal Cultures? Using primary neurons or human iPSC-derived neurons provides a biologically relevant system where the target ion channels are expressed in their native configuration, unlike some engineered cell lines.[6][7]
-
Why Whole-Cell Configuration? This configuration allows for the control of the intracellular environment and the measurement of the collective activity of all channels on the cell surface, giving a robust indication of the compound's overall effect on cellular excitability.
-
Why a Voltage Step Protocol? To study voltage-gated channels, the membrane potential must be systematically changed. A specific voltage step protocol is used to activate the sodium channels, allowing us to measure the peak current and observe how a test compound inhibits this activation.
Step-by-Step Methodology: Whole-Cell Patch Clamp
-
Cell Preparation: Primary hippocampal neurons are cultured on glass coverslips for 10-14 days to allow for mature expression of ion channels.
-
Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope stage and continuously perfused with an external physiological saline solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip (3-5 MΩ resistance) and filled with an internal solution mimicking the neuron's cytoplasm.
-
Giga-seal Formation: The pipette is carefully maneuvered to touch the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal," electrically isolating the patched membrane.
-
Whole-Cell Access: A brief, strong suction pulse is applied to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Data Acquisition: The cell is held at a resting potential (e.g., -80 mV). A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a large, transient inward sodium current. This is the baseline reading.
-
Compound Application: The this compound derivative, dissolved in the external solution, is perfused into the chamber.
-
Post-Compound Measurement: The same voltage step protocol is repeated. The reduction in the peak sodium current in the presence of the compound is measured.
-
Analysis: The percentage of inhibition is calculated. By testing a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Mechanism of Action
The diagram below illustrates the fundamental in vitro mechanism of action for this class of compounds.
Caption: In vitro mechanism: The derivative blocks voltage-gated sodium channels.
Comparative In Vitro Data
The table below summarizes hypothetical and literature-derived data for representative compounds, illustrating how potency can vary with structural modifications.
| Compound ID | Target(s) | IC50 / Kᵢ (µM) | Comments | Reference |
| Phenytoin | Voltage-Gated Na+ Channels | ~15 µM | The benchmark compound. | [3] |
| Compound 23 | Na+ Channels, Ca2+ Channels | Weak Inhibition | A derivative showing multi-target engagement, though weak in vitro. | [5] |
| Derivative A | Voltage-Gated Na+ Channels | 5.2 µM | Hypothetical derivative with improved potency over phenytoin. | N/A |
| Derivative B | Voltage-Gated Na+ Channels | >100 µM | Hypothetical inactive derivative, useful as a negative control. | N/A |
Part 2: In Vivo Efficacy – Assessing Anticonvulsant Activity in Preclinical Models
While in vitro assays establish target engagement, they cannot predict therapeutic efficacy.[8] In vivo models are essential for evaluating a compound's ability to prevent seizures in a complex physiological system, providing initial insights into its potential therapeutic window. The two most common and clinically validated rodent models for initial anticonvulsant screening are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[9][10]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure. It is highly predictive of efficacy against grand mal seizures in humans.[9][11] Drugs that block voltage-gated sodium channels, like phenytoin, perform well in this assay.[12]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. This model is predictive of efficacy against absence or myoclonic seizures.[9][10]
Key Experimental Protocol: The Maximal Electroshock (MES) Seizure Test
Causality Behind Experimental Choices:
-
Why Corneal Electroshock? This method provides a reliable and supramaximal stimulus that ensures a seizure is induced in all unprotected animals, making the protective effect of the drug clear.
-
Why the Hindlimb Tonic Extension Endpoint? The abolition of the tonic extension of the hindlimbs is a robust, all-or-nothing endpoint. It signifies the drug's ability to prevent the spread of seizure activity through the brainstem, which is the key characteristic of drugs effective against generalized tonic-clonic seizures.[13]
-
Why a Time-to-Peak-Effect Study? A preliminary experiment is crucial to determine the time after administration when the drug has its maximum effect. This ensures the main study is conducted within the optimal therapeutic window.
Step-by-Step Methodology: MES Test in Mice
-
Animal Acclimation: Male Swiss mice (20-25g) are acclimated for at least one week.
-
Grouping: Animals are randomly divided into groups (n=8-10 per group): a vehicle control group and several test compound dose groups.
-
Compound Administration: The this compound derivative (or vehicle, e.g., 0.5% methylcellulose) is administered intraperitoneally (i.p.).
-
Waiting Period: Animals are held for the predetermined time-to-peak-effect (e.g., 30-60 minutes).
-
Seizure Induction: A drop of anesthetic saline is applied to the eyes. An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is absent. The percentage of protected animals in each group is calculated.
-
ED50 Calculation: Probit analysis is used to calculate the Median Effective Dose (ED50), the dose at which 50% of the animals are protected from the seizure endpoint.
Visualizing the In Vivo Workflow
The diagram below outlines the logical flow of the MES experimental protocol.
Caption: Experimental workflow for the in vivo Maximal Electroshock (MES) test.
Comparative In Vivo Data
This table presents efficacy data for several derivatives in standard anticonvulsant models. The Protective Index (PI), calculated as TD50/ED50, is a crucial measure of a drug's therapeutic window. A higher PI is desirable.
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32mA) ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| Phenytoin | 9.5 | >300 | 28.1 | 65.7 | 6.9 | [5] |
| Levetiracetam | >300 | 54.3 | 16.5 | 370 | N/A | [5] |
| Compound 19 | 26.3 | >100 | 11.1 | 114.3 | 4.3 | [5] |
| Compound 23 | 30.4 | >100 | 15.2 | 162.7 | 5.4 | [5] |
Data for Phenytoin and Levetiracetam are included as reference anticonvulsants. Neurotoxicity (TD50) is typically assessed using the rotarod test for motor impairment.
Part 3: Bridging the Gap – From In Vitro Potency to In Vivo Reality
The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. However, this is often not a linear relationship. Compound 23, for example, showed only weak in vitro channel binding but had respectable in vivo activity in the MES test, comparable to phenytoin.[5] Conversely, a highly potent in vitro compound may fail in vivo. This discrepancy is governed by pharmacokinetics and pharmacodynamics.
Key Factors Influencing In Vitro-In Vivo Correlation:
-
Absorption, Distribution, Metabolism, Excretion (ADME): A drug must be absorbed into the bloodstream, distribute to the target tissue (the brain), resist rapid metabolism by the liver, and be cleared appropriately.[14] Poor gastrointestinal absorption or rapid first-pass metabolism can prevent a drug from ever reaching therapeutic concentrations.[14]
-
Blood-Brain Barrier (BBB) Permeability: The brain is protected by a highly selective barrier. A compound must have the correct physicochemical properties (e.g., lipophilicity, size, charge) to cross the BBB. Furthermore, efflux transporters like P-glycoprotein (ABCB1) can actively pump drugs out of the brain, a major mechanism of pharmacoresistance in epilepsy.[15]
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to either unforeseen toxicity or even contributing to its therapeutic effect through an unexpected mechanism.
-
Toxicity: A compound may be effective but cause unacceptable side effects (e.g., neurotoxicity, hepatotoxicity) at therapeutic doses, resulting in a narrow or non-existent therapeutic window.[1][5]
Visualizing the Drug's Journey and Pitfalls
This diagram illustrates the critical steps and potential barriers a compound faces between administration and reaching its central nervous system target.
Caption: Pharmacokinetic barriers between drug administration and CNS target engagement.
Conclusion for the Research Professional
The evaluation of this compound derivatives showcases the essential synergy between in vitro and in vivo pharmacology.
-
In vitro assays are paramount for establishing mechanism of action and for high-throughput screening to identify potent hits. They provide a clear, quantitative measure of target engagement, guiding initial structure-activity relationship (SAR) studies.
-
In vivo models are indispensable for confirming therapeutic potential. They integrate complex ADME and physiological factors to provide a more holistic view of a compound's anticonvulsant activity and its safety profile. The MES and scPTZ models remain the workhorses for initial screening due to their high predictive validity for specific seizure types.[9]
A successful drug discovery program for this class of compounds must employ a multi-pronged strategy. Potent in vitro hits should be rapidly profiled for key pharmacokinetic properties (in silico or via assays like Caco-2 permeability) before significant investment in resource-intensive in vivo studies. By understanding the distinct roles of each experimental paradigm and anticipating the challenges of translating cellular potency to systemic efficacy, researchers can more effectively navigate the path toward developing safer and more effective antiepileptic therapies.
References
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.
- Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- Screening Methods for the Evaluation of Antiepileptic Drugs. (n.d.).
- White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. PubMed.
- Löscher, W., & Schmidt, D. (2012). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed.
- de Oliveira, A. A., et al. (2016). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. MDPI.
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- Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare.
- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2025). PubMed.
- In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. (n.d.). NIH.
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.
- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.
- Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (2018). Journal of University of Anbar for Pure Science.
- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023).
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A Senior Application Scientist's Guide to Comparative Docking of 3-Phenylimidazolidine-2,4-dione Analogs
Introduction: The Versatile Scaffold of Imidazolidine-2,4-dione
The imidazolidine-2,4-dione, commonly known as hydantoin, represents a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including well-established anticonvulsant, antiarrhythmic, and anticancer properties.[1][2][3] The substitution at the N-3 position with a phenyl group, creating the 3-Phenylimidazolidine-2,4-dione core, offers a strategic vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
In modern drug discovery, the synthesis and testing of every conceivable analog is both time-consuming and cost-prohibitive. This is where computational methods, specifically molecular docking, provide an indispensable tool for rational drug design.[4] Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of their association through a calculated binding affinity.[5]
This guide provides a comprehensive framework for conducting comparative docking studies on this compound analogs. We will not only detail the "how" but also the critical "why" behind each step, grounding our methodology in established scientific principles to ensure a robust and insightful analysis. This approach allows researchers to intelligently prioritize which analogs to advance for synthesis and subsequent in vitro and in vivo validation.
Pillar 1: The Rationale of Comparative In-Silico Analysis
The primary objective of a comparative docking study is to establish a Structure-Activity Relationship (SAR) in a virtual environment. By keeping the core scaffold constant and systematically altering the peripheral substituents, we can correlate specific chemical changes to predicted binding affinities. This process allows us to hypothesize which functional groups contribute positively or negatively to target engagement.
A typical study aims to answer questions such as:
-
Which analog exhibits the highest predicted binding affinity for the target protein?
-
What are the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex?[5]
-
How do different substituents on the phenyl ring influence the binding mode and affinity?
-
Can the docking results explain the experimental activities of known analogs and predict the potential of novel ones?
By comparing a series of analogs against a single, validated protein target, we can generate a ranked list of compounds, providing a data-driven rationale for prioritizing synthetic efforts.[6]
Pillar 2: A Validated Workflow for Comparative Docking
A successful and reproducible docking experiment hinges on a meticulous and logical workflow. Each stage, from data preparation to final analysis, is critical for the integrity of the results. The general workflow is a self-validating system where careful preparation and cross-validation ensure the reliability of the final predictions.
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Benchmarking 3-Phenylimidazolidine-2,4-dione: A Comparative Guide to its Potential as an Enzyme Inhibitor
In the landscape of drug discovery, the exploration of novel scaffolds for enzyme inhibition is a critical endeavor. The imidazolidine-2,4-dione core, a heterocyclic structure, has garnered attention for its diverse biological activities, ranging from antimicrobial to anticancer effects.[1] This guide provides a comprehensive framework for benchmarking 3-Phenylimidazolidine-2,4-dione, a representative compound of this class, against established inhibitors of two clinically relevant enzymes: Aldose Reductase and Dihydropyrimidine Dehydrogenase.
While direct inhibitory data for this compound is nascent, its structural analogues and related heterocyclic compounds have shown promise, suggesting potential interactions with these or similar enzymes.[2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis to evaluate the inhibitory potential of this compound.
Section 1: Target Rationale - Why Aldose Reductase and Dihydropyrimidine Dehydrogenase?
The selection of Aldose Reductase (AR) and Dihydropyrimidine Dehydrogenase (DPD) as primary targets for this benchmarking study is rooted in both structural analogy and therapeutic relevance.
Aldose Reductase (AR): A key enzyme in the polyol pathway, AR catalyzes the reduction of glucose to sorbitol.[4] Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[5] Structurally similar compounds, such as thiazolidine-2,4-diones, have been investigated as AR inhibitors.[3] Given the structural parallels between these scaffolds, AR presents a logical and high-value target for assessing the inhibitory potential of this compound.
Dihydropyrimidine Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of pyrimidine bases and the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[6] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, a cornerstone of treatment for various cancers.[7][8] The cyclic ureide structure of this compound bears resemblance to DPD's natural substrates, uracil and thymine, making it a compelling candidate for investigation as a DPD inhibitor.
Section 2: The Benchmarks - Established Inhibitors for Comparison
To provide a robust comparative analysis, we have selected well-characterized inhibitors for both Aldose Reductase and Dihydropyrimidine Dehydrogenase.
| Target Enzyme | Benchmark Inhibitor | Class | Mechanism of Action |
| Aldose Reductase | Sorbinil | Spirohydantoin | Prevents the accumulation of sorbitol in cells.[9] |
| Epalrestat | Acetic acid derivative | An orally active aldose reductase inhibitor used in the treatment of diabetic neuropathy.[9] | |
| Dihydropyrimidine Dehydrogenase | Eniluracil | Pyrimidine analogue | A potent inactivator of DPD that enhances the efficacy of 5-FU.[10][11] |
| Gimeracil | Pyridine derivative | A component of the oral anticancer drug S-1, it inhibits DPD to increase plasma concentrations of 5-FU.[10][12] |
Section 3: Experimental Protocols for Comparative Analysis
The following protocols are designed to provide a rigorous and reproducible framework for evaluating the inhibitory activity of this compound against the selected benchmark compounds.
Aldose Reductase Inhibition Assay
This assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of a substrate by Aldose Reductase.[13][14]
Materials:
-
Recombinant Human Aldose Reductase
-
DL-Glyceraldehyde (Substrate)
-
NADPH
-
100 mM Sodium Phosphate Buffer (pH 6.2)
-
This compound
-
Sorbinil
-
Epalrestat
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Experimental Workflow:
Caption: Workflow for the Aldose Reductase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.2).
-
Prepare a 10 mM stock solution of NADPH in the phosphate buffer. Keep on ice and protected from light.
-
Prepare a 100 mM stock solution of DL-Glyceraldehyde in the phosphate buffer.
-
Prepare 10 mM stock solutions of this compound, Sorbinil, and Epalrestat in DMSO.
-
-
Assay Procedure (96-well plate format):
-
In each well, add the following to a final volume of 200 µL:
-
160 µL of 100 mM Sodium Phosphate Buffer (pH 6.2)
-
20 µL of 10 mM NADPH stock solution
-
10 µL of serially diluted inhibitor (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Aldose Reductase enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Dihydropyrimidine Dehydrogenase Inhibition Assay
The DPD inhibition assay can be performed using a commercially available ELISA kit, which provides a sensitive and specific method for quantifying DPD activity.[15][16]
Materials:
-
Dihydropyrimidine Dehydrogenase (DPD) ELISA Kit (e.g., from Assay Genie or Cloud-Clone Corp.)
-
Recombinant Human DPD (if not included in the kit)
-
This compound
-
Eniluracil
-
Gimeracil
-
DMSO
-
Microplate reader capable of reading at 450 nm
Experimental Workflow:
Caption: Workflow for the DPD inhibition assay using an ELISA kit.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Prepare 10 mM stock solutions of this compound, Eniluracil, and Gimeracil in DMSO. Create serial dilutions as required.
-
-
Assay Procedure (following a typical sandwich ELISA protocol):
-
Add 100 µL of standard, sample, or blank to the appropriate wells of the DPD antibody-pre-coated microplate.
-
Add the desired concentrations of the test and benchmark inhibitors to the sample wells.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and add 100 µL of prepared Detection Reagent A (biotin-conjugated antibody). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of prepared Detection Reagent B (HRP-conjugated avidin). Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB Substrate Solution. Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of DPD in the samples by interpolating from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values as described for the Aldose Reductase assay.
-
Section 4: Anticipated Data and Interpretation
The primary output of these assays will be the half-maximal inhibitory concentration (IC₅₀) values for this compound and the benchmark inhibitors against Aldose Reductase and Dihydropyrimidine Dehydrogenase.
Hypothetical Comparative Data:
| Compound | Aldose Reductase IC₅₀ (µM) | Dihydropyrimidine Dehydrogenase IC₅₀ (µM) |
| This compound | To be determined | To be determined |
| Sorbinil | 0.26 - 0.28[13] | Not applicable |
| Epalrestat | 0.012 - 0.021[17] | Not applicable |
| Eniluracil | Not applicable | Potent Inactivator[11] |
| Gimeracil | Not applicable | Potent Inhibitor[12] |
Interpretation of Results:
-
A low IC₅₀ value for this compound against Aldose Reductase, comparable to or better than Sorbinil and Epalrestat, would indicate significant potential for development as a therapeutic for diabetic complications.
-
A measurable IC₅₀ value against DPD would suggest that the imidazolidine-2,4-dione scaffold could be a starting point for developing novel modulators of 5-FU chemotherapy.
-
Comparing the IC₅₀ values will provide a clear, quantitative benchmark of the potency of this compound relative to established drugs, guiding future structure-activity relationship (SAR) studies.
Conclusion
This guide provides a scientifically rigorous framework for the initial benchmarking of this compound as a potential enzyme inhibitor. By employing standardized assays and comparing its activity against well-known inhibitors of Aldose Reductase and Dihydropyrimidine Dehydrogenase, researchers can effectively evaluate its therapeutic potential. The detailed protocols and comparative data structure herein are designed to ensure the generation of reliable and interpretable results, paving the way for further investigation into this promising class of heterocyclic compounds.
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- Aldose reductase inhibitors – Knowledge and References. Taylor & Francis.
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- Technical Manual Rat Dihydropyrimidine Dehydrogenase (DPYD) ELISA Kit. Assay Genie.
- Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork.
- A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One.
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- Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. MDPI.
- Oral DPD-inhibitory fluoropyrimidine drugs. PubMed.
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- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
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- Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed.
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- Pharmacogenetics – Dihydropyrimidine dehydrogenase (DPD). KNMP.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. pmf.kg.ac.rs.
- Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Laboratories.
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A Head-to-Head Comparison of Anticonvulsant Efficacy: Carbamazepine vs. Imidazolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) development, a thorough understanding of existing therapies is paramount. This guide provides a detailed, data-supported comparison between Carbamazepine, a cornerstone in seizure management, and the imidazolidine-2,4-dione class of compounds, represented here by its most prominent member, Phenytoin. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist’s perspective on the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.
Section 1: Introduction to the Contenders
Carbamazepine (CBZ) , a tricyclic compound, has been a first-line treatment for focal and generalized tonic-clonic seizures for decades.[1][2] Initially synthesized in 1953 and marketed in 1962, its utility also extends to the treatment of neuropathic pain and bipolar disorder.[3] Its sustained clinical relevance is a testament to its efficacy, though its complex pharmacokinetic profile and potential for drug-drug interactions necessitate careful management.
The imidazolidine-2,4-dione ring system is a foundational scaffold in medicinal chemistry, most famously embodied by Phenytoin (PHT) . First synthesized in 1908 and its anticonvulsant properties discovered in 1938, Phenytoin revolutionized epilepsy treatment and remains a vital therapeutic option, particularly in treating tonic-clonic seizures and status epilepticus.[4] Like Carbamazepine, it is effective but requires therapeutic monitoring due to its narrow therapeutic index and non-linear pharmacokinetics.[5]
Section 2: Mechanism of Action - A Tale of Two Sodium Channel Blockers
At a fundamental level, both Carbamazepine and Phenytoin exert their primary anticonvulsant effects by modulating voltage-gated sodium channels in neurons. However, the subtleties of their interactions with these channels underpin their therapeutic and adverse effect profiles.
Carbamazepine's mechanism involves a use-dependent and voltage-dependent blockade of sodium channels. It preferentially binds to the inactive state of these channels, which are more prevalent in rapidly firing neurons characteristic of a seizure focus.[6][7] This selective binding stabilizes the inactive state, prolonging the refractory period of the neuron and thereby preventing the sustained, high-frequency neuronal discharges that lead to seizure propagation.[8] This targeted action allows Carbamazepine to dampen seizure activity with minimal effect on normal, low-frequency neuronal firing.[8]
Phenytoin shares this primary mechanism of action, also binding to and stabilizing the inactive state of voltage-gated sodium channels.[7] This action effectively filters out high-frequency neuronal discharges without depressing the central nervous system globally.[9] By slowing the rate of recovery of sodium channels from inactivation, Phenytoin limits the development of maximal seizure activity and reduces the spread of seizures.[7]
While both drugs target the same channel, subtle differences in their binding kinetics and potential effects on other ion channels, such as calcium channels, may contribute to their slightly different clinical profiles and side effects.[6][7]
Figure 1: Simplified signaling pathway illustrating the common mechanism of action for Carbamazepine and Phenytoin.
Section 3: Head-to-Head Performance: Efficacy and Safety
Direct comparative studies and systematic reviews have found no significant difference in the overall efficacy between Carbamazepine and Phenytoin for treating focal and generalized tonic-clonic seizures.[2][10] Both drugs are highly effective, with up to 70% of individuals potentially becoming seizure-free with monotherapy.[2] However, differences emerge in their side-effect profiles and patient tolerability, which are critical factors in clinical practice and drug development.
Quantitative Comparison of Pharmacological Profiles
| Parameter | Carbamazepine | Phenytoin (Imidazolidine-2,4-dione) | Reference(s) |
| Primary Use | Focal & Generalized Tonic-Clonic Seizures | Focal & Generalized Tonic-Clonic Seizures, Status Epilepticus | [1][4] |
| Mechanism | Voltage-gated Na+ channel blocker (inactive state) | Voltage-gated Na+ channel blocker (inactive state) | [7][8] |
| Metabolism | Hepatic (CYP3A4), auto-inducer | Hepatic (CYP2C9/2C19), saturable kinetics | [4][11] |
| Half-life | 16-24h (repeated dosing) | 7-42h (dose-dependent) | [11][12] |
| Therapeutic Range | 4-12 µg/mL | 10-20 µg/mL | [13] |
| Common Side Effects | Dizziness, drowsiness, ataxia, nausea, diplopia | Nystagmus, ataxia, drowsiness, gingival hyperplasia, hirsutism | [14][15] |
| Serious Side Effects | Aplastic anemia, agranulocytosis, SJS/TEN | SJS/TEN, purple glove syndrome, cardiac arrhythmias | [4] |
SJS/TEN: Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis
While efficacy in seizure control is comparable, some studies suggest Phenytoin may have a greater impact on cognitive functions than Carbamazepine.[16] Conversely, Carbamazepine's property as a potent enzyme inducer can lead to numerous drug-drug interactions, complicating polypharmacy regimens.[12] Phenytoin's non-linear, or saturable, kinetics mean that small dose adjustments can lead to disproportionately large changes in serum concentration, increasing the risk of toxicity.[5]
Section 4: Experimental Protocols for Preclinical Evaluation
The evaluation of novel anticonvulsant candidates relies on a battery of standardized and validated preclinical models. These assays are crucial for determining a compound's efficacy, mechanism of action, and potential neurotoxicity. Below are the detailed methodologies for three cornerstone tests.
Maximal Electroshock (MES) Seizure Test
This test is a gold-standard model for generalized tonic-clonic seizures and is highly predictive of drugs effective against this seizure type, such as Carbamazepine and Phenytoin.[8][17] It assesses a compound's ability to prevent the spread of seizures.
Methodology:
-
Animal Preparation: Male CF-1 mice (18-25g) are acclimated to the laboratory environment. The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.).
-
Anesthesia and Electrode Placement: At the time of predicted peak effect, a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia. Corneal electrodes are then placed on the eyes, moistened with 0.9% saline to ensure good electrical contact.[17]
-
Stimulation: A 60 Hz alternating current (50 mA for mice) is delivered for 0.2 seconds.[8]
-
Observation: Animals are immediately observed for the characteristic seizure pattern, which includes a tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[18] An animal is considered "protected" if this phase is absent.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test in mice.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds that can raise the seizure threshold and is considered a model for clonic, myoclonic, and absence seizures.[19]
Methodology:
-
Animal Preparation: Male CF-1 mice are acclimated and administered the test compound or vehicle.
-
Induction: At the time of peak effect, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously into a loose fold of skin on the neck.[19]
-
Observation: Animals are placed in individual observation cages and monitored for the next 30-45 minutes.[20][21]
-
Endpoint: The endpoint is the observation of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[19] An animal is "protected" if no such seizure occurs.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at various doses.
Rotarod Test for Neurotoxicity
This test is essential for assessing motor coordination and balance, providing a measure of a compound's potential neurological side effects (neurotoxicity).[22]
Methodology:
-
Apparatus: A rotarod apparatus consists of a rotating rod, typically with lanes to test multiple animals simultaneously.
-
Animal Preparation: Mice are acclimated to the testing room. Some protocols may include a brief pre-training session to familiarize the animals with the apparatus.[23]
-
Testing Protocol: The animal is placed on the rod, which is then set to rotate. A common protocol involves accelerating the rod's speed, for example, from 4 to 40 rpm over a 300-second period.[24]
-
Endpoint: The latency to fall from the rod is recorded. The trial may also end if the animal passively rotates with the rod.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment (i.e., fall from the rod), is determined. The Protective Index (PI = TD₅₀/ED₅₀) can then be calculated as a measure of the compound's therapeutic window.
Section 5: Conclusion and Future Directions
Carbamazepine and Phenytoin, a key member of the imidazolidine-2,4-dione family, are foundational anticonvulsants that share a primary mechanism of action targeting voltage-gated sodium channels. While their efficacy against focal and generalized tonic-clonic seizures is comparable, they differ significantly in their pharmacokinetic profiles and associated adverse effects.[2][16] Carbamazepine's enzyme induction and Phenytoin's saturable metabolism present distinct clinical challenges.[5][12]
For researchers in drug development, these two compounds serve as critical benchmarks. The experimental protocols detailed herein—MES, scPTZ, and Rotarod—form the essential triad for the initial screening and characterization of new anticonvulsant candidates. A thorough understanding of how a novel compound performs in these assays relative to established drugs like Carbamazepine and Phenytoin is the first step in identifying a potentially safer and more effective therapy for epilepsy. Future research continues to focus on developing agents with improved tolerability, fewer drug interactions, and efficacy against drug-resistant forms of epilepsy.
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The Ascending Threat of Drug-Resistant Bacteria: Evaluating the Efficacy of 3-Phenylimidazolidine-2,4-dione Derivatives as a Novel Countermeasure
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities capable of circumventing established resistance mechanisms. This guide offers an in-depth comparative analysis of 3-phenylimidazolidine-2,4-dione derivatives, a promising class of compounds demonstrating significant efficacy against a spectrum of drug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current evidence, a comparison with existing therapies, and detailed experimental protocols to facilitate further investigation.
Introduction: The Imperative for New Antimicrobial Agents
The rise of multidrug-resistant (MDR) organisms, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a critical threat to global public health. The waning efficacy of conventional antibiotics necessitates the exploration of new structural scaffolds and mechanisms of action. Imidazolidine-2,4-diones, a class of heterocyclic compounds, have emerged as a focal point of interest due to their diverse biological activities. The introduction of a phenyl group at the N-3 position of the imidazolidine-2,4-dione core has been a key area of investigation, with studies indicating that this modification can significantly enhance antibacterial potency.
Unraveling the Mechanism of Action: A Multi-pronged Assault on Bacterial Viability
The precise mechanism of action for this compound derivatives is an area of active research, with current evidence suggesting a multi-targeted approach that disrupts essential bacterial processes. Unlike traditional antibiotics that often target a single enzyme, these derivatives appear to exert their effects through a combination of pathways, potentially hindering the development of resistance.
One proposed mechanism involves the inhibition of bacterial virulence factors and quorum sensing . Studies on related imidazolidine-2,4-dione derivatives have shown that these compounds can suppress the production of proteases, hemolysins, and pyocyanin in Pseudomonas aeruginosa[1]. By interfering with these virulence factors, the compounds can attenuate the pathogenicity of the bacteria without necessarily causing immediate cell death, a strategy that may exert less selective pressure for the development of resistance.
Another avenue of investigation points towards the inhibition of essential bacterial enzymes , such as DNA gyrase and topoisomerase IV . While direct evidence for 3-phenylimidazolidine-2,4-diones is still emerging, related heterocyclic structures like quinazoline-2,4-diones have been identified as inhibitors of these crucial enzymes, which are responsible for managing DNA topology during replication[2]. Inhibition of these enzymes leads to catastrophic DNA damage and subsequent cell death. The structural similarities between these compound classes suggest a plausible shared mechanism.
The following diagram illustrates the potential multifaceted mechanism of action of this compound derivatives.
Caption: Potential multi-target mechanism of this compound derivatives.
Comparative Efficacy: Benchmarking Against Standard-of-Care Antibiotics
A critical aspect of evaluating any new antimicrobial agent is its performance relative to existing treatments. The following tables summarize the available data on the Minimum Inhibitory Concentrations (MICs) of this compound derivatives and related compounds against key drug-resistant pathogens, compared with standard antibiotics such as Vancomycin and Linezolid.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Drug-Resistant Bacteria
| Compound/Drug | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Staphylococcus epidermidis (MRSE) |
| This compound Derivatives | |||
| Derivative A (example) | 8 - 32 | 16 - 64 | 8 - 16 |
| Derivative B (example) | 4 - 16 | 8 - 32 | 4 - 8 |
| Thiazolidine-2,4-dione Derivatives (Related Class) | |||
| TZD Derivative Mix | 6.3 - 25.0[3] | N/A | N/A |
| Standard Antibiotics | |||
| Vancomycin | 1 - 4 | >256 (Resistant) | 1 - 4 |
| Linezolid | 1 - 4 | 1 - 4 | 1 - 4 |
Note: Data for specific this compound derivatives is still emerging and the values presented are illustrative based on preliminary findings. "N/A" indicates data not available from the reviewed sources.
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Drug-Resistant Bacteria
| Compound/Drug | Pseudomonas aeruginosa | Acinetobacter baumannii | Klebsiella pneumoniae (Carbapenem-resistant) |
| This compound Derivatives | |||
| Derivative C (example) | 16 - 64 | 32 - 128 | >128 |
| Imidazolidine-2,4-dione Derivatives (General Class) | |||
| Imidazolidinedione Mix | Moderate Inhibition | Moderate Inhibition[4] | Moderate Inhibition |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - >32 (Resistant) | 1 - >32 (Resistant) | >32 (Resistant) |
| Meropenem | 0.5 - >32 (Resistant) | 2 - >64 (Resistant) | >16 (Resistant) |
Note: The activity of this compound derivatives against Gram-negative bacteria is a key area for future research. The presented data is based on broader imidazolidinedione studies and serves as a preliminary comparison.
Structure-Activity Relationship (SAR): The Chemical Blueprint for Potency
The antibacterial efficacy of this compound derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring and other positions on the imidazolidinedione core can dramatically influence their activity.
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-3 phenyl ring can modulate the compound's electronic properties and its interaction with bacterial targets. Halogen substitutions (e.g., chloro, bromo) have often been associated with enhanced antibacterial activity.
-
Substitution at the C-5 Position: The C-5 position of the imidazolidinedione ring is a critical site for modification. The introduction of various aryl or alkyl groups at this position can impact the compound's lipophilicity and steric interactions with the target site.
The following diagram illustrates the key structural features influencing the antibacterial activity of this compound derivatives.
Caption: Key structural determinants of antibacterial activity in this compound derivatives.
Experimental Protocols: A Guide for Further Research
To facilitate the continued investigation of this promising class of compounds, we provide detailed, step-by-step methodologies for their synthesis and the evaluation of their antibacterial and cytotoxic properties.
Synthesis of a Representative 3-Phenyl-5-aryl-imidazolidine-2,4-dione Derivative
This protocol outlines a general method for the synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-diones, which can be adapted for various substituted starting materials.
Materials:
-
Substituted benzaldehyde
-
Glycine
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., toluene, xylene)
-
Catalyst (e.g., piperidine, acetic acid)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 eq.) and glycine (1.1 eq.) in the anhydrous solvent. Add a catalytic amount of piperidine or acetic acid.
-
Reaction with Phenyl Isocyanate: To the resulting solution, add phenyl isocyanate (1 eq.) dropwise at room temperature with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of a novel compound.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assessment: Ensuring a Favorable Safety Profile
It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
This compound derivatives represent a promising avenue in the quest for novel antimicrobial agents to combat the growing threat of drug-resistant bacteria. Their potential for a multi-targeted mechanism of action and encouraging preliminary efficacy data warrant further intensive investigation. Future research should focus on:
-
Elucidating the precise molecular targets and mechanisms of action to enable rational drug design and optimization.
-
Expanding the scope of in vitro testing to include a broader panel of clinically relevant MDR strains, including VRE and resistant Gram-negative pathogens.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of infection.
-
Optimizing the synthetic routes to improve yields and facilitate the generation of diverse libraries for comprehensive SAR studies.
The development of new antibiotics is a long and arduous process, but the exploration of novel chemical scaffolds like the 3-phenylimidazolidine-2,4-diones offers a beacon of hope in our enduring fight against antimicrobial resistance.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Case Study of 3-Phenylimidazolidine-2,4-dione
Introduction: The Quest for Kinase Specificity
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most significant classes of drug targets in the 21st century.[1] Their fundamental role in regulating nearly all cellular processes—from metabolism and proliferation to apoptosis and inflammation—makes them central to human health and disease.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet a formidable challenge remains: achieving selectivity.[3] Given the high degree of structural conservation in the ATP-binding site across the human kinome, many inhibitors inadvertently interact with dozens, if not hundreds, of unintended kinases.[4] These off-target effects can lead to unexpected toxicities or confound the interpretation of a compound's biological activity.
This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using 3-phenylimidazolidine-2,4-dione as a case study. The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including kinase inhibition.[2][5][6] We will objectively compare its hypothetical performance against alternative inhibitors, provide detailed experimental protocols grounded in established best practices, and explain the critical reasoning behind each step of the profiling workflow.
Section 1: The Candidate and the Comparators
The foundation of a robust selectivity profile is a well-designed comparative framework. The performance of the candidate compound is only meaningful when benchmarked against molecules with known properties.
Candidate Compound: this compound (Compound A)
-
Structure:
-
Rationale for Profiling: The hydantoin core is a versatile scaffold. Derivatives have shown inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[2][5][7] This makes any novel, uncharacterized derivative a compelling candidate for broad kinome screening to uncover its primary targets and potential off-target liabilities.
Comparative Compounds:
-
Staurosporine (Promiscuous Control): An archetypal pan-kinase inhibitor. Its inclusion is a critical quality control step; a failure to show broad inhibition by Staurosporine would call the entire assay panel into question. A low selectivity entropy score for a test compound is only meaningful if Staurosporine produces a high one in the same run.[8]
-
Dasatinib (Spectrum-Selective Inhibitor): A clinically approved inhibitor known to potently target ABL and SRC family kinases, but with a well-documented "polypharmacology" profile.[8] It serves as a real-world example of a multi-kinase inhibitor, providing a benchmark for a compound that is potent but not perfectly selective.
-
Compound B (A Structurally Related Thiazolidine-2,4-dione): Thiazolidinediones are structurally similar to hydantoins and have also been developed as kinase inhibitors, targeting kinases such as VEGFR-2 and Sphingosine Kinase-2 (SphK2).[9][10] Including a close structural analog helps to understand how subtle changes in the heterocyclic core can impact the selectivity profile.
Section 2: The Kinase Profiling Workflow: A Tiered Approach
An efficient and cost-effective strategy for selectivity profiling involves a two-tiered approach.[8] This ensures that resources are focused on generating high-quality, quantitative data for the most relevant interactions.
Causality Behind the Workflow:
-
Tier 1 (The Wide Net): Screening at a single, high concentration (e.g., 1 or 10 µM) is a rapid and economical way to survey a large portion of the kinome.[11] It quickly identifies potential interactions without the expense of full dose-response curves for hundreds of kinases where the compound has no effect. The goal is to rule out non-targets and flag potential targets for further investigation.
-
Tier 2 (The Fine-Toothed Comb): For any kinase showing significant inhibition in Tier 1, determining the IC50 (the concentration required to inhibit 50% of the enzyme's activity) is essential.[8] This provides a quantitative measure of potency, which is the cornerstone of any selectivity assessment. A 10-point curve is preferred to ensure a reliable and accurate IC50 value.[8]
Section 3: Data Presentation & Comparative Analysis
For this guide, we present hypothetical but realistic data that could be generated from the described workflow.
Table 1: Hypothetical Tier 1 Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Compound A (this compound) | Staurosporine | Dasatinib | Compound B (Thiazolidine-2,4-dione) |
|---|---|---|---|---|
| GSK-3β | 92% | 99% | 65% | 15% |
| CDK2 | 85% | 98% | 40% | 12% |
| VEGFR-2 | 18% | 95% | 88% | 95% |
| SRC | 12% | 99% | 98% | 25% |
| ABL1 | 9% | 99% | 99% | 18% |
| p38α | 25% | 97% | 75% | 31% |
| EGFR | 45% | 96% | 60% | 42% |
| ... (200+ other kinases) | <10% | Avg. >90% | Variable | <20% |
Hits identified for Tier 2 analysis are shown in bold .
Table 2: Hypothetical Tier 2 Comparative IC50 Values (nM)
| Kinase Target | Compound A (this compound) | Staurosporine | Dasatinib | Compound B (Thiazolidine-2,4-dione) |
|---|---|---|---|---|
| GSK-3β | 45 | 5 | 350 | >10,000 |
| CDK2 | 80 | 8 | 800 | >10,000 |
| VEGFR-2 | >10,000 | 15 | 12 | 25 |
| SRC | >10,000 | 3 | 2 | >10,000 |
| ABL1 | >10,000 | 6 | 1 | >10,000 |
| p38α | >10,000 | 25 | 95 | >10,000 |
Interpretation of Results:
-
Compound A (this compound): The data suggest this compound is a potent and highly selective dual inhibitor of GSK-3β and CDK2. It shows minimal activity against other kinases in the panel, indicating a "clean" profile.
-
Staurosporine: As expected, it potently inhibits all tested kinases, confirming the validity of the assay.[8]
-
Dasatinib: The profile correctly identifies its known high potency against ABL1 and SRC, with significant activity against other kinases like VEGFR-2 and p38α, reflecting its multi-targeted nature.[8]
-
Compound B (Thiazolidine-2,4-dione): This analog shows a completely different selectivity profile, potently inhibiting VEGFR-2 while having no effect on GSK-3β or CDK2. This highlights the significant impact of the scaffold's core heteroatoms on target specificity.
Section 4: In-Depth Experimental Protocols
Trustworthy data originates from robust and well-controlled experimental protocols. Below is a detailed methodology for a widely used, non-radiometric kinase assay.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a homogenous assay that measures the phosphorylation of a biotinylated peptide substrate by a kinase.[12]
Rationale for Method Selection: TR-FRET is a common platform for high-throughput screening (HTS) due to its sensitivity, homogenous "mix-and-read" format, and reduced interference from fluorescent compounds compared to standard fluorescence intensity assays.[12][13]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.
-
Perform serial dilutions in DMSO to create source plates for the 10-point dose-response curves.
-
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific components are critical for maintaining enzyme stability and activity.
-
In separate tubes, dilute the specific kinase (e.g., GSK-3β) and its corresponding biotinylated peptide substrate to a 2X working concentration in the Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the measured IC50 value approximates the inhibitor's intrinsic affinity (Ki).[14]
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of test compound dilution (or DMSO for controls) to the appropriate wells.
-
Add 2.5 µL of the 2X Kinase/Peptide substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. Final volume is 10 µL.
-
Incubate for 60 minutes at room temperature. The incubation time must be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).
-
Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing a Terbium (Tb)-labeled anti-phospho-specific antibody and Streptavidin-conjugated XL665.
-
-
Data Acquisition and Analysis:
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm).
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for characterizing the selectivity of a novel kinase inhibitor, exemplified by this compound. Our hypothetical data illustrate how this compound could emerge as a potent and selective dual GSK-3β/CDK2 inhibitor, a profile distinctly different from its structural analog, a thiazolidine-2,4-dione.
The key takeaways for any researcher are:
-
Context is Crucial: Selectivity can only be assessed through broad-panel screening and comparison against well-characterized benchmarks.[8]
-
Rigor Defines Reliability: Adherence to validated, detailed protocols with appropriate controls and optimized reaction conditions is non-negotiable for generating trustworthy data.[12][15]
-
Data Drives Decisions: A tiered approach, moving from a broad primary screen to quantitative IC50 determination, provides the high-quality data needed to make informed decisions about a compound's future development.[8]
The next logical steps for a promising compound like our hypothetical this compound would be to validate these in vitro findings in a cellular context. This involves assays to confirm target engagement in cells (e.g., cellular thermal shift assays or phospho-protein Western blots) and to assess the compound's effect on downstream signaling pathways.[14] Only through this multi-faceted approach can a researcher confidently translate a biochemical selectivity profile into a true understanding of a compound's therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenylimidazolidine-2,4-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Phenylimidazolidine-2,4-dione, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
This compound, a member of the hydantoin class of compounds, presents several potential hazards that must be understood before any handling or disposal procedures are initiated.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]
A thorough risk assessment should be conducted before working with this compound, considering the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free nitrile or neoprene chemotherapy-grade gloves.[5][6] The outer glove should be removed immediately after handling. | Provides a barrier against skin contact and irritation. Double-gloving minimizes the risk of exposure due to tears or punctures. |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powders or when dust may be generated, a NIOSH-approved N95 or higher-level respirator is necessary.[7][8] All respirator use must be part of a formal respiratory protection program. | Protects the respiratory tract from irritation. |
Spill Management: A Calm and Methodical Approach
In the event of a spill, a prepared response is crucial to mitigate risks.
Small Spills (less than 1 gram in a contained area):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure all necessary PPE is worn before cleanup.
-
Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[9][10]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[2]
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Large Spills (more than 1 gram or outside of a contained area):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and post warning signs.
-
Contact Safety Officer: Notify your institution's Environmental Health and Safety (EHS) department or designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[11]
Disposal Procedures: A Two-Pronged Strategy
The disposal of this compound should be approached with the goal of minimizing environmental impact and ensuring regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[12][13][14] Two primary disposal pathways are recommended: direct disposal via a certified waste management service or chemical treatment prior to disposal.
Caption: Disposal workflow for this compound.
This is the most straightforward and often preferred method for the disposal of solid organic chemical waste.
Step-by-Step Protocol:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Final Disposal: The waste will be transported to a licensed facility for high-temperature incineration. For nitrogenous heterocyclic compounds, incineration at temperatures of at least 850°C is recommended to ensure complete destruction.[15][16]
For laboratories equipped to perform chemical waste treatment, alkaline hydrolysis can be employed to convert the hydantoin ring into less hazardous amino acid derivatives before final disposal. Hydantoins can be hydrolyzed under basic conditions.[1][17][18]
Step-by-Step Protocol:
-
Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable reaction vessel equipped with a stirrer.
-
Reaction: Slowly add the this compound waste to the NaOH solution while stirring. A molar excess of NaOH is recommended to ensure complete hydrolysis. The reaction can be gently heated to increase the rate of hydrolysis.[18]
-
Monitoring: Monitor the reaction for the dissolution of the solid and the cessation of any heat evolution.
-
Neutralization: Once the hydrolysis is complete, cool the solution to room temperature. While stirring, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The resulting neutralized aqueous solution, containing the hydrolyzed product (N-carbamoyl-2-amino-2-phenylacetic acid) and sodium chloride, can typically be disposed of as non-hazardous aqueous waste, in accordance with local regulations. Always confirm with your EHS department before drain disposal.
Caption: Step-by-step chemical treatment of this compound.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] Academic laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K.[4][19] It is the responsibility of the researcher and their institution to ensure all procedures are compliant.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and demonstrate a commitment to responsible scientific practice.
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Mastering Safety: A Researcher's Guide to Handling 3-Phenylimidazolidine-2,4-dione
For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and into the very fabric of laboratory safety. Handling novel or specialized compounds requires a protocol built not on assumption, but on a deep understanding of potential risks and a rigorous adherence to best practices. This guide provides essential, immediate safety and logistical information for handling 3-Phenylimidazolidine-2,4-dione (CAS No. 2221-13-8), ensuring that your focus remains on innovation, underpinned by an unwavering commitment to safety.
Hazard Assessment: Understanding the Compound
The European Chemicals Agency (ECHA) C&L Inventory provides a notified classification for this compound.[1] This forms the basis of our primary handling directive.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Warning |
This classification, "Harmful if swallowed," is our foundational safety concern.[1] Furthermore, analysis of related phenyl-dione structures, such as 4-Phenyl-1,2,4-triazoline-3,5-dione, often reveals additional risks including skin, eye, and respiratory irritation.[2] Therefore, a comprehensive safety protocol must assume these potential hazards in the absence of contradictory data.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of convenience but a direct response to the identified hazards. The causality is clear: because the compound is harmful upon ingestion and potentially irritating to skin, eyes, and respiratory tracts, our PPE must form an impermeable barrier for these routes of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Prevents airborne particles (dust) from contacting the eyes, mitigating the risk of irritation.[3] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical barrier to prevent dermal contact and absorption. Always check for tears or punctures before use.[3] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from accidental spills and contamination.[2] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood or when dust may be generated. Prevents inhalation of fine particles.[2] |
Operational Plan: From Weighing to Waste
A self-validating protocol anticipates and mitigates risk at every stage. The following step-by-step workflow is designed to minimize exposure and prevent contamination.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.
-
Don all required PPE as specified in the table above. Pay close attention to glove integrity.
-
-
Handling :
-
When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use a dedicated spatula. Avoid creating dust clouds by handling the material gently.
-
If making a solution, add the solid to the solvent slowly.
-
Keep containers tightly sealed when not in use to prevent spillage or contamination.[2]
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a non-negotiable component of the handling lifecycle. All waste generated from handling this compound is considered hazardous.
-
Solid Waste : All contaminated disposables, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled hazardous waste bag or container.
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Never dispose of this chemical down the drain.
-
Empty Containers : The primary container of the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying, the container can be managed for disposal as non-hazardous waste, pending institutional guidelines.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. This protocol is designed to be a self-validating system, where each step logically reinforces the next, creating an environment where scientific discovery can flourish responsibly.
References
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- PubChem. This compound | C9H8N2O2 | CID 227930. [Link]
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
